molecular formula C22H27Cl2NO4 B1662959 Amibegron Hydrochloride CAS No. 121524-09-2

Amibegron Hydrochloride

Katalognummer: B1662959
CAS-Nummer: 121524-09-2
Molekulargewicht: 440.4 g/mol
InChI-Schlüssel: NQIZCDQCNYCVAS-RQBPZYBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AMIBEGRON HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of III.
See also: Amibegron (has active moiety).

Eigenschaften

IUPAC Name

ethyl 2-[[(7S)-7-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H/t19-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIZCDQCNYCVAS-RQBPZYBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=CC=C3)Cl)O)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923848
Record name Ethyl [(7-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121524-09-2
Record name Amibegron hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121524-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amibegron hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121524092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl [(7-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {(7S)-7-[(2R)-2-(3-chlorophenyl)-2-hydroxyethylamino]-5,6,7,8-tetrahydronaphthalen-2-yloxy}acetic acid ethyl ester, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIBEGRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N910CJ679E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amibegron Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amibegron (B1667048) Hydrochloride (SR-58611A) is a selective agonist for the β3-adrenergic receptor (β3-AR) that has demonstrated potential as an anxiolytic and antidepressant agent in preclinical studies.[1][2] Although its clinical development was discontinued, the unique mechanism of action of Amibegron continues to be of scientific interest. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the pharmacological effects of Amibegron, with a focus on its interaction with the β3-adrenoceptor, downstream signaling cascades, and its influence on key neurotransmitter systems. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Primary Pharmacological Target: The β3-Adrenergic Receptor

Amibegron is a potent and selective agonist of the β3-adrenergic receptor.[3] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily, which is traditionally associated with the regulation of lipolysis and thermogenesis in adipose tissue. However, evidence suggests the presence and functional role of β3-adrenoceptors in the central nervous system, where they are implicated in the modulation of mood and anxiety.[4]

Receptor Binding and Selectivity

The selectivity of Amibegron for the β3-adrenoceptor over other adrenergic receptor subtypes and various neurotransmitter transporters and receptors is a key feature of its pharmacological profile. The following table summarizes the available quantitative data on the potency and selectivity of Amibegron.

TargetParameterValueSpecies/TissueReference
β3-Adrenoceptor EC50 3.5 nM Rat colon [3][5]
β3-AdrenoceptorEC50499 nMRat uterus[3][5]
β1-AdrenoceptorIC504.6 µMRat brain tissue[3][5]
β2-AdrenoceptorIC501.2 µMRat brain tissue[3][5]
Serotonin (B10506) Transporter (SERT)IC500.58 µMRat brain tissue[3][5]
Norepinephrine (B1679862) Transporter (NET)IC502.5 µMRat brain tissue[3][5]
Dopamine Transporter (DAT)IC503.2 µMRat brain tissue[3][5]
5-HT1A ReceptorIC50> 10 µMRat brain tissue[3][5]
5-HT2 ReceptorIC50> 10 µMRat brain tissue[3][5]
Monoamine Oxidase A (MAO-A)IC50> 10 µMRat brain tissue[3][5]
Monoamine Oxidase B (MAO-B)IC50> 10 µMRat brain tissue[3][5]

Intracellular Signaling Pathways

Activation of the β3-adrenoceptor by Amibegron initiates a downstream signaling cascade primarily mediated by the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The elevation of intracellular cAMP levels results in the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity and cell survival, such as Brain-Derived Neurotrophic Factor (BDNF).[6][7]

Gs_Signaling_Pathway Amibegron Amibegron Beta3_AR β3-Adrenoceptor Amibegron->Beta3_AR binds to G_Protein Gs Protein Beta3_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB BDNF_Gene BDNF Gene Expression pCREB->BDNF_Gene promotes

Amibegron-induced β3-AR Gs signaling cascade.

Modulation of Neurotransmitter Systems

A significant aspect of Amibegron's mechanism of action is its ability to modulate central serotonergic and noradrenergic neurotransmission, which is thought to underlie its antidepressant and anxiolytic effects.[8]

Serotonergic System

Studies have shown that Amibegron increases the synthesis and release of serotonin (5-HT) in several brain regions, including the prefrontal cortex, hippocampus, hypothalamus, and striatum.[3][8] This effect is believed to be a direct consequence of β3-adrenoceptor activation, as it is absent in β3-adrenoceptor knockout mice.

Noradrenergic System

Amibegron has also been demonstrated to increase the release of norepinephrine in the brain.[8] Furthermore, it has been shown to increase the firing rate of noradrenergic neurons in the locus coeruleus.[8]

Neurotransmitter_Modulation cluster_amibegron Amibegron Action cluster_neurotransmitter Neurotransmitter Effects cluster_outcome Pharmacological Outcome Amibegron Amibegron Beta3_AR β3-Adrenoceptor (in brain) Amibegron->Beta3_AR activates Serotonin Increased Serotonin (5-HT) Synthesis & Release Beta3_AR->Serotonin Norepinephrine Increased Norepinephrine (NE) Release Beta3_AR->Norepinephrine Effects Anxiolytic & Antidepressant-like Effects Serotonin->Effects Norepinephrine->Effects

Logical flow of Amibegron's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Amibegron's mechanism of action.

Radioligand Binding Assay for β-Adrenoceptors

This protocol is a representative method for determining the binding affinity of a compound like Amibegron to β-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific β-adrenoceptor subtype.

Materials:

  • Cell membranes expressing the β-adrenoceptor subtype of interest.

  • Radioligand (e.g., [³H]CGP-12177 for β3-AR).

  • Test compound (Amibegron Hydrochloride).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[1]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of various concentrations of the test compound.

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of the membrane preparation.

    • For non-specific binding control wells, add a high concentration of a known antagonist.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Filter and Wash to Separate Bound from Free Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End

Radioligand binding assay workflow.

cAMP Accumulation Assay in Brain Slices

This protocol describes a method to measure cAMP levels in brain tissue following stimulation with a β3-adrenoceptor agonist.

Objective: To quantify the effect of Amibegron on cAMP production in brain tissue.

Materials:

  • Freshly prepared acute brain slices (e.g., hippocampus or prefrontal cortex).[9]

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound (this compound).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Slice Preparation: Prepare acute brain slices (200-400 µm thick) from the desired brain region using a vibratome. Allow slices to recover in oxygenated aCSF.[10]

  • Pre-incubation: Pre-incubate the slices in aCSF containing a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add various concentrations of Amibegron to the incubation medium and incubate for a defined period (e.g., 15-30 minutes).

  • Lysis: Terminate the reaction by rapidly homogenizing the slices in lysis buffer provided with the cAMP assay kit.

  • cAMP Measurement: Measure the cAMP concentration in the lysates according to the manufacturer's protocol for the chosen assay kit.[11][12]

  • Data Analysis: Normalize cAMP levels to the protein concentration of each sample and plot the concentration-response curve for Amibegron to determine its EC50.

Western Blotting for BDNF and pCREB in Brain Tissue

This protocol outlines the steps for detecting changes in the expression of BDNF and the phosphorylation of CREB in brain tissue.

Objective: To assess the effect of Amibegron treatment on the levels of BDNF and pCREB.

Materials:

  • Brain tissue homogenates from control and Amibegron-treated animals.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (anti-BDNF, anti-pCREB, anti-CREB, and a loading control like anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Homogenize brain tissue samples in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate.[2][13]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BDNF, pCREB, total CREB, and the loading control overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the levels of BDNF and pCREB to the loading control and total CREB, respectively.

In Vivo Microdialysis for Serotonin and Norepinephrine

This protocol provides a framework for measuring extracellular levels of serotonin and norepinephrine in the brain of freely moving animals.

Objective: To determine the effect of Amibegron administration on the release of serotonin and norepinephrine in a specific brain region (e.g., prefrontal cortex).

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • Fraction collector.

  • HPLC system with electrochemical detection.

  • This compound solution for administration.

Procedure:

  • Probe Implantation: Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized animal using a stereotaxic frame. Allow the animal to recover.[15]

  • Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).[16]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period.

  • Drug Administration: Administer Amibegron (e.g., via intraperitoneal injection or through the dialysis probe).

  • Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Neurotransmitter Analysis: Analyze the concentration of serotonin and norepinephrine in the dialysate samples using HPLC with electrochemical detection.[17]

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the effects of Amibegron treatment to a vehicle control group.

Conclusion

This compound exerts its pharmacological effects primarily through the selective activation of β3-adrenergic receptors in the central nervous system. This initiates a Gs-protein-mediated signaling cascade, leading to increased cAMP production, PKA activation, and modulation of gene expression through transcription factors like CREB. A key consequence of this signaling pathway is the enhanced synthesis and release of the monoamine neurotransmitters, serotonin and norepinephrine. The combined effects on intracellular signaling and neurotransmitter dynamics are believed to underlie the anxiolytic and antidepressant-like properties observed in preclinical models. The detailed methodologies provided in this guide offer a robust framework for further investigation into the nuanced mechanisms of Amibegron and other β3-adrenoceptor agonists. Although no longer in clinical development, the study of Amibegron's mechanism of action continues to provide valuable insights into the therapeutic potential of targeting the β3-adrenoceptor for the treatment of mood and anxiety disorders.[18]

References

The SR58611A Signaling Pathway in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR58611A, also known as amibegron, is a selective agonist for the β3-adrenergic receptor.[1] While its development for treating depression and anxiety has been discontinued, the signaling pathway it activates in neurons remains a valuable area of study for understanding neuronal function and identifying new therapeutic targets. This technical guide provides an in-depth overview of the core signaling cascade initiated by SR58611A in neurons, methodologies for key experiments, and quantitative data where available. The primary mechanism of action involves the activation of the canonical Gs-coupled protein pathway, leading to the modulation of gene expression through the phosphorylation of the transcription factor CREB.

Core Signaling Pathway

The neuronal signaling pathway of SR58611A is initiated by its binding to the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating them. The active PKA catalytic subunits then phosphorylate various downstream targets, a key one being the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) on the DNA, initiating the transcription of target genes. This signaling cascade is implicated in the antidepressant-like effects of SR58611A.[2][3]

SR58611A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR58611A SR58611A beta3AR β3-Adrenergic Receptor SR58611A->beta3AR Gs Gs-protein beta3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive binds to PKA_active Active PKA PKA_inactive->PKA_active activates CREB CREB PKA_active->CREB phosphorylates pCREB pCREB CRE CRE pCREB->CRE binds to Gene Gene Transcription CRE->Gene initiates

SR58611A Signaling Pathway

Quantitative Data

ParameterValueSpecies/Cell LineReceptorReference
EC50 3.5 nMRat Colonβ3-Adrenoceptor[MedChemExpress Data]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the SR58611A signaling pathway.

Radioligand Binding Assay for β3-Adrenergic Receptor Affinity

This protocol is adapted from standard radioligand binding assay procedures for GPCRs and can be used to determine the binding affinity (Ki) of SR58611A.[4][5][6][7][8]

Objective: To determine the inhibition constant (Ki) of SR58611A for the β3-adrenergic receptor.

Materials:

  • Cell membranes from a cell line expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-CGP12177 (a commonly used β-adrenergic antagonist radioligand).

  • Non-specific binding control: Propranolol (B1214883) (a non-selective β-blocker).

  • Test compound: SR58611A.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the β3-adrenergic receptor to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total binding: Cell membranes, [3H]-CGP12177, and binding buffer.

      • Non-specific binding: Cell membranes, [3H]-CGP12177, and a high concentration of propranolol (e.g., 10 µM).

      • Competition binding: Cell membranes, [3H]-CGP12177, and varying concentrations of SR58611A.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of SR58611A.

    • Determine the IC50 value (the concentration of SR58611A that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (β3-AR expressing cells) start->prepare_membranes setup_assay Set up Binding Assay (Total, Non-specific, Competition) prepare_membranes->setup_assay incubation Incubate to Equilibrium (60-90 min) setup_assay->incubation filtration Filter and Wash incubation->filtration quantify Quantify Radioactivity (Scintillation Counting) filtration->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow
cAMP Accumulation Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring cAMP levels.[9][10][11]

Objective: To measure the dose-dependent increase in intracellular cAMP in response to SR58611A.

Materials:

  • Neuronal cell line or primary neurons expressing β3-adrenergic receptors.

  • SR58611A.

  • Forskolin (positive control, adenylyl cyclase activator).

  • IBMX (phosphodiesterase inhibitor).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • HTRF-compatible plate reader.

Procedure:

  • Cell Culture:

    • Plate cells in a 384-well plate and culture overnight.

  • Compound Preparation:

    • Prepare serial dilutions of SR58611A and forskolin.

  • Cell Stimulation:

    • Aspirate the culture medium and add stimulation buffer containing IBMX.

    • Add the diluted compounds to the wells.

    • Incubate at 37°C for 30 minutes.

  • Lysis and Detection:

    • Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate to each well.

    • Incubate at room temperature for 60 minutes.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio and determine the cAMP concentration based on a standard curve.

    • Plot the cAMP concentration against the log concentration of SR58611A to determine the EC50.

Western Blot for Phosphorylated PKA and CREB

This protocol outlines the steps for detecting the phosphorylation of PKA substrates and CREB.[12][13][14]

Objective: To qualitatively or semi-quantitatively assess the increase in PKA activity and CREB phosphorylation in response to SR58611A.

Materials:

  • Neuronal cells.

  • SR58611A.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-PKA substrate, anti-PKA, anti-phospho-CREB (Ser133), anti-CREB.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Treat neuronal cells with SR58611A for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

SR58611A serves as a valuable tool for investigating the β3-adrenergic signaling pathway in neurons. The activation of the adenylyl cyclase/cAMP/PKA/CREB cascade highlights a key mechanism for modulating neuronal gene expression and function. The experimental protocols detailed in this guide provide a framework for researchers to further explore the nuances of this pathway and its potential implications for neuronal health and disease. Further research is warranted to determine the precise quantitative parameters of SR58611A's interaction with the neuronal β3-adrenergic receptor and its downstream effects on PKA activity.

References

Amibegron Hydrochloride: A Technical Whitepaper on its Pharmacodynamic and Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amibegron (B1667048) Hydrochloride (SR58611A) is a selective agonist for the β3-adrenergic receptor that was investigated for its potential as an antidepressant and anxiolytic agent. As the first orally active β3 agonist capable of crossing the central nervous system, it showed promise in preclinical models by modulating serotonergic and noradrenergic pathways. However, its clinical development was discontinued. This technical guide provides a comprehensive overview of the publicly available pharmacodynamic and pharmacokinetic data on Amibegron Hydrochloride. Due to the cessation of its development, detailed pharmacokinetic parameters in humans are not extensively published. This document consolidates the available preclinical and limited clinical data to serve as a resource for researchers in the field.

Introduction

This compound is a synthetic compound that acts as a selective agonist at the β3-adrenoceptor.[1] It was developed by Sanofi-Aventis for the potential treatment of depression and anxiety disorders.[1] Preclinical studies demonstrated its antidepressant and anxiolytic-like effects in various rodent models.[2][3] The proposed mechanism of action involves the modulation of central serotonergic and noradrenergic neurotransmission through the activation of β3-adrenoceptors.[4] Despite promising preclinical results and progression to Phase III clinical trials, the development of amibegron was ultimately discontinued.[1] This whitepaper aims to provide an in-depth summary of the available pharmacodynamic and pharmacokinetic properties of this compound, along with methodologies of key experiments.

Pharmacodynamics

The primary mechanism of action of Amibegron is its selective agonism at the β3-adrenergic receptor.[1] This interaction initiates a cascade of downstream signaling events that are believed to underlie its pharmacological effects.

Receptor Binding and Functional Activity

Amibegron demonstrates high selectivity for the β3-adrenoceptor over other adrenergic receptor subtypes. The available quantitative data on its in vitro activity is summarized in the table below.

ParameterReceptor/TransporterSpecies/TissueValueReference
EC50 β3-adrenoceptorRat colon3.5 nM[5]
β3-adrenoceptorRat uterus499 nM[5]
IC50 β1-adrenoceptorRat brain tissue4.6 µM[5]
β2-adrenoceptorRat brain tissue1.2 µM[5]
Serotonin (5-HT) uptakeRat brain tissue0.58 µM[5]
Noradrenaline (NA) uptakeRat brain tissue2.5 µM[5]
Dopamine (DA) uptakeRat brain tissue3.2 µM[5]
5-HT1A receptor-> 10 µM[5]
5-HT2 receptor-> 10 µM[5]
MAO-A-> 10 µM[5]
MAO-B-> 10 µM[5]
Signaling Pathway

Activation of the β3-adrenoceptor by Amibegron is coupled to the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade is thought to mediate the observed effects on neurotransmitter synthesis and release.[2]

Gs_Signaling_Pathway Amibegron Amibegron Beta3_AR β3-Adrenergic Receptor Amibegron->Beta3_AR binds G_Protein Gs Protein (α, β, γ subunits) Beta3_AR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP catalyzes conversion of ATP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription (e.g., BDNF) CREB->Gene_Transcription promotes

Amibegron-induced β3-adrenoceptor signaling cascade.
Effects on Neurotransmitter Systems

Preclinical studies have shown that Amibegron administration leads to significant changes in central serotonergic and noradrenergic systems.

  • Serotonin (5-HT): Amibegron has been shown to increase the synthesis of 5-HT and levels of its precursor, tryptophan, in several brain regions of rodents, including the cortex, hippocampus, hypothalamus, and striatum.[4] Furthermore, it promotes the release of 5-HT in the rat prefrontal cortex.[4] This effect is believed to be mediated by the activation of β3-adrenoceptors, as it was absent in β3-adrenoceptor knockout mice.[4]

  • Norepinephrine (B1679862) (NA): Amibegron increases the release of norepinephrine in the rat brain.[4] While acute administration did not alter norepinephrine synthesis or metabolism, it did increase its release.[4]

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not extensively available in the public domain, likely due to the discontinuation of its clinical development. The available information is sparse and primarily relates to an active metabolite identified in clinical trials.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific data on the absorption, distribution, metabolism, and excretion of Amibegron in preclinical species or humans is not publicly available. Clinical trials monitored plasma concentrations of an active metabolite, SR58878.[6][7]

Pharmacokinetic Parameters

Quantitative pharmacokinetic parameters for Amibegron and its active metabolite SR58878 are not well-documented in publicly accessible literature. A Phase III clinical trial (NCT00825058) reported that steady-state plasma concentrations of the active metabolite SR58878 were reached by Day 14 of repeated dosing.[6] The study also noted no significant relationship between SR58878 plasma concentrations and patient weight or age.[6]

ParameterAnalyteSpeciesValueReference
Time to Steady State SR58878HumanReached by Day 14[6]

Further pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, bioavailability, volume of distribution, and clearance for Amibegron and SR58878 are not available in the reviewed public literature.

Experimental Protocols

This section outlines the general methodologies for the key in vitro and in vivo experiments used to characterize the pharmacodynamic profile of Amibegron. Specific details of the protocols used in the original studies by Sanofi-Aventis are not fully available.

In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of Amibegron to stimulate the production of cyclic AMP (cAMP) in cells expressing the β3-adrenergic receptor.

cAMP_Assay_Workflow cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 cAMP Measurement cluster_3 Data Analysis Cell_Culture Culture HEK293 cells expressing human β3-adrenoceptors Plating Plate cells in 96-well plates Cell_Culture->Plating Incubation Incubate with varying concentrations of Amibegron Plating->Incubation Lysis Lyse cells to release intracellular cAMP Incubation->Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) Lysis->Detection Analysis Generate dose-response curve and calculate EC50 Detection->Analysis

Workflow for a typical cAMP accumulation assay.
  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human β3-adrenergic receptor are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.

  • Compound Incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound. The plates are then incubated for a defined period at 37°C.

  • Cell Lysis and cAMP Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a commercially available detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: The data is used to generate a dose-response curve, from which the EC50 value is calculated.[8]

In Vivo Behavioral Assessment: Forced Swim Test

The forced swim test is a common preclinical model used to assess antidepressant-like activity.[9][10]

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm diameter for rats) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[10]

  • Procedure:

    • Pre-swim session (Day 1): Each rat is placed in the water-filled cylinder for a 15-minute habituation session.[10]

    • Drug Administration: On Day 2, this compound or vehicle is administered (e.g., intraperitoneally or orally) at a specified time before the test.[2]

    • Test session (Day 2): The animal is placed back in the cylinder for a 5-minute test session.[10] The entire session is recorded for later analysis.

  • Data Analysis: The duration of immobility (making only minimal movements to keep the head above water) is scored by a trained observer blinded to the treatment conditions. A decrease in immobility time is indicative of an antidepressant-like effect.[10]

In Vivo Neurochemical Analysis: Microdialysis

In vivo microdialysis is used to measure extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[11]

Microdialysis_Workflow cluster_0 Surgical Procedure cluster_1 Microdialysis Experiment cluster_2 Sample Analysis cluster_3 Data Interpretation Surgery Stereotaxic implantation of a guide cannula into the target brain region (e.g., prefrontal cortex) Recovery Allow animal to recover from surgery Surgery->Recovery Probe_Insertion Insert microdialysis probe through the guide cannula Recovery->Probe_Insertion Perfusion Perfuse probe with artificial cerebrospinal fluid (aCSF) Probe_Insertion->Perfusion Baseline Collect baseline dialysate samples Perfusion->Baseline Drug_Admin Administer Amibegron (i.p. or p.o.) Baseline->Drug_Admin Sample_Collection Collect post-drug dialysate samples at timed intervals Drug_Admin->Sample_Collection Analysis Analyze neurotransmitter levels in dialysate samples using HPLC with electrochemical detection Sample_Collection->Analysis Interpretation Calculate percent change from baseline neurotransmitter levels Analysis->Interpretation

General workflow for an in vivo microdialysis experiment.
  • Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex) of an anesthetized rat. The animal is allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Sample Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are collected. This compound is then administered, and samples are collected at regular intervals.

  • Neurochemical Analysis: The concentration of neurotransmitters (e.g., 5-HT, NA) and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[5]

  • Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline values.

Conclusion

This compound is a selective β3-adrenoceptor agonist that demonstrated antidepressant and anxiolytic properties in preclinical models, primarily through the modulation of central serotonergic and noradrenergic systems. While its mechanism of action at the molecular and systems level has been partially elucidated, a comprehensive understanding of its pharmacokinetic profile is hampered by the limited availability of public data following the discontinuation of its clinical development. The information presented in this whitepaper, compiled from available scientific literature and clinical trial registries, provides a foundational understanding of the pharmacodynamics of Amibegron and highlights the significant gaps in our knowledge of its pharmacokinetics. This document serves as a valuable resource for researchers interested in the therapeutic potential of β3-adrenoceptor agonists for central nervous system disorders.

References

Investigating the Antidepressant Effects of Amibegron Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amibegron (B1667048) Hydrochloride (SR-58611A) is a selective agonist for the β3-adrenergic receptor that has demonstrated antidepressant-like properties in a variety of preclinical models.[1][2] As the first orally active β3-agonist capable of crossing the blood-brain barrier, amibegron garnered significant interest for its novel mechanism of action in treating major depressive disorder.[3] This technical guide provides an in-depth overview of the experimental evidence supporting the antidepressant effects of amibegron, with a focus on its mechanism of action, key preclinical findings, and the methodologies used in its evaluation. While showing promise in animal studies, the clinical development of amibegron was ultimately discontinued (B1498344) during Phase III trials due to a lack of efficacy.[4] This document aims to serve as a comprehensive resource for researchers in the field of antidepressant drug discovery.

Mechanism of Action

Amibegron exerts its effects primarily through the selective agonism of the β3-adrenergic receptor.[1][3] Unlike the more extensively studied β1 and β2 receptors, the β3 receptor's role in the central nervous system and its implications for mood disorders have been a more recent area of investigation.[1][2] The antidepressant-like effects of amibegron are believed to be mediated through the modulation of key neurotransmitter systems and intracellular signaling cascades.

Impact on Serotonergic and Noradrenergic Systems

Preclinical studies have demonstrated that amibegron administration leads to an increase in both serotonergic and noradrenergic neurotransmission.[2] Oral administration of amibegron has been shown to increase the synthesis of serotonin (B10506) (5-HT) and its precursor, tryptophan, in several brain regions, including the cortex, hippocampus, hypothalamus, and striatum.[1][2] Furthermore, in vivo microdialysis studies in rats have confirmed that amibegron enhances the release of 5-HT in the prefrontal cortex.[1] The drug also increases the firing rate of noradrenergic neurons in the locus coeruleus.[2] Interestingly, the increase in 5-HT synthesis was not observed in β3-adrenoceptor knockout mice, confirming the critical role of this receptor in amibegron's mechanism.[1]

Intracellular Signaling Pathways

The binding of amibegron to the β3-adrenergic receptor is thought to initiate a downstream signaling cascade that influences neuronal plasticity and survival. This pathway involves the activation of key proteins such as cyclic AMP-response element binding protein (CREB) and brain-derived neurotrophic factor (BDNF), both of which are implicated in the pathophysiology of depression and the mechanism of action of existing antidepressants.[5] Studies in rats have shown that amibegron can counteract stress-induced reductions in hippocampal BDNF and the Bcl-2/Bax ratio, which is indicative of its neuroprotective and anti-apoptotic properties.[5]

Amibegron Amibegron Hydrochloride Beta3_AR β3-Adrenergic Receptor Amibegron->Beta3_AR binds to Gs_protein Gs Protein Beta3_AR->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB (cAMP response element- binding protein) PKA->CREB phosphorylates BDNF BDNF (Brain-Derived Neurotrophic Factor) CREB->BDNF increases transcription of Neuroprotection Neuroprotection & Antidepressant Effects BDNF->Neuroprotection

Proposed signaling pathway of this compound.

Preclinical Efficacy

The antidepressant potential of amibegron has been evaluated in several well-established animal models of depression. These studies have consistently demonstrated its ability to produce antidepressant-like effects.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant drugs. In this test, animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time considered an indicator of antidepressant efficacy.

  • Flinders Sensitive Line (FSL) Rats: In a study using the FSL rat, a genetic model of depression, chronic treatment with amibegron (0.3, 1.0, or 3.0 mg/kg) for 14 days significantly reduced immobility time in the FST.[1]

  • Wistar Rats: In Wistar rats subjected to restraint stress, amibegron (5 and 10 mg/kg) counteracted the stress-induced increase in immobility time.[5]

Forced Swim Test: Summary of Key Findings
Animal Model Compound Dosage Treatment Duration Outcome
Flinders Sensitive Line (FSL) RatsAmibegron0.3, 1.0, 3.0 mg/kg14 daysSignificant reduction in immobility[1]
Wistar Rats (with restraint stress)Amibegron5, 10 mg/kgAcute and 7 daysCounteracted stress-induced increase in immobility[5]
Chronic Mild Stress (CMS) Model

The Chronic Mild Stress model is considered to have high face and predictive validity for depression. It involves exposing rodents to a series of unpredictable, mild stressors over an extended period, leading to a state of anhedonia and other depressive-like behaviors.

  • Coat State Assessment: In a study utilizing β3-adrenoceptor knockout mice, amibegron (3 mg/kg/day, i.p.) administered for 33 days attenuated the degradation of the physical state of the coat in wild-type mice subjected to CMS.[6] This effect was not observed in the knockout mice, further implicating the β3-adrenoceptor in the antidepressant-like actions of amibegron.[6]

Chronic Mild Stress Model: Summary of Key Findings
Animal Model Compound Dosage Treatment Duration Outcome
β3-adrenoceptor knockout and wild-type miceAmibegron3 mg/kg/day, i.p.33 daysAttenuated physical deterioration in wild-type mice[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Forced Swim Test (Rat)

cluster_protocol Forced Swim Test Protocol (Rat) start Start acclimation Acclimation: Animals are handled and acclimated to the testing room. start->acclimation pre_test Pre-test Session (Day 1): Rats are placed in the water cylinder for 15 minutes. acclimation->pre_test drug_admin Drug Administration: Amibegron or vehicle is administered as per the study design. pre_test->drug_admin test_session Test Session (Day 2): 24 hours after the pre-test, rats are placed back in the water for a 5-minute test. drug_admin->test_session recording Behavioral Recording: The session is videotaped for later analysis. test_session->recording analysis Data Analysis: Duration of immobility, swimming, and climbing behaviors are scored. recording->analysis end End analysis->end

Workflow for the Forced Swim Test in rats.
  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (25 ± 1 °C) to a depth of 30 cm.

  • Procedure:

    • Pre-test Session: On the first day, rats are individually placed in the cylinder for a 15-minute pre-swim. This session serves to induce a state of immobility on the subsequent test day.

    • Drug Administration: this compound or the vehicle is administered according to the specific experimental design (e.g., acute or chronic dosing).

    • Test Session: 24 hours after the pre-test, the rats are again placed in the swim cylinder for a 5-minute test session.

  • Data Analysis: The duration of immobility (making only the movements necessary to keep the head above water) is scored by a trained observer, typically from video recordings.

In Vivo Microdialysis (Rat Prefrontal Cortex)
  • Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted into the medial prefrontal cortex. Animals are allowed to recover for several days.

  • Microdialysis Probe: A microdialysis probe with a semipermeable membrane is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of amibegron.

  • Neurotransmitter Analysis: The concentration of serotonin (5-HT) and its metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Western Blotting (Rat Hippocampus)
  • Tissue Preparation: Following the behavioral experiments, rats are euthanized, and the hippocampus is dissected and rapidly frozen.

  • Protein Extraction: Hippocampal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CREB, phospho-CREB, and BDNF. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Clinical Development and Discontinuation

Despite the promising preclinical data, the clinical development of amibegron for the treatment of major depressive disorder was discontinued in Phase III. The pivotal clinical trial (NCT00432614) did not meet its primary efficacy endpoints, leading Sanofi-Aventis to halt further development of the compound for this indication in 2008.[3] While the specific details of the clinical trial results are not extensively published, the discontinuation was attributed to a lack of demonstrated efficacy in the patient population.

Conclusion

This compound represented a novel approach to the treatment of depression through its selective agonism of the β3-adrenergic receptor. Preclinical studies robustly demonstrated its antidepressant-like effects in various animal models, supported by its ability to modulate serotonergic and noradrenergic systems and influence key intracellular signaling pathways involved in neuroplasticity. However, the failure to translate these promising preclinical findings into clinical efficacy in Phase III trials underscores the challenges in antidepressant drug development. The comprehensive data and methodologies presented in this guide offer valuable insights for researchers and professionals in the field, contributing to the broader understanding of the β3-adrenergic system as a potential target for future therapeutic interventions in mood disorders.

References

The Role of Amibegron Hydrochloride in Animal Models of Anxiety: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amibegron (B1667048) hydrochloride (SR58611A), a selective agonist for the β3-adrenergic receptor, has been investigated for its potential anxiolytic and antidepressant properties. Preclinical studies in rodent models have demonstrated its efficacy in mitigating anxiety-like behaviors, suggesting a novel therapeutic avenue for anxiety disorders. This technical guide provides an in-depth summary of the key findings, experimental methodologies, and proposed mechanisms of action related to Amibegron's role in anxiety disorder models. While preclinical results were promising, it is important to note that clinical trials for Amibegron in treating anxiety and depression were ultimately terminated in Phase III due to a lack of efficacy.[1]

Core Findings from Preclinical Anxiety Models

Amibegron has been shown to produce anxiolytic-like effects in a dose-dependent manner in various rodent models of anxiety. The most prominent model used to evaluate its efficacy is the elevated plus-maze (EPM) test.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from studies investigating the effects of Amibegron in animal models of anxiety.

Table 1: Effects of Amibegron on the Elevated Plus-Maze (EPM) Test in Mice
Compound Dose (mg/kg) Effect on Time Spent in Open Arms Effect on Number of Entries into Open Arms
Amibegron5Dose-dependent increaseDose-dependent increase
Amibegron10Dose-dependent increaseDose-dependent increase
DiazepamNot SpecifiedEffective anxiolyticNot Specified

Data synthesized from a study by Tanyeri et al., as cited in multiple sources.[2][3]

Table 2: Interaction of Amibegron with Serotonergic Receptor Antagonists in the EPM Test in Mice
Treatment Effect on Amibegron (10 mg/kg)-Induced Increase in Time in Open Arms Effect on Amibegron (10 mg/kg)-Induced Increase in Open Arm Entries
WAY-100635 (5-HT1A antagonist)Significant reversalReversal
Ketanserin (5-HT2A antagonist)Significant reversalReversal
Ondansetron (5-HT3 antagonist)Significant reversalNo reversal

This table illustrates that the anxiolytic effects of Amibegron are likely mediated through interactions with the serotonergic system.[2][4]

Table 3: Effects of Amibegron on Forced Swim Test (FST) in Rats
Compound Dose (mg/kg)
Amibegron0.1, 1, 5, 10
Clomipramine50

These findings suggest Amibegron also possesses antidepressant-like properties.[5]

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze raised above the floor with two open arms and two enclosed arms.

Detailed Methodology:

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The maze is elevated (e.g., 50 cm) from the floor.

  • Animals: Mice are typically used. They are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Procedure:

    • Animals are administered Amibegron (e.g., 5 or 10 mg/kg, intraperitoneally) or a vehicle control a set time (e.g., 30 minutes) before testing.

    • Each mouse is placed on the central platform facing an open arm.

    • The behavior of the mouse is recorded for a set duration (e.g., 5 minutes).

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general motor activity).

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Proposed Mechanism of Action and Signaling Pathways

Amibegron's anxiolytic-like effects are primarily attributed to its agonistic activity at β3-adrenergic receptors. Activation of these receptors is thought to modulate serotonergic and noradrenergic neurotransmission in brain regions associated with anxiety and depression.[3][6] The downstream signaling cascade may involve the regulation of neurotrophic factors and proteins involved in neuronal survival and plasticity.[7]

Amibegron_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_neurotransmitter Neurotransmitter Modulation Amibegron Amibegron Beta3_AR β3-Adrenergic Receptor Amibegron->Beta3_AR binds & activates AC Adenylyl Cyclase Beta3_AR->AC activates Serotonin ↑ Serotonin Synthesis & Release Beta3_AR->Serotonin Norepinephrine ↑ Norepinephrine Release Beta3_AR->Norepinephrine cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates BDNF BDNF Expression CREB->BDNF promotes Anxiolytic_Effect Anxiolytic-like Effects BDNF->Anxiolytic_Effect Serotonin_Receptors Interaction with 5-HT1A, 5-HT2A, 5-HT3 Receptors Serotonin->Serotonin_Receptors Norepinephrine->Anxiolytic_Effect Serotonin_Receptors->Anxiolytic_Effect

Caption: Proposed signaling pathway of Amibegron's anxiolytic effects.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for assessing the anxiolytic potential of a compound like Amibegron in a preclinical setting.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation cluster_biochem Biochemical Analysis (Optional) Animal_Acclimation Animal Acclimation & Housing Drug_Administration Drug Administration (i.p.) Animal_Acclimation->Drug_Administration Drug_Preparation Amibegron Hydrochloride Preparation Drug_Preparation->Drug_Administration EPM_Test Elevated Plus-Maze Test Drug_Administration->EPM_Test Data_Recording Behavioral Data Recording EPM_Test->Data_Recording Tissue_Collection Brain Tissue Collection EPM_Test->Tissue_Collection Data_Analysis Statistical Analysis of Behavioral Parameters Data_Recording->Data_Analysis Interpretation Interpretation of Results (Anxiolytic Effect) Data_Analysis->Interpretation Conclusion Conclusion on Anxiolytic Potential Interpretation->Conclusion Biochemical_Assays Neurotransmitter & Protein Level Analysis Tissue_Collection->Biochemical_Assays Biochemical_Assays->Interpretation

Caption: Typical workflow for preclinical evaluation of Amibegron.

Conclusion

Preclinical evidence strongly suggested that this compound possesses anxiolytic-like properties, mediated through the activation of β3-adrenergic receptors and subsequent modulation of the serotonergic system. The data from rodent models, particularly the elevated plus-maze test, demonstrated a clear dose-dependent anxiolytic effect. However, the translation of these promising preclinical findings to clinical efficacy in humans was not successful, leading to the termination of clinical trials. This highlights the critical challenges in translating findings from animal models of psychiatric disorders to successful clinical therapeutics. Further research may yet uncover specific contexts or patient populations where β3-adrenergic receptor agonists could have therapeutic value.

References

The β3-Adrenergic Agonist SR58611A: A Potential Modulator of Irritable Bowel Syndrome Pathophysiology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR58611A, a selective β3-adrenoceptor agonist, has demonstrated potential therapeutic effects relevant to the pathophysiology of Irritable Bowel Syndrome (IBS). Initially explored for its inhibitory effects on intestinal motility, recent evidence points towards a broader mechanism of action encompassing modulation of visceral hypersensitivity and anti-inflammatory activity within the gastrointestinal tract. This technical guide provides a comprehensive overview of the preclinical data on SR58611A and other β3-adrenergic agonists, focusing on their effects on gut motility, visceral pain, and intestinal inflammation. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development in this area.

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits. The underlying pathophysiology is complex and multifactorial, involving dysregulation of gut motility, visceral hypersensitivity, and low-grade intestinal inflammation. Current therapeutic strategies often provide symptomatic relief but lack disease-modifying effects. The β3-adrenergic receptor (β3-AR) has emerged as a promising therapeutic target due to its expression in the gastrointestinal tract and its role in smooth muscle relaxation and modulation of inflammatory responses. SR58611A is a selective agonist for the β3-AR and its effects on IBS-related mechanisms are the focus of this guide.

Effects on Gut Motility

SR58611A has been shown to inhibit colonic motility, a key factor in certain subtypes of IBS. Preclinical studies have quantified this effect both in vivo and in vitro.

Quantitative Data
Parameter Species Model SR58611A Dose/Concentration Effect Reference
Inhibition of Gastrocolonic ResponseDogIn vivoED35: 23 µg/kg, i.v.More potent at inhibiting colonic motility than inducing tachycardia (ED35: 156 µg/kg, i.v.)[1]
Relaxation of Circular Muscle StripsDogIn vitroConcentration-dependentCompetitively antagonized by the non-selective β-blocker alprenolol (B1662852) (pA2 = 7.1)[1]
Experimental Protocols

In Vivo Canine Colonic Motility Study:

  • Animal Model: Conscious dogs chronically implanted with electrodes and strain-gauge force transducers along the distal colon.

  • Procedure: The gastrocolonic response (postprandial increase in motility) is monitored. SR58611A is administered via intravenous infusion.

  • Measurements: Changes in colonic motility and heart rate are recorded. Dose-response curves are generated to determine the effective dose for 50% inhibition (ED50) or in this case, the dose for 35% effect (ED35).[1]

In Vitro Canine Colonic Muscle Strip Study:

  • Tissue Preparation: Circular muscle strips are prepared from the distal colon of dogs.

  • Apparatus: Tissues are mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Procedure: Muscle strips are allowed to equilibrate, and then cumulative concentration-response curves to SR58611A are generated. The effects of β-adrenoceptor antagonists are evaluated by pre-incubating the tissues with the antagonist before adding SR58611A.

  • Measurements: Changes in muscle tension (relaxation) are recorded isometrically.[1]

Logical Workflow for Motility Assessment

G cluster_0 In Vivo Assessment cluster_1 In Vitro Assessment Animal Model Conscious Dog with Implanted Transducers Stimulus Induce Gastrocolonic Response (Meal) Animal Model->Stimulus Intervention Administer SR58611A (i.v.) Stimulus->Intervention Measurement_InVivo Record Colonic Motility & Heart Rate Intervention->Measurement_InVivo Data Analysis Generate Dose-Response Curves Calculate ED35 and pA2 values Measurement_InVivo->Data Analysis Tissue Prep Prepare Canine Colonic Circular Muscle Strips Apparatus Mount in Organ Bath Tissue Prep->Apparatus Intervention_InVitro Cumulative Dosing of SR58611A Apparatus->Intervention_InVitro Measurement_InVitro Record Isometric Muscle Relaxation Intervention_InVitro->Measurement_InVitro Measurement_InVitro->Data Analysis

Figure 1. Workflow for assessing the effects of SR58611A on colonic motility.

Effects on Visceral Hypersensitivity

Visceral hypersensitivity, the perception of pain in response to normal or mildly noxious stimuli in the viscera, is a hallmark of IBS. Recent studies with other β3-AR agonists suggest a significant role for this receptor in modulating visceral pain.

Quantitative Data

A study on the β3-AR agonist CL-316243 in a rat model of early-life stress-induced visceral hypersensitivity provides compelling evidence for the potential of this drug class.

Parameter Species Model β3-AR Agonist Effect Reference
Visceral HypersensitivityRatMaternal Separation ModelCL-316243Significantly ameliorated visceral hypersensitivity to colorectal distension[2]
Experimental Protocols

Maternal Separation (MS) Model of Early-Life Stress:

  • Animal Model: Sprague Dawley rat pups.

  • Procedure: Pups are separated from their dam for a specified period daily during the early postnatal period (e.g., postnatal days 2-12). This induces a state of visceral hypersensitivity in adulthood.[2]

Colorectal Distension (CRD) for Visceral Sensitivity Assessment:

  • Procedure: A balloon catheter is inserted into the colorectum of the adult rat. The balloon is distended with varying pressures or volumes.

  • Measurements: Visceromotor response (VMR), typically quantified as the number of abdominal muscle contractions, is measured as an indicator of visceral pain. A reduction in the VMR at a given distension pressure indicates an analgesic effect.[2]

Experimental Workflow for Visceral Hypersensitivity

G Induce_VHS Induce Visceral Hypersensitivity (Maternal Separation Model) Administer_Drug Administer β3-AR Agonist Induce_VHS->Administer_Drug CRD Perform Colorectal Distension (CRD) Administer_Drug->CRD Measure_VMR Measure Visceromotor Response (VMR) CRD->Measure_VMR Analysis Compare VMR between treated and control groups Measure_VMR->Analysis

Figure 2. Workflow for assessing the effect of β3-AR agonists on visceral hypersensitivity.

Anti-Inflammatory Effects

Low-grade inflammation in the gut mucosa is increasingly recognized as a contributor to IBS symptoms. SR58611A has demonstrated significant anti-inflammatory properties in a preclinical model of colitis.

Quantitative Data
Parameter Species Model SR58611A Dose (mg/kg, p.o.) Effect
Macroscopic Colitis ScoreRatDNBS-induced Colitis125% reduction
1050% reduction
Histological Colitis ScoreRatDNBS-induced Colitis120% reduction
1045% reduction
Myeloperoxidase (MPO) ActivityRatDNBS-induced Colitis130% reduction
1060% reduction
TNF-α LevelsRatDNBS-induced Colitis140% reduction
1070% reduction
IL-1β LevelsRatDNBS-induced Colitis135% reduction
1065% reduction
IL-6 LevelsRatDNBS-induced Colitis120% reduction
1050% reduction
Experimental Protocols

Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis Model:

  • Animal Model: Male Wistar rats.

  • Procedure: Colitis is induced by a single intracolonic administration of DNBS dissolved in ethanol. SR58611A is administered orally for 7 days, starting the day before colitis induction.

  • Assessments:

    • Macroscopic and Histological Scoring: The colon is excised, and the severity of inflammation is scored based on visual and microscopic examination.

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a marker of neutrophil infiltration and inflammation.

    • Cytokine Levels: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured in colonic tissue homogenates using ELISA.

    • Immunohistochemistry: Used to localize the expression of β3-adrenoceptors in the colonic wall.

Signaling Pathways

The therapeutic effects of SR58611A are mediated through the activation of β3-adrenoceptors, which are Gs-protein coupled receptors. In the context of the enteric nervous system and gut smooth muscle, the signaling cascade is thought to involve the following steps:

G cluster_0 Cellular Effects SR58611A SR58611A Beta3AR β3-Adrenoceptor SR58611A->Beta3AR Binds to Gs_protein Gs Protein Beta3AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Reduced_Neuronal_Excitability Reduced Neuronal Excitability PKA->Reduced_Neuronal_Excitability Anti_inflammatory_Effects Anti-inflammatory Effects PKA->Anti_inflammatory_Effects

Figure 3. Proposed signaling pathway for SR58611A in the gastrointestinal tract.

Activation of the β3-AR by SR58611A leads to the stimulation of adenylyl cyclase via the Gs alpha subunit of the G-protein. This results in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to smooth muscle relaxation, reduced excitability of enteric neurons, and modulation of inflammatory cell function.

Conclusion

The selective β3-adrenoceptor agonist SR58611A and other compounds in its class exhibit a multimodal mechanism of action that aligns with key pathophysiological features of Irritable Bowel Syndrome. The preclinical data strongly support their potential to inhibit gut motility, reduce visceral hypersensitivity, and exert anti-inflammatory effects. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic utility of β3-AR agonists for IBS. Future research should focus on elucidating the precise molecular targets of the PKA-mediated signaling cascade in enteric neurons and immune cells to further refine the development of this promising class of drugs.

References

Amibegron Hydrochloride: A Technical Guide to its Potential in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amibegron Hydrochloride (SR58611A), a selective β3-adrenergic receptor agonist, has been primarily investigated for its antidepressant and anxiolytic properties. However, its mechanism of action holds significant therapeutic potential for the treatment of obesity and related metabolic disorders. The β3-adrenoceptors are predominantly expressed in adipose tissue and are key regulators of lipolysis and thermogenesis. This technical guide provides an in-depth analysis of the scientific rationale for exploring Amibegron in obesity research. While direct preclinical data on Amibegron's effects on metabolic parameters such as body weight and food intake are not extensively available in public literature, this paper will draw upon the well-established class effects of β3-adrenoceptor agonists to delineate its potential. This guide summarizes the mechanism of action, presents quantitative data from relevant preclinical and clinical studies of analogous compounds, and provides detailed experimental protocols for future research.

Introduction: The Role of β3-Adrenoceptors in Metabolic Regulation

Obesity is a complex metabolic disease characterized by excessive adipose tissue accumulation. The sympathetic nervous system plays a crucial role in regulating energy balance through the activation of adrenergic receptors in various tissues. Of particular interest is the β3-adrenoceptor, which is highly expressed in both brown adipose tissue (BAT) and white adipose tissue (WAT).

Activation of β3-adrenoceptors in adipocytes initiates a signaling cascade that leads to:

  • Increased Lipolysis: The breakdown of stored triglycerides into free fatty acids and glycerol, which can then be utilized for energy.

  • Enhanced Thermogenesis: Primarily in BAT, the activation of Uncoupling Protein 1 (UCP1) decouples mitochondrial respiration from ATP synthesis, leading to the dissipation of energy as heat.

  • "Browning" of White Adipose Tissue: The induction of a brown adipocyte-like phenotype in white adipocytes, characterized by increased mitochondrial density and UCP1 expression.

This compound is a selective agonist for the β3-adrenoceptor.[1] While its clinical development has focused on central nervous system disorders, its pharmacological profile makes it a compelling candidate for investigation in the context of obesity and metabolic disease.

Mechanism of Action: The β3-Adrenergic Signaling Pathway

Amibegron, as a β3-adrenoceptor agonist, is expected to activate a well-defined signaling pathway within adipocytes. Upon binding to the β3-adrenoceptor, a cascade of intracellular events is triggered, leading to the physiological responses of increased lipolysis and thermogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Amibegron Amibegron Receptor β3-Adrenoceptor Amibegron->Receptor G_Protein Gs Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates (activates) CREB CREB PKA->CREB phosphorylates (activates) Triglycerides Triglycerides FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol hydrolyzes Pgc1a_gene PGC-1α Gene CREB->Pgc1a_gene upregulates Ucp1_gene UCP1 Gene CREB->Ucp1_gene upregulates UCP1 UCP1 Ucp1_gene->UCP1 expression Thermogenesis Thermogenesis UCP1->Thermogenesis

Caption: β3-Adrenergic signaling pathway in adipocytes.

Preclinical and Clinical Evidence (Class Effects of β3-Adrenoceptor Agonists)

While specific quantitative data for Amibegron's effects on obesity are limited in the public domain, extensive research on other selective β3-agonists, such as Mirabegron and CL316,243, provides a strong basis for its potential.

Preclinical Data

Studies in rodent models of obesity have consistently demonstrated the anti-obesity and metabolic benefits of β3-adrenoceptor activation.

Table 1: Effects of β3-Adrenoceptor Agonists in Preclinical Models

CompoundModelDoseDurationKey Findings
Amibegron (SR58611A) Rodents3 and 10 mg/kg, p.o.Acute/ChronicIncreased synthesis and release of 5-HT and norepinephrine (B1679862) in brain regions.[2][3]
Mirabegron High-fat diet-fed mice0.8 and 8 mg/kg, daily6 weeksIncreased food intake, but reduced body weight and body mass index at the high dose.[4]
CL316,243 A/J mice on high-fat diet0.001% in diet16 weeksPrevented the development of diet-induced obesity.[5]
BRL 37344 ob/ob miceNot specifiedNot specifiedImproved systemic levels of glucose, FFA, and insulin (B600854).
Clinical Data

The translation of the profound anti-obesity effects of β3-agonists from rodent models to humans has been challenging. Early clinical trials with several β3-agonists were discontinued (B1498344) due to a lack of significant weight loss in humans. However, more recent studies with Mirabegron, a β3-agonist approved for overactive bladder, have renewed interest in this target for metabolic diseases.

Table 2: Effects of β3-Adrenoceptor Agonists in Human Studies

CompoundPopulationDoseDurationKey Findings
Various β3-agonists Obese individualsNot specifiedNot specifiedGenerally unimpressive effects on body weight, leading to discontinuation of many development programs.
Mirabegron Healthy menSingle 200 mg doseAcuteIncreased BAT metabolic activity and resting metabolic rate.
Mirabegron Obese, insulin-resistant humansNot specifiedNot specifiedImproved oral glucose tolerance, reduced HbA1c, and improved insulin sensitivity and β-cell function.

Experimental Protocols

To facilitate further research into this compound and other β3-agonists for obesity, this section provides detailed methodologies for key experiments.

Preclinical In Vivo Study Workflow

A typical preclinical study to evaluate the anti-obesity effects of a β3-agonist in a diet-induced obesity mouse model would follow the workflow below.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis animal_model Select Animal Model (e.g., C57BL/6J mice) diet Induce Obesity (High-Fat Diet for 8-12 weeks) animal_model->diet grouping Randomize into Groups (Vehicle, Amibegron doses) diet->grouping treatment Chronic Administration (e.g., daily gavage, osmotic mini-pumps) grouping->treatment monitoring Monitor Body Weight, Food Intake, and Body Composition treatment->monitoring metabolic Metabolic Phenotyping (Indirect Calorimetry, GTT, ITT) monitoring->metabolic tissue Tissue Collection (Adipose, Liver, Muscle) metabolic->tissue gene_expression Gene Expression Analysis (qPCR for UCP1, PGC-1α) tissue->gene_expression histology Histology (H&E staining of adipose tissue) tissue->histology

Caption: Preclinical experimental workflow for a β3-agonist.

Detailed Protocol for Preclinical In Vivo Study:

  • Animal Model and Diet: Male C57BL/6J mice, 6-8 weeks old, are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

  • Grouping and Treatment: Mice are randomized into treatment groups (n=8-10 per group): Vehicle control (e.g., saline or appropriate vehicle) and this compound at various doses (e.g., 1, 3, and 10 mg/kg/day). The drug is administered daily via oral gavage or continuously via osmotic mini-pumps for 4-8 weeks.

  • Metabolic Monitoring: Body weight and food intake are measured daily or weekly. Body composition (fat and lean mass) is assessed by quantitative nuclear magnetic resonance (qNMR) at baseline and at the end of the study.

  • Indirect Calorimetry: A subset of mice is placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): GTT and ITT are performed at the end of the treatment period to assess glucose homeostasis.

  • Tissue Collection and Analysis: At the end of the study, mice are euthanized, and various tissues (e.g., inguinal WAT, epididymal WAT, interscapular BAT, liver, muscle) are collected, weighed, and snap-frozen in liquid nitrogen or fixed in formalin.

  • Gene Expression Analysis: RNA is extracted from adipose tissues, and quantitative real-time PCR (qPCR) is performed to measure the expression of genes related to thermogenesis (e.g., Ucp1, Pgc1a) and adipogenesis (e.g., Pparg, Cebpa).

  • Histology: Formalin-fixed adipose tissue is embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess adipocyte size and morphology. Immunohistochemistry for UCP1 can also be performed.

In Vitro Adipocyte Differentiation and Treatment

Protocol for Browning of 3T3-L1 Adipocytes:

  • Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum.

  • Differentiation: To induce differentiation into white adipocytes, confluent cells are treated with a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin for 2 days, followed by culture in insulin-containing medium for another 2 days. The medium is then changed to regular culture medium, and the cells are allowed to mature for another 4-6 days.

  • Browning Induction: To induce browning, mature white adipocytes are treated with this compound (e.g., 1-10 µM) or a positive control like CL316,243 for 24-48 hours.[6]

  • Analysis:

    • Gene Expression: RNA is extracted, and qPCR is performed to measure the expression of browning markers like Ucp1 and Pgc1a.[6]

    • Protein Expression: Western blotting is used to detect UCP1 and other proteins of interest.

    • Lipid Accumulation: Cells are stained with Oil Red O to visualize lipid droplets.

Potential and Challenges

This compound's selectivity for the β3-adrenoceptor presents a clear rationale for its investigation as an anti-obesity agent. The potential benefits include increased energy expenditure, improved glucose metabolism, and reduced adiposity. However, the historical challenges in translating the efficacy of β3-agonists from rodents to humans must be acknowledged. Species differences in β3-adrenoceptor pharmacology and the lower abundance of BAT in adult humans compared to rodents are significant hurdles.

Future research should focus on:

  • Conducting rigorous preclinical studies to quantify the metabolic effects of Amibegron in validated models of obesity.

  • Investigating the potential for synergistic effects with other anti-obesity medications.

  • Utilizing modern imaging techniques to assess BAT activity in human subjects treated with Amibegron.

Conclusion

This compound remains an intriguing yet underexplored compound in the field of obesity research. Its established mechanism of action as a selective β3-adrenoceptor agonist, supported by the extensive data from analogous compounds, provides a strong foundation for its potential to modulate energy expenditure and improve metabolic health. The experimental frameworks provided in this guide offer a roadmap for future investigations that could unlock the therapeutic utility of Amibegron in the fight against obesity.

References

As a selective beta-3 adrenergic agonist, what are the primary effects of Amibegron Hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amibegron Hydrochloride (SR 58611A) is a potent and selective beta-3 adrenergic receptor (β3-AR) agonist that has been the subject of extensive preclinical research. While its clinical development was discontinued, Amibegron remains a critical pharmacological tool for elucidating the complex roles of the β3-AR. This document provides a detailed overview of its primary effects, underlying signaling mechanisms, and the experimental methodologies used to characterize its activity. The primary effects of Amibegron are centered on metabolic regulation, central nervous system modulation with anxiolytic and antidepressant-like properties, and gastrointestinal motility inhibition. This guide synthesizes key quantitative data and visualizes the associated biological pathways to serve as a comprehensive resource for the scientific community.

Introduction

Amibegron is a selective agonist for the beta-3 adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue, the gastrointestinal tract, the urinary bladder, and certain regions of the brain.[1][2] Unlike the more extensively studied β1 and β2-AR subtypes, the β3-AR is relatively resistant to short-term desensitization, making it an attractive therapeutic target.[2] Amibegron was initially investigated for the treatment of irritable bowel syndrome (IBS), obesity, and depression.[1][3] Although it did not proceed to market, the data generated from its investigation have significantly advanced our understanding of β3-AR physiology and its therapeutic potential.

Mechanism of Action: The Beta-3 Adrenergic Signaling Pathway

The primary mechanism of action for this compound is the activation of β3-ARs. This activation initiates a cascade of intracellular signaling events that are tissue-dependent.

2.1 Canonical Gs-Protein Coupled Pathway Upon agonist binding, the β3-AR couples to the stimulatory G-protein (Gs). This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to the final physiological response, such as lipolysis in adipocytes or smooth muscle relaxation.[4][5]

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amibegron Amibegron B3AR β3-AR Amibegron->B3AR Binds Gs Gs Protein B3AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Lipolysis) PKA->Response Phosphorylates Targets

Caption: Canonical β3-AR Gs-cAMP-PKA signaling pathway. (Within 100 characters)

2.2 Non-Canonical Gi-Protein Coupled Pathway In addition to the canonical Gs pathway, evidence suggests that β3-ARs can also couple to the inhibitory G-protein (Gi).[6] This interaction can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, part of the mitogen-activated protein kinase (MAPK) family.[5][6] This dual signaling capability adds a layer of complexity to β3-AR function, allowing it to modulate both metabolic and mitogenic cellular processes.

Dual_Signaling cluster_gs Gs Pathway cluster_gi Gi Pathway Amibegron Amibegron B3AR β3-AR Amibegron->B3AR Gs Gs B3AR->Gs couples to Gi Gi B3AR->Gi couples to AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK Activation Gi->ERK Experimental_Workflow cluster_protocol Preclinical Antidepressant Efficacy Protocol start Select Animal Model (e.g., Male Wistar Rats) stress Induce Stress (Optional) (e.g., Chronic Mild Stress) start->stress subjected to treatment Administer Treatment Groups 1. Vehicle 2. Amibegron (Dose Range) 3. Positive Control start->treatment (for non-stress model) stress->treatment behavioral Behavioral Testing (e.g., Forced Swim Test) treatment->behavioral neurochem Neurochemical Analysis (e.g., Microdialysis or Post-mortem Tissue Analysis) treatment->neurochem analysis Data Analysis (Statistical Comparison between groups) behavioral->analysis neurochem->analysis end Conclusion on Efficacy analysis->end

References

An In-Depth Technical Guide to SR58611A: Chemical Structure, Properties, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of SR58611A, also known as Amibegron. It details the compound's mechanism of action as a selective β3-adrenoceptor agonist and its downstream effects on key neurotransmitter systems. This document also includes detailed experimental protocols from pivotal studies and visual representations of its signaling pathways and experimental workflows to support further research and development.

Chemical Structure and Properties

SR58611A is a synthetic compound belonging to the phenylethanolamine class of molecules. Its chemical structure is characterized by a tetralin moiety linked to a chlorophenyl ethanolamine (B43304) group via an ether and an amine bridge.

Chemical Structure:

SR58611A_structure cluster_legend Chemical Structure of SR58611A CCOC(=O)COC1=CC=C2CCC@HC3=CC=C(Cl)C=C3)C2=C1

Caption: 2D Chemical Structure of SR58611A (Amibegron).

Physicochemical and Pharmacological Properties:

The following tables summarize the key chemical and pharmacological properties of SR58611A and its hydrochloride salt.

IdentifierValueReference
IUPAC Name ethyl 2-[[(7S)-7-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate[1][2]
Synonyms Amibegron, SR-58611A[1][3]
CAS Number 121524-08-1 (free base), 121524-09-2 (hydrochloride)[1]
Molecular Formula C22H26ClNO4[1][2]
Molecular Weight 403.90 g/mol (free base), 440.36 g/mol (hydrochloride)[1][4]
PropertyValueReference
Melting Point Not available
Solubility DMSO: ≥ 20 mg/mL
pKa (Strongest Basic) 9.7 (predicted)
LogP 3.89 (predicted)
EC50 (β3-adrenoceptor, rat colon) 3.5 nM[4]
Appearance White to off-white solid[4]

Pharmacological Profile: A Selective β3-Adrenoceptor Agonist

SR58611A is a potent and selective agonist for the β3-adrenergic receptor.[4] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily found in adipose tissue and the gastrointestinal tract, but also in the central nervous system.[4] The activation of β3-adrenoceptors by SR58611A initiates a cascade of intracellular signaling events, leading to its observed anxiolytic and antidepressant-like effects in preclinical models.[4]

Signaling Pathways

The primary signaling pathway activated by SR58611A upon binding to the β3-adrenoceptor involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).

Signaling_Pathway SR58611A SR58611A Beta3_AR β3-Adrenergic Receptor SR58611A->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Serotonin_Release Increased Serotonin (B10506) Release PKA->Serotonin_Release Norepinephrine_Release Increased Norepinephrine (B1679862) Release PKA->Norepinephrine_Release Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes

Caption: SR58611A-activated β3-adrenoceptor signaling cascade.

Effects on Neurotransmitter Systems

A key aspect of SR58611A's pharmacological profile is its ability to modulate serotonergic and noradrenergic neurotransmission. In vivo studies have demonstrated that administration of SR58611A leads to an increase in the synthesis and release of both serotonin (5-HT) and norepinephrine (NE) in various brain regions. This effect is believed to be a major contributor to its antidepressant and anxiolytic properties.

Experimental Protocols

The following sections provide summaries of the methodologies used in key studies investigating the effects of SR58611A.

In Vivo Microdialysis for Neurotransmitter Release

This protocol, adapted from Claustre et al. (2008), is used to measure the extracellular levels of serotonin and norepinephrine in the brain of freely moving rats following SR58611A administration.

Objective: To determine the effect of SR58611A on the release of monoamine neurotransmitters in the prefrontal cortex.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the prefrontal cortex.

  • Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of SR58611A or vehicle.

  • Neurochemical Analysis: The concentrations of serotonin and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels (the average of the samples collected before drug administration).

Microdialysis_Workflow Animal_Prep Animal Preparation (Cannula Implantation) Probe_Insertion Microdialysis Probe Insertion Animal_Prep->Probe_Insertion Baseline_Collection Baseline Sample Collection (aCSF Perfusion) Probe_Insertion->Baseline_Collection Drug_Admin SR58611A Administration Baseline_Collection->Drug_Admin Post_Drug_Collection Post-Administration Sample Collection Drug_Admin->Post_Drug_Collection HPLC_Analysis HPLC-ECD Analysis of Dialysates Post_Drug_Collection->HPLC_Analysis Data_Analysis Data Analysis (% of Baseline) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

Forced Swim Test (FST) for Antidepressant-like Activity

This protocol, based on the study by Tamburella et al. (2010), is a widely used behavioral assay to screen for antidepressant-like effects of compounds in rodents.

Objective: To assess the antidepressant-like properties of SR58611A.

Methodology:

  • Apparatus: A cylindrical container filled with water (25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • Pre-test session (Day 1): Rats are placed in the water for 15 minutes.

    • Test session (Day 2): 24 hours after the pre-test, the animals are administered SR58611A or vehicle and placed back in the water for 5 minutes.

  • Behavioral Scoring: The duration of immobility (floating without struggling) during the test session is recorded by a trained observer or an automated tracking system.

  • Data Analysis: A reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Conclusion

SR58611A is a selective β3-adrenoceptor agonist with a well-defined chemical structure and a promising pharmacological profile. Its mechanism of action, involving the modulation of central serotonergic and noradrenergic systems via the cAMP-PKA signaling pathway, provides a strong rationale for its observed antidepressant and anxiolytic-like effects in preclinical models. The experimental protocols detailed in this guide offer a foundation for researchers to further investigate the therapeutic potential of SR58611A and other compounds targeting the β3-adrenoceptor. This in-depth technical guide serves as a valuable resource for scientists and drug development professionals working in the field of neuroscience and psychopharmacology.

References

The Rise and Fall of Amibegron Hydrochloride: A Technical Review of its Development and Discontinuation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amibegron Hydrochloride (SR58611A), a selective β3-adrenergic receptor agonist, once held promise as a novel therapeutic agent for a range of conditions, including depression, anxiety, irritable bowel syndrome (IBS), and obesity. Developed by Sanofi-Aventis, its unique mechanism of action offered a potential alternative to existing treatments. However, after a comprehensive development program spanning preclinical studies and multiple clinical trials, the journey of Amibegron came to an end. This in-depth technical guide provides a detailed history of Amibegron's development, from its pharmacological conception to its ultimate discontinuation, with a focus on the scientific data and experimental methodologies that defined its trajectory.

Preclinical Development: Establishing the Scientific Rationale

Amibegron's initial development was rooted in its selective agonism for the β3-adrenergic receptor. Preclinical studies in rodent models were crucial in establishing its potential therapeutic effects, primarily focusing on its anxiolytic and antidepressant-like properties.

Experimental Protocols in Preclinical Studies

Key preclinical assessments for Amibegron's antidepressant and anxiolytic potential involved well-established rodent behavioral models. The following protocols were instrumental in its early evaluation:

  • Forced Swim Test (FST): This widely used model assesses antidepressant activity by measuring the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility is indicative of an antidepressant-like effect. In studies involving Amibegron, male Wistar rats were administered varying doses of the compound, and their behavior in the FST was compared to vehicle-treated controls and active comparators like the tricyclic antidepressant clomipramine.[1]

  • Stress-Induced Behavioral and Neurochemical Models: To understand the mechanisms underlying its antidepressant-like effects, Amibegron was evaluated in rats subjected to acute or repeated restraint stress. Following the stressor, behavioral outcomes were assessed using the FST, and hippocampal expression levels of key proteins involved in neurogenesis and cell survival, such as brain-derived neurotrophic factor (BDNF), B-cell lymphoma 2 (Bcl-2), and Bax, were measured using western blot analysis.[1]

  • Serotonergic and Noradrenergic Transmission Studies: To elucidate the neurochemical basis of its effects, studies were conducted to measure the impact of Amibegron on serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) systems in the rodent brain. These experiments involved techniques like in vivo microdialysis to measure neurotransmitter release in specific brain regions, such as the prefrontal cortex, and electrophysiological recordings to assess the firing rate of serotonergic and noradrenergic neurons.[2]

Key Preclinical Findings

Preclinical studies consistently demonstrated the potential of Amibegron as an antidepressant and anxiolytic agent. The compound was shown to:

  • Reduce immobility time in the FST in a dose-dependent manner.[3]

  • Counteract stress-induced increases in immobility and reductions in hippocampal BDNF and the Bcl-2/Bax ratio.[1]

  • Increase the synthesis and release of serotonin in various brain regions.[2]

  • Increase the release of norepinephrine in the brain.[2]

These findings provided a strong scientific rationale for advancing Amibegron into clinical development for mood and anxiety disorders.

Clinical Development Program: A Multi-Indication Exploration

The clinical development of Amibegron was ambitious, with Sanofi-Aventis investigating its efficacy and safety across several therapeutic areas. Phase II and III clinical trials were conducted for Major Depressive Disorder (MDD), Generalized Anxiety Disorder (GAD), Irritable Bowel Syndrome (IBS), and obesity.[4][5]

Clinical Trial Methodologies

The clinical trials for Amibegron followed standard designs for the respective indications. A notable example is the Phase 3 trial for Major Depressive Disorder (NCT00825058), which was a double-blind, placebo- and active-controlled, randomized, parallel-group, multicenter study.[1]

  • Patient Population: The trial enrolled adult patients (18-65 years) with a diagnosis of recurrent Major Depressive Episode of at least moderate intensity, according to DSM-IV criteria.[1]

  • Intervention: Patients were randomized to receive a fixed dose of Amibegron (700 mg/day, administered as 350 mg twice daily), paroxetine (B1678475) (20 mg/day as an active comparator), or placebo.[1]

  • Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score.[1]

  • Secondary Efficacy Endpoints: A range of secondary endpoints were assessed, including the Montgomery-Åsberg Depression Rating Scale (MADRS), Clinical Global Impression (CGI) scores, and various sub-scores of the HAM-D.[1]

  • Safety Assessments: Safety and tolerability were monitored through the recording of treatment-emergent adverse events (TEAEs), laboratory tests, vital signs, and electrocardiograms (ECGs).[1]

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative data from the Phase 3 clinical trial of Amibegron in Major Depressive Disorder (NCT00825058).[1]

Table 1: Efficacy Results in Major Depressive Disorder (NCT00825058) [1]

Efficacy MeasureAmibegron (700 mg/day)PlaceboParoxetine (20 mg/day)p-value (Amibegron vs. Placebo)
Change from Baseline in HAM-D Total Score
Mean (SD)-13.31 (7.18)-11.12 (7.17)-13.63 (6.90)0.016
Responders (%) Not ReportedNot ReportedNot ReportedNot Reported
Remitters (%) Not ReportedNot ReportedNot ReportedNot Reported
Change from Baseline in MADRS Total Score
Mean (SD)-16.5 (9.7)-14.1 (10.0)-17.5 (9.4)0.058

Table 2: Safety and Tolerability in Major Depressive Disorder (NCT00825058) [1]

Adverse Event ProfileAmibegron (700 mg/day)PlaceboParoxetine (20 mg/day)
Any Treatment-Emergent Adverse Event (%) 37.430.941.3
Most Common TEAEs (>5%)
Headache (%)10.710.66.3
Nausea (%)9.93.314.3
Discontinuation due to Adverse Events (%) 5 (4.2%)1 (0.8%)2 (1.6%)
Serious Adverse Events 3 (including 1 death by suicide and 1 suicide attempt)00

Signaling Pathways and Experimental Workflows

Amibegron's Mechanism of Action: The β3-Adrenergic Signaling Pathway

Amibegron exerts its effects by selectively activating β3-adrenergic receptors, which are Gs-protein coupled receptors. The downstream signaling cascade is believed to underlie its therapeutic potential.

Amibegron_Signaling_Pathway Amibegron This compound Beta3AR β3-Adrenergic Receptor Amibegron->Beta3AR Binds and Activates Gs_protein Gs Protein Beta3AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Serotonergic Increased Serotonergic Neurotransmission PKA->Serotonergic Noradrenergic Increased Noradrenergic Neurotransmission PKA->Noradrenergic BDNF BDNF (Brain-Derived Neurotrophic Factor) CREB->BDNF Upregulates Bcl2 Bcl-2 CREB->Bcl2 Upregulates Therapeutic_Effects Potential Antidepressant & Anxiolytic Effects BDNF->Therapeutic_Effects Bcl2->Therapeutic_Effects Serotonergic->Therapeutic_Effects Noradrenergic->Therapeutic_Effects

Figure 1: Amibegron's β3-Adrenergic Signaling Pathway
Experimental Workflow for Preclinical Behavioral Assessment

The preclinical evaluation of Amibegron's behavioral effects followed a structured workflow to ensure robust and reproducible data.

Preclinical_Workflow Animal_Model Rodent Model Selection (e.g., Male Wistar Rats) Grouping Randomized Group Assignment (Vehicle, Amibegron doses, Active Control) Animal_Model->Grouping Dosing Drug Administration (e.g., Intraperitoneal injection) Grouping->Dosing Behavioral_Test Behavioral Assessment (e.g., Forced Swim Test) Dosing->Behavioral_Test Data_Collection Data Collection (e.g., Immobility Time) Behavioral_Test->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis Results Interpretation of Results Analysis->Results

References

The Impact of Amibegron Hydrochloride on Serotonergic and Noradrenergic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amibegron (B1667048) Hydrochloride (SR-58611A) is a selective agonist for the β3-adrenergic receptor that was investigated for its potential as an antidepressant and anxiolytic agent. Its mechanism of action is primarily attributed to its modulation of the serotonergic and noradrenergic systems. Preclinical studies have demonstrated that amibegron enhances the synthesis and release of serotonin (B10506) (5-HT) and increases the release of norepinephrine (B1679862) (NE) in key brain regions. This technical guide provides a comprehensive overview of the pharmacological profile of amibegron, detailing its binding affinities, functional potencies, and the experimental methodologies used to elucidate its effects. The development of amibegron was discontinued (B1498344) during Phase III clinical trials due to a lack of demonstrated efficacy.

Core Pharmacological Profile

Amibegron is a potent and selective agonist of the β3-adrenergic receptor, with significantly lower affinity for β1- and β2-adrenergic receptors, as well as for various neurotransmitter transporters and other receptors.

Quantitative Data: Binding Affinities and Functional Potency

The following tables summarize the in vitro binding and functional data for Amibegron Hydrochloride.

Receptor/TransporterLigand/AssaySpeciesTissue/Cell LineValueUnitReference
β3-Adrenergic Receptor EC50 (functional assay)RatColon3.5nM[1]
EC50 (functional assay)RatUterus499nM[1]
β1-Adrenergic Receptor IC50 (binding assay)RatCortex4.6µM[2]
β2-Adrenergic Receptor IC50 (binding assay)RatCerebellum1.2µM[2]
Serotonin Transporter (SERT) IC50 (uptake assay)RatBrain Tissue0.58µM[2]
Norepinephrine Transporter (NET) IC50 (uptake assay)RatBrain Tissue2.5µM[2]
Dopamine Transporter (DAT) IC50 (uptake assay)RatBrain Tissue3.2µM[2]
5-HT1A Receptor IC50 (binding assay)-->10µM[2]
5-HT2 Receptor IC50 (binding assay)-->10µM[2]
Monoamine Oxidase A (MAO-A) IC50 (enzyme assay)-->10µM[2]
Monoamine Oxidase B (MAO-B) IC50 (enzyme assay)-->10µM[2]

Impact on the Serotonergic System

Amibegron has been shown to enhance serotonergic neurotransmission through multiple mechanisms.

Increased Serotonin Synthesis

Amibegron administration leads to an increase in the synthesis of serotonin. This is evidenced by the accumulation of 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin, in various brain regions following the inhibition of aromatic L-amino acid decarboxylase.

Brain RegionAmibegron Dose (mg/kg, p.o.)% Increase in 5-HTP AccumulationReference
Cortex3~20%[3]
10~40%[3]
Hippocampus3~25%[3]
10~50%[3]
Hypothalamus3~30%[3]
10~60%[3]
Striatum3~15%[3]
10~35%[3]

This effect on serotonin synthesis was absent in β3-adrenoceptor knockout mice, confirming the critical role of this receptor in mediating amibegron's effects.[3]

Increased Serotonin Release

In vivo microdialysis studies in freely moving rats have demonstrated that acute administration of amibegron increases the extracellular levels of serotonin in the prefrontal cortex.[3]

Treatment% Increase in Extracellular 5-HTReference
Amibegron (10 mg/kg, i.p.)~150% of baseline[3]

Impact on the Noradrenergic System

Amibegron also modulates the noradrenergic system, primarily by enhancing norepinephrine release.

Increased Norepinephrine Release

While amibegron does not significantly alter the synthesis of norepinephrine, it does lead to an increase in its release in the brain.[3] Furthermore, repeated administration of amibegron was found to prevent the stress-induced enhancement of norepinephrine release in the prefrontal cortex, an effect comparable to that of the norepinephrine reuptake inhibitor, reboxetine.[3]

Increased Firing Rate of Locus Coeruleus Neurons

Electrophysiological studies have shown that systemic or local administration of amibegron increases the firing rate of noradrenergic neurons in the locus coeruleus, the principal site of norepinephrine synthesis in the brain.[3]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Amibegron

Amibegron, as a β3-adrenergic receptor agonist, is believed to initiate a signaling cascade that ultimately impacts serotonergic and noradrenergic neurons. The binding of amibegron to the β3-adrenoceptor, a Gs protein-coupled receptor, leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which is thought to phosphorylate and thereby modulate the activity of key enzymes and proteins involved in neurotransmitter synthesis and release.

G cluster_Amibegron Amibegron Action cluster_Receptor β3-Adrenergic Receptor Signaling cluster_Serotonin Serotonergic Neuron cluster_Norepinephrine Noradrenergic Neuron (Locus Coeruleus) Amibegron This compound b3AR β3-Adrenergic Receptor (Gs-coupled) Amibegron->b3AR Binds and Activates AC Adenylyl Cyclase b3AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates TPH Tryptophan Hydroxylase (Rate-limiting enzyme) PKA->TPH Phosphorylates & Activates LC_Firing Increased Neuronal Firing PKA->LC_Firing Modulates Ion Channels? Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP via TPH Serotonin Serotonin (5-HT) FiveHTP->Serotonin Serotonin_Release Increased 5-HT Release Serotonin->Serotonin_Release NE_Release Increased NE Release LC_Firing->NE_Release

Proposed signaling pathway of this compound.
Experimental Workflow: In Vivo Microdialysis

In vivo microdialysis is a key technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals, providing a direct assessment of neurotransmitter release.

G cluster_workflow In Vivo Microdialysis Workflow start Animal Preparation (e.g., Rat) surgery Stereotaxic Surgery: Implantation of guide cannula into target brain region (e.g., Prefrontal Cortex) start->surgery recovery Post-operative Recovery surgery->recovery probe_insertion Insertion of Microdialysis Probe recovery->probe_insertion perfusion Perfusion with artificial cerebrospinal fluid (aCSF) probe_insertion->perfusion equilibration System Equilibration (Baseline collection) perfusion->equilibration drug_admin Administration of Amibegron or Vehicle equilibration->drug_admin sample_collection Collection of Dialysate Samples at timed intervals drug_admin->sample_collection analysis Analysis of Samples (e.g., HPLC with electrochemical detection) to quantify 5-HT and NE sample_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End of Experiment data_analysis->end

Generalized workflow for in vivo microdialysis experiments.

Detailed Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of amibegron for various receptors.

  • General Protocol:

    • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex for β1, cerebellum for β2) in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membrane fraction.

    • Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]dihydroalprenolol for β-adrenoceptors) and varying concentrations of amibegron.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Calculate the IC50 value (concentration of amibegron that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays
  • Objective: To determine the inhibitory potency (IC50) of amibegron on neurotransmitter transporters.

  • General Protocol:

    • Synaptosome Preparation: Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).

    • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of amibegron.

    • Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine).

    • Uptake Termination: Stop the uptake process after a short incubation period by rapid filtration and washing with ice-cold buffer.

    • Quantification: Measure the radioactivity in the synaptosomes.

    • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

In Vivo Microdialysis
  • Objective: To measure extracellular levels of serotonin and norepinephrine in the brain of conscious animals.

  • Protocol (based on Claustre et al., 2008):

    • Animal Model: Male Sprague-Dawley rats.

    • Surgery: Under anesthesia, implant a guide cannula stereotaxically into the prefrontal cortex.

    • Recovery: Allow the animals to recover for at least 48 hours.

    • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate (e.g., 1 µL/min).

    • Baseline Collection: Collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline.

    • Drug Administration: Administer amibegron (e.g., 10 mg/kg, i.p.) or vehicle.

    • Sample Collection: Continue collecting dialysate samples for a specified period (e.g., 180 minutes).

    • Analysis: Analyze the samples using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of 5-HT and NE.

Measurement of 5-HTP Accumulation
  • Objective: To assess the rate of serotonin synthesis.

  • Protocol (based on Claustre et al., 2008):

    • Animal Model: Mice or rats.

    • Drug Administration: Administer amibegron (e.g., 3 or 10 mg/kg, p.o.) or vehicle.

    • Decarboxylase Inhibition: After a specified time (e.g., 60 minutes), administer a central aromatic L-amino acid decarboxylase inhibitor, such as NSD-1015 (e.g., 100 mg/kg, i.p.), to prevent the conversion of 5-HTP to 5-HT.

    • Tissue Collection: 30 minutes after NSD-1015 administration, sacrifice the animals and dissect the desired brain regions.

    • Analysis: Homogenize the brain tissue and measure the concentration of 5-HTP using HPLC with fluorometric or electrochemical detection.

Electrophysiological Recording of Locus Coeruleus Neurons
  • Objective: To measure the firing rate of noradrenergic neurons.

  • Protocol (based on Claustre et al., 2008):

    • Animal Model: Male Sprague-Dawley rats.

    • Anesthesia: Anesthetize the animals (e.g., with chloral (B1216628) hydrate).

    • Electrode Placement: Position a recording microelectrode in the locus coeruleus.

    • Neuron Identification: Identify noradrenergic neurons based on their characteristic slow and regular firing pattern and their response to pharmacological challenges (e.g., inhibition by clonidine).

    • Baseline Recording: Record the spontaneous firing rate for a stable period.

    • Drug Administration: Administer amibegron intravenously or locally through a micropipette.

    • Data Acquisition and Analysis: Record and analyze the changes in the firing rate of the neurons.

Clinical Development and Discontinuation

Amibegron underwent several Phase III clinical trials for the treatment of major depressive disorder and anxiety disorders. However, Sanofi-Aventis announced the discontinuation of its development in 2008.[4] Publicly available information from a Phase III trial (NCT00825058) in patients with recurrent major depressive episodes showed that amibegron (700 mg/day) was superior to placebo in reducing the Hamilton Depression Rating Scale (HAM-D) total score. Despite some positive signals, the overall clinical data did not sufficiently support its efficacy, leading to the termination of its development program.[1][5]

Conclusion

This compound is a selective β3-adrenergic receptor agonist that exerts its potential antidepressant and anxiolytic effects by enhancing both serotonergic and noradrenergic neurotransmission. It increases the synthesis and release of serotonin and promotes the release of norepinephrine, likely through a cAMP-PKA-mediated signaling pathway. While preclinical studies demonstrated a promising pharmacological profile, amibegron failed to show sufficient efficacy in Phase III clinical trials, leading to the cessation of its development. Nevertheless, the study of amibegron has provided valuable insights into the role of the β3-adrenergic receptor in the central nervous system and its potential as a target for novel therapeutic agents.

References

Off-Target Effects of Amibegron Hydrochloride in Preclinical Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Amibegron Hydrochloride (formerly SR58611A), a selective β3-adrenergic receptor agonist, has been investigated for its therapeutic potential in conditions such as depression and anxiety. As with any drug candidate, a thorough understanding of its off-target pharmacological profile is crucial for predicting potential side effects and ensuring clinical safety. This technical guide provides a comprehensive overview of the known off-target effects of this compound observed in preclinical studies. It includes a summary of quantitative binding and functional data, detailed experimental protocols for assessing off-target interactions, and visual representations of relevant pathways and workflows to support further research and development. While comprehensive public data on Amibegron's off-target profile is limited, this guide synthesizes the available information to provide a valuable resource for the scientific community.

Introduction

This compound is a potent and selective agonist of the β3-adrenergic receptor. Its development has primarily focused on its potential anxiolytic and antidepressant effects, which are thought to be mediated through the modulation of serotonergic and noradrenergic systems secondary to β3-receptor activation. However, to fully characterize the preclinical safety profile of Amibegron, an evaluation of its interactions with other molecular targets is essential. Off-target effects can lead to unforeseen adverse events or, in some cases, reveal novel therapeutic opportunities. This document collates the publicly available preclinical data on the off-target binding and functional activity of this compound.

Quantitative Off-Target Profile of this compound

The following table summarizes the known in vitro off-target activities of this compound. The data is compiled from publicly available sources. It is important to note that a comprehensive screening panel against a broad range of receptors, ion channels, and enzymes has not been published in the peer-reviewed literature.

Target ClassSpecific TargetAssay TypeSpeciesTest SystemParameterValueReference
Adrenergic Receptors β1-adrenoceptorInhibitionRatBrain tissueIC504.6 µM[1]
β2-adrenoceptorInhibitionRatBrain tissueIC501.2 µM[1]
Monoamine Transporters Serotonin (B10506) Transporter (SERT)InhibitionRatBrain tissueIC500.58 µM[1]
Noradrenaline Transporter (NET)InhibitionRatBrain tissueIC502.5 µM[1]
Dopamine Transporter (DAT)InhibitionRatBrain tissueIC503.2 µM[1]
Serotonin Receptors 5-HT1AInhibitionRatBrain tissueIC50> 10 µM[1]
5-HT2InhibitionRatBrain tissueIC50> 10 µM[1]
Enzymes Monoamine Oxidase A (MAO-A)InhibitionRatBrain tissueIC50> 10 µM[1]
Monoamine Oxidase B (MAO-B)InhibitionRatBrain tissueIC50> 10 µM[1]

On-Target Activity for Comparison:

Target ClassSpecific TargetAssay TypeSpeciesTest SystemParameterValueReference
Adrenergic Receptors β3-adrenoceptorAgonist ActivityRatColonEC503.5 nM[1]
β3-adrenoceptorAgonist ActivityRatUterusEC50499 nM[1]

Potential Off-Target Effects of the β3-Adrenergic Agonist Class

Given the limited publicly available off-target data for Amibegron specifically, it is informative to consider the off-target profiles of other selective β3-adrenergic agonists, such as Mirabegron (B1684304) and Vibegron (B611683). These compounds may indicate potential class-wide off-target effects.

  • α1-Adrenergic Receptors: Mirabegron has been shown to have a low affinity for α1-adrenergic receptors.[2][3] This interaction is thought to be responsible for some of its urodynamic effects.[2][3]

  • Cardiovascular System: While newer β3-agonists like Vibegron appear to have minimal impact on cardiovascular parameters, older compounds in this class have been associated with changes in blood pressure and heart rate, potentially through off-target effects on β1 and β2-adrenergic receptors in cardiac tissue.[4][5][6][7][8][9][10][11][12][13]

Experimental Protocols

The following section details a representative methodology for assessing the off-target binding profile of a compound like this compound using radioligand binding assays. This protocol is a generalized representation based on standard industry practices.

Radioligand Binding Assays for Off-Target Screening

Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors, ion channels, and transporters.

Materials:

  • Test compound: this compound

  • Radioligands specific for each target

  • Cell membranes or recombinant cells expressing the target of interest

  • Assay buffer (specific to each target)

  • Non-specific binding control (a high concentration of a known ligand for the target)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

  • Assay Setup: In each well of a 96-well plate, the following are added in a specific order:

    • Assay buffer

    • Test compound at various concentrations or vehicle control.

    • Cell membranes or recombinant cells expressing the target receptor.

    • A fixed concentration of the specific radioligand.

    • For determination of non-specific binding, a high concentration of a competing non-labeled ligand is added instead of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of inhibition of radioligand binding by this compound is calculated for each concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway of this compound

Amibegron_Signaling_Pathway Amibegron Amibegron Hydrochloride Beta3_AR β3-Adrenergic Receptor Amibegron->Beta3_AR Binds and Activates G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., modulation of neurotransmitter release) PKA->Downstream Phosphorylates Targets

Caption: On-target signaling pathway of this compound.

Experimental Workflow for Off-Target Binding Assessment

Off_Target_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Amibegron Stock Solution & Dilutions Incubation Incubation of Components in 96-well Plate Compound_Prep->Incubation Assay_Components Radioligand, Membranes, Buffers Assay_Components->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate % Inhibition Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50 determination) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki calculation) Curve_Fitting->Ki_Calculation

Caption: Generalized workflow for off-target radioligand binding assays.

Discussion and Conclusion

The available preclinical data indicates that this compound is a highly selective agonist for the β3-adrenergic receptor. Its affinity for the β3 receptor is in the low nanomolar range, while its interactions with other adrenergic receptors (β1 and β2) and monoamine transporters (SERT, NET, DAT) occur at micromolar concentrations, suggesting a significant window of selectivity.[1] Furthermore, it shows negligible activity at the tested serotonin receptors and monoamine oxidase enzymes.[1]

While these findings are encouraging, the lack of a publicly available, comprehensive off-target screening profile represents a significant data gap. Standard industry practice involves screening new chemical entities against a broad panel of dozens to hundreds of molecular targets to identify potential liabilities early in development. Without such data for Amibegron, a complete assessment of its off-target effects is not possible.

The off-target profiles of other β3-agonists, such as Mirabegron, suggest that interactions with α1-adrenergic receptors could be a potential class effect to consider. However, direct evidence for this with Amibegron is lacking.

References

In-Depth Technical Guide: Understanding the Structure-Activity Relationship of SR58611A and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR58611A, also known as amibegron, is a potent and selective β3-adrenergic receptor (β3-AR) agonist. The β3-AR is predominantly expressed in adipose tissue and the urinary bladder, making it a key therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as for the treatment of overactive bladder. SR58611A has also demonstrated significant potential in preclinical models for the treatment of depression and anxiety, broadening its therapeutic intrigue. A thorough understanding of the structure-activity relationship (SAR) of SR58611A and its analogs is paramount for the rational design of novel β3-AR agonists with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of SR58611A, detailed experimental methodologies, and visualizations of key signaling pathways.

Core Structure and Pharmacophore of β3-Adrenergic Agonists

The general pharmacophore for β3-adrenergic agonists is centered around a phenylethanolamine or aryloxypropanolamine backbone.[1] Key structural features that govern the interaction with the β3-AR include the ethanolamine (B43304) side chain, the aromatic ring system, and substituents on both the aromatic ring and the amine. SR58611A is a phenylethanolamine derivative characterized by a tetralin scaffold.

To achieve selectivity for the β3-adrenoceptor, the incorporation of bulky substituents on the right-hand side of the molecule has been a favorable strategy in drug design.[1]

Structure-Activity Relationship of SR58611A and Analogs

The following table summarizes the quantitative data on the β3-adrenergic receptor activity of SR58611A and a series of its analogs. The data is compiled from various studies and illustrates how modifications to the core structure impact binding affinity (Ki) and functional potency (EC50).

CompoundR1R2β3-AR Functional Potency (EC50, nM)Reference
SR58611A HH3.5 (rat colon)MedChemExpress
Analog 1CH3HData not available in searched literatureN/A
Analog 2HOCH3Data not available in searched literatureN/A
Analog 3ClHData not available in searched literatureN/A

Experimental Protocols

Radioligand Binding Assay for β3-Adrenergic Receptor

Objective: To determine the binding affinity (Ki) of SR58611A and its analogs for the β3-adrenergic receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the β3-adrenergic receptor (e.g., CHO-K1 cells stably expressing the human β3-AR). Cells are harvested, washed, and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled β3-AR antagonist (e.g., [³H]-SR59230A) and varying concentrations of the unlabeled test compounds (SR58611A or its analogs).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC50) of SR58611A and its analogs as agonists at the β3-adrenergic receptor.

Methodology:

  • Cell Culture: Cells expressing the β3-adrenergic receptor (e.g., CHO-K1 cells) are cultured in appropriate media until they reach a suitable confluency.

  • Cell Plating: The cells are harvested and seeded into multi-well plates and allowed to attach overnight.

  • Assay: The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer. The cells are then incubated with varying concentrations of the test compounds (SR58611A or its analogs) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Incubation: The plates are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for agonist-stimulated cAMP production.

  • Cell Lysis and cAMP Measurement: The reaction is stopped by lysing the cells. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA).

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

β3-Adrenergic Receptor Signaling Pathway

Activation of the β3-AR by an agonist like SR58611A initiates a downstream signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[3] Phosphorylated CREB can then modulate the expression of genes involved in various cellular processes, including the expression of Brain-Derived Neurotrophic Factor (BDNF), which has been implicated in the antidepressant-like effects of SR58611A.[3]

Gprotein β3-Adrenergic Receptor Signaling Pathway SR58611A SR58611A Beta3AR β3-Adrenergic Receptor SR58611A->Beta3AR Binds to Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB BDNF BDNF Gene Expression pCREB->BDNF Increases

β3-Adrenergic Receptor Signaling Pathway
Experimental Workflow for SAR Studies

The systematic evaluation of the structure-activity relationship of SR58611A analogs involves a logical progression of experiments, from initial chemical synthesis to in vitro and in vivo characterization.

SAR_Workflow Experimental Workflow for SAR Studies of SR58611A Analogs cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Characterization cluster_analysis Data Analysis Synthesis Synthesis of SR58611A Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding Radioligand Binding Assay (β3-AR Affinity - Ki) Purification->Binding Functional cAMP Accumulation Assay (β3-AR Potency - EC50) Binding->Functional Selectivity Selectivity Assays (β1/β2-ARs) Functional->Selectivity PK Pharmacokinetic Studies (ADME) Selectivity->PK PD Pharmacodynamic Models (e.g., lipolysis, bladder function) PK->PD Efficacy Animal Models of Disease (e.g., depression, obesity) PD->Efficacy SAR Structure-Activity Relationship Analysis Efficacy->SAR

Experimental Workflow for SAR Studies

Conclusion

The exploration of the structure-activity relationship of SR58611A and its analogs is a continuing endeavor in the field of drug discovery. While the core pharmacophore elements are well-understood, the nuanced effects of specific structural modifications on β3-AR affinity, potency, and selectivity require further systematic investigation with robust quantitative data. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. Future research focused on generating and publishing comprehensive SAR data for a diverse range of SR58611A analogs will be instrumental in the development of next-generation β3-adrenergic receptor agonists with enhanced therapeutic profiles for a variety of clinical applications.

References

The Metabolic Fate of Amibegron Hydrochloride in Animal Models: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amibegron Hydrochloride (SR58611A) is a selective β3-adrenoceptor agonist that has been investigated for its potential antidepressant and anxiolytic properties. Understanding the metabolic fate of a drug candidate is a critical component of preclinical development, providing insights into its efficacy, safety, and potential for drug-drug interactions. This technical guide synthesizes the publicly available information on the metabolic fate of this compound in animal models. However, it is important to note at the outset that detailed studies on the biotransformation, specific metabolic pathways, and pharmacokinetic parameters of Amibegron in animal models are not extensively reported in the public domain. Much of the available research has focused on its pharmacodynamic effects. This document, therefore, will review the existing pharmacodynamic data and present a generalized framework for assessing drug metabolism based on standard preclinical protocols, which would be applicable to a compound like Amibegron.

Introduction to this compound (SR58611A)

Amibegron has been primarily studied for its effects on the central nervous system. Research in rodent models has shown that it can increase the synthesis and release of key neurotransmitters.

Pharmacodynamic Effects in Animal Models

Studies in rats have demonstrated that Amibegron administration influences serotonergic and noradrenergic systems. For instance, oral administration of Amibegron has been shown to increase the synthesis of 5-HT (serotonin) and levels of its precursor, tryptophan, in various brain regions of rodents.[1][2] Furthermore, it has been observed to increase the release of norepinephrine (B1679862) in the rat brain without modifying its synthesis or metabolism.[1][2] These findings suggest that the mechanism of action for its antidepressant-like effects may be linked to the modulation of these neurotransmitter systems.

General Principles of Drug Metabolism in Preclinical Animal Models

In the absence of specific data for Amibegron, this section outlines the standard experimental approaches used to characterize the metabolic fate of a new chemical entity (NCE) in animal models. These studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

In Vivo Experimental Protocols

A typical in vivo study to determine the metabolic fate of a compound involves the administration of the drug to animal models, followed by the collection of biological samples for analysis.

Experimental Workflow for In Vivo Metabolism Study

G cluster_0 Dosing Phase cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Drug Administration Drug Administration Animal Model (e.g., Rat, Dog) Animal Model (e.g., Rat, Dog) Drug Administration->Animal Model (e.g., Rat, Dog) Blood Blood Animal Model (e.g., Rat, Dog)->Blood Urine Urine Animal Model (e.g., Rat, Dog)->Urine Feces Feces Animal Model (e.g., Rat, Dog)->Feces Bile (if cannulated) Bile (if cannulated) Animal Model (e.g., Rat, Dog)->Bile (if cannulated) Sample Preparation Sample Preparation Blood->Sample Preparation Urine->Sample Preparation Feces->Sample Preparation Bile (if cannulated)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification Quantification Quantification LC-MS/MS Analysis->Quantification Metabolic Pathway Elucidation Metabolic Pathway Elucidation Metabolite Identification->Metabolic Pathway Elucidation Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

Caption: A generalized workflow for an in vivo drug metabolism study in animal models.

Methodology:

  • Dosing: The test compound is administered to the animal model, typically rats and dogs in preclinical studies, via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Blood, urine, and feces are collected at predetermined time points. For a more detailed understanding of excretion, bile duct cannulation may be performed to collect bile.

  • Sample Preparation: Samples are processed to extract the drug and its metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Analytical Detection: The extracts are analyzed using sensitive analytical techniques, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to separate, identify, and quantify the parent drug and its metabolites.

  • Data Analysis: The data is used to determine pharmacokinetic parameters and to elucidate the metabolic pathways.

In Vitro Experimental Protocols

In vitro methods are employed to identify the enzymes responsible for the metabolism of a drug and to assess potential drug-drug interactions.

Experimental Workflow for In Vitro Metabolism Study

G cluster_0 Incubation cluster_1 Analysis cluster_2 Endpoint Test Compound (Amibegron) Test Compound (Amibegron) Liver Microsomes Liver Microsomes Test Compound (Amibegron)->Liver Microsomes Hepatocytes Hepatocytes Test Compound (Amibegron)->Hepatocytes Recombinant CYPs Recombinant CYPs Test Compound (Amibegron)->Recombinant CYPs Quenching Quenching Liver Microsomes->Quenching Hepatocytes->Quenching Recombinant CYPs->Quenching LC-MS/MS Analysis LC-MS/MS Analysis Quenching->LC-MS/MS Analysis Metabolite Profile Metabolite Profile LC-MS/MS Analysis->Metabolite Profile Enzyme Kinetics Enzyme Kinetics LC-MS/MS Analysis->Enzyme Kinetics CYP Inhibition/Induction CYP Inhibition/Induction LC-MS/MS Analysis->CYP Inhibition/Induction

Caption: A standard workflow for in vitro drug metabolism assays.

Methodology:

  • Incubation: The test compound is incubated with a biological matrix, such as liver microsomes (containing phase I enzymes), hepatocytes (containing both phase I and phase II enzymes), or specific recombinant cytochrome P450 (CYP) enzymes.

  • Reaction Termination: The metabolic reactions are stopped at various time points by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The samples are then analyzed by LC-MS/MS to measure the disappearance of the parent drug and the formation of metabolites.

  • Endpoint Determination: These assays can determine the metabolic stability of the compound, identify the major metabolites formed, and identify the specific enzymes responsible for its metabolism.

Anticipated Metabolic Pathways for Amibegron

While specific data for Amibegron is lacking, educated predictions about its metabolic pathways can be made based on its chemical structure and the known metabolism of similar compounds, such as other β3-adrenoceptor agonists.

Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Amibegron Amibegron Hydroxylation Hydroxylation Amibegron->Hydroxylation N-dealkylation N-dealkylation Amibegron->N-dealkylation Oxidative deamination Oxidative deamination Amibegron->Oxidative deamination Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation N-dealkylation->Glucuronidation

Caption: Postulated Phase I and Phase II metabolic pathways for Amibegron.

Common metabolic reactions for compounds with similar functional groups include:

  • Phase I Reactions:

    • Oxidation: Hydroxylation of aromatic or aliphatic portions of the molecule.

    • N-dealkylation: Removal of alkyl groups from nitrogen atoms.

    • Oxidative deamination: Removal of an amine group.

  • Phase II Reactions:

    • Glucuronidation: Conjugation with glucuronic acid to increase water solubility for excretion.

    • Sulfation: Conjugation with a sulfonate group.

Quantitative Data on Amibegron Metabolism

As of the latest review of scientific literature, specific quantitative data on the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and the proportions of different metabolites of this compound in any animal model are not publicly available. The tables below are provided as templates for how such data would typically be presented.

Table 1: Pharmacokinetic Parameters of Amibegron in Animal Models (Hypothetical Data)

ParameterRat (Oral)Dog (Oral)
Dose (mg/kg)Data not availableData not available
Cmax (ng/mL)Data not availableData not available
Tmax (h)Data not availableData not available
AUC (ng·h/mL)Data not availableData not available
Half-life (h)Data not availableData not available
Bioavailability (%)Data not availableData not available

Table 2: Major Metabolites of Amibegron Identified in Animal Models (Hypothetical Data)

Metabolite IDProposed StructureSpecies IdentifiedMatrix
M1Data not availableData not availableData not available
M2Data not availableData not availableData not available
M3Data not availableData not availableData not available

Conclusion

The current body of publicly available scientific literature on this compound (SR58611A) is predominantly focused on its pharmacodynamic effects as a potential antidepressant and anxiolytic agent in rodent models. There is a notable absence of detailed studies characterizing its metabolic fate in these or other animal models. To provide a comprehensive understanding of Amibegron's potential as a therapeutic agent, further research into its absorption, distribution, metabolism, and excretion is warranted. The generalized protocols and hypothetical data structures presented in this guide offer a framework for the types of studies and data that would be necessary to fill this knowledge gap. Such information is essential for drug development professionals to make informed decisions regarding the continued investigation and potential clinical translation of this compound.

References

Methodological & Application

Application Notes and Protocols for Determining the Effective In Vivo Dosage of SR58611A in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR58611A (also known as amibegron) is a selective agonist for the β3-adrenergic receptor. It has demonstrated potential therapeutic effects in preclinical rodent models, particularly in the areas of depression, anxiety, and inflammatory bowel disease. These application notes provide a comprehensive guide to determining the effective in vivo dosage of SR58611A in rodents, summarizing key findings from published studies and offering detailed experimental protocols.

Data Presentation: Effective In Vivo Dosages of SR58611A in Rodents

The following tables summarize the effective dosages of SR58611A observed in various rodent models.

Table 1: Antidepressant-like Effects of SR58611A in Rats

Experimental ModelSpecies/StrainRoute of AdministrationDosage Range (mg/kg)Treatment ScheduleKey Findings
Forced Swim TestWistar ratsIntraperitoneal (i.p.)0.1, 1, 5, 10AcuteDose-dependent reduction in immobility.[1]
Forced Swim Test (under stress)Wistar ratsIntraperitoneal (i.p.)5, 10Acute or Repeated (7 days)Counteracted stress-induced increases in immobility.[1]
Learned HelplessnessRatsIntraperitoneal (i.p.)0.1 - 0.3Not specifiedReversal of learned helplessness behavior.
Chronic Mild StressFlinders Sensitive Line (FSL) ratsNot specified0.3, 1.0, 3.0Chronic (14 days)Significantly reduced immobility.

Table 2: Anxiolytic-like Effects of SR58611A in Rodents

Experimental ModelSpecies/StrainRoute of AdministrationDosage Range (mg/kg)Treatment ScheduleKey Findings
Elevated Plus MazeSwiss miceNot specified"Highest doses"ChronicIncreased exploratory behavior.
Novelty-Induced GroomingWistar ratsIntraperitoneal (i.p.)Not specifiedAcuteDose-dependent decrease in grooming response.
Social Interaction TestRatsNot specifiedNot specifiedChronicIncreased social interaction time.

Table 3: Anti-inflammatory Effects of SR58611A in Rats

Experimental ModelSpecies/StrainRoute of AdministrationDosage Range (mg/kg)Treatment ScheduleKey Findings
DNBS-induced colitisRatsOral1 - 107 daysSignificantly reduced the severity of colitis.

Table 4: Neurochemical Effects of SR58611A in Rodents

EffectSpecies/StrainRoute of AdministrationDosage (mg/kg)Key Findings
Serotonin (5-HT) and Tryptophan SynthesisRats and MiceOral (p.o.)3, 10Increased synthesis in several brain regions.[2]
5-HT ReleaseRatsOral (p.o.)10Increased release in the prefrontal cortex.[2]
Norepinephrine (NE) ReleaseRatsNot specified3, 10Increased release in the brain.[2]
Hippocampal BDNF and Bcl-2/Bax ratioWistar ratsIntraperitoneal (i.p.)5, 10Counteracted stress-induced reductions.[1]

Experimental Protocols

Protocol 1: Preparation and Administration of SR58611A

1.1. Materials:

  • SR58611A hydrochloride

  • Vehicle:

    • Physiological saline (0.9% NaCl)

    • Distilled water

    • Tween 80

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate syringes and needles for the chosen route of administration (e.g., gavage needles for oral administration, 25-27G needles for i.p. injection).

1.2. Preparation of SR58611A Solution/Suspension:

  • Determine the required concentration of SR58611A based on the desired dosage (mg/kg) and the average weight of the animals.

  • For a solution, attempt to dissolve SR58611A directly in physiological saline or distilled water.

  • If SR58611A has poor solubility in aqueous solutions, prepare a suspension. A common vehicle is physiological saline or distilled water containing 0.5% Tween 80.

  • To prepare the suspension, first, wet the SR58611A powder with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

  • If necessary, sonicate the suspension for a few minutes to aid in dispersion.

  • Prepare fresh on the day of the experiment.

1.3. Administration:

  • Intraperitoneal (i.p.) Injection: Administer the prepared solution/suspension into the lower quadrant of the rodent's abdomen.

  • Oral (p.o.) Gavage: Use a gavage needle of appropriate size for the animal to deliver the solution/suspension directly into the stomach.

Administration Volumes:

  • Mice: 10-20 ml/kg

  • Rats: 5 ml/kg

Protocol 2: Forced Swim Test (FST) in Rats

2.1. Apparatus:

  • A transparent cylindrical container (approximately 40 cm high, 20 cm in diameter).

  • Water maintained at 23-25°C.

  • A video camera for recording the sessions.

2.2. Procedure:

  • Pre-test Session (Day 1):

    • Fill the cylinder with water to a depth of approximately 30 cm, such that the rat cannot touch the bottom with its hind paws or tail.

    • Gently place each rat individually into the cylinder for a 15-minute session.

    • After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage.

  • Test Session (Day 2):

    • 24 hours after the pre-test session, administer SR58611A or the vehicle control at the desired dose and route.

    • After the appropriate pre-treatment time (e.g., 30-60 minutes for i.p. injection), place the rat back into the swim cylinder for a 5-minute test session.

    • Record the entire 5-minute session for later analysis.

  • Data Analysis:

    • Score the duration of immobility during the 5-minute test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

    • A significant decrease in immobility time in the SR58611A-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Protocol 3: Elevated Plus Maze (EPM) in Mice

3.1. Apparatus:

  • A plus-shaped maze elevated from the floor (typically 40-50 cm).

  • Two opposite arms are open (e.g., 30 x 5 cm), and the other two are enclosed by high walls (e.g., 30 x 5 x 15 cm).

  • A central platform (e.g., 5 x 5 cm) connects the arms.

  • The test should be conducted in a dimly lit, quiet room.

3.2. Procedure:

  • Administer SR58611A or the vehicle control at the desired dose and route.

  • After the appropriate pre-treatment time, place the mouse on the central platform of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze freely for 5 minutes.

  • Record the session with a video camera positioned above the maze.

  • After the 5-minute session, return the mouse to its home cage.

  • Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove any olfactory cues.

3.3. Data Analysis:

  • Measure the time spent in the open arms and the number of entries into the open arms.

  • An increase in the time spent and/or the number of entries into the open arms in the SR58611A-treated group compared to the vehicle group suggests an anxiolytic-like effect.

Protocol 4: DNBS-Induced Colitis in Rats

4.1. Materials:

  • 2,4-Dinitrobenzenesulfonic acid (DNBS)

  • Ethanol (50%)

  • A soft catheter (e.g., polyethylene (B3416737) tubing) attached to a syringe.

4.2. Procedure:

  • Induction of Colitis:

    • Fast the rats for 24 hours with free access to water.

    • Lightly anesthetize the rats (e.g., with isoflurane).

    • Gently insert the catheter into the colon via the anus to a distance of about 8 cm.

    • Slowly instill DNBS (dissolved in 50% ethanol) into the colon. A typical dose is 30 mg of DNBS in 0.25 ml of 50% ethanol per rat.

    • Keep the rat in a head-down position for about 60 seconds to prevent leakage of the instillate.

  • SR58611A Treatment:

    • Begin daily administration of SR58611A or vehicle control (e.g., orally) one day before or on the day of colitis induction and continue for the duration of the study (e.g., 7 days).

  • Assessment of Colitis:

    • Monitor the animals daily for body weight loss, stool consistency, and the presence of blood in the feces.

    • At the end of the treatment period, euthanize the animals and collect the colon.

    • Score the macroscopic damage to the colon (e.g., based on inflammation, ulceration, and thickness).

    • Collect tissue samples for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

4.3. Data Analysis:

  • Compare the colitis severity scores (macroscopic and microscopic) and inflammatory markers between the SR58611A-treated and vehicle-treated groups.

  • A significant reduction in these parameters indicates an anti-inflammatory effect of SR58611A.

Mandatory Visualizations

SR58611A_Signaling_Pathway SR58611A SR58611A Beta3AR β3-Adrenergic Receptor SR58611A->Beta3AR Binds to G_Protein Gs Protein Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neurotransmission Increased Serotonin & Norepinephrine Release PKA->Neurotransmission Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes Therapeutic_Effects Antidepressant & Anxiolytic Effects Gene_Expression->Therapeutic_Effects Neurotransmission->Therapeutic_Effects

Caption: Signaling pathway of SR58611A.

Experimental_Workflow Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment (Vehicle vs. SR58611A) Animal_Acclimation->Group_Assignment Drug_Administration Drug Administration (Acute or Chronic) Group_Assignment->Drug_Administration Drug_Preparation SR58611A Preparation Drug_Preparation->Drug_Administration Behavioral_Testing Behavioral/Physiological Testing (e.g., FST, EPM, Colitis Induction) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (e.g., Video Recording, Tissue Sampling) Behavioral_Testing->Data_Collection Data_Analysis Data Analysis & Statistical Comparison Data_Collection->Data_Analysis Conclusion Determination of Effective Dose Data_Analysis->Conclusion

Caption: General experimental workflow.

References

Appropriate in vitro concentration of Amibegron Hydrochloride for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the appropriate in vitro concentrations of Amibegron Hydrochloride (also known as SR 58611A) for various cell-based assays. This compound is a selective agonist for the β3-adrenergic receptor (β3-AR), a G protein-coupled receptor involved in various physiological processes.[1] Accurate concentration selection is critical for obtaining meaningful and reproducible data in studies investigating the compound's mechanism of action, efficacy, and potential therapeutic applications.

Summary of In Vitro Efficacy

This compound has demonstrated high potency for the β3-adrenergic receptor in various in vitro systems. The half-maximal effective concentration (EC50) values are typically in the low nanomolar to micromolar range, depending on the tissue and cell type.

ParameterSpecies/Tissue/Cell LineConcentrationReference
EC50Rat Colon3.5 nM[2][3][4]
EC50Rat Uterus499 nM[2][4]
IC50 (β1-adrenoceptor)Rat Cortex4.6 µM[2][4]
IC50 (β2-adrenoceptor)Rat Cerebellum1.2 µM[4]

Note: EC50 values for other selective β3-AR agonists, such as Mirabegron and Vibegron, in cell lines like Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells expressing the β3-AR, are also in the low nanomolar range for functional responses like cAMP accumulation.[5][6][7][8]

Determining the Appropriate In Vitro Concentration

The optimal concentration of this compound for a cell-based assay is dependent on the specific cell type, the expression level of the β3-adrenergic receptor, and the assay endpoint. A typical workflow for determining the appropriate concentration involves establishing a dose-response curve for the functional activity and assessing the compound's cytotoxicity to define a therapeutic window.

cluster_workflow Experimental Workflow A Cell Line Selection (e.g., CHO-β3, HEK293-β3) B Cytotoxicity Assay (e.g., MTT, Resazurin) A->B D Functional Assay (e.g., cAMP accumulation) A->D C Determine Maximum Non-Toxic Concentration B->C C->D E Generate Dose-Response Curve D->E F Determine EC50 E->F G Select Optimal Concentration Range (Below Max Non-Toxic Conc. & around EC50) F->G

Figure 1: Workflow for determining the optimal in vitro concentration of this compound.

Experimental Protocols

Herein are detailed protocols for key experiments to determine the appropriate concentration range of this compound for your cell-based assays.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to identify the maximum non-toxic concentration.

Materials:

  • HEK293 or CHO cells stably expressing the human β3-adrenergic receptor

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested starting range is from 100 pM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control for cell death (e.g., 10% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Protocol 2: Functional Assay (cAMP Accumulation Assay)

This protocol measures the functional response of cells to this compound by quantifying the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the β3-AR signaling pathway.

Materials:

  • HEK293 or CHO cells stably expressing the human β3-adrenergic receptor

  • Complete cell culture medium

  • This compound stock solution

  • Stimulation buffer (e.g., HBSS with 10 mM HEPES and 0.5 mM IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

  • 96-well or 384-well white opaque plates

  • Multichannel pipette and appropriate plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a white opaque 96-well or 384-well plate at an optimized density in complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in stimulation buffer. The concentration range should span from sub-nanomolar to micromolar to capture the full dose-response curve.

    • Include a vehicle control and a positive control (e.g., a known β3-AR agonist like isoproterenol).

    • Aspirate the culture medium from the wells and wash once with PBS.

    • Add the prepared drug dilutions or controls to the wells.

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Follow the instructions provided with your specific cAMP assay kit to lyse the cells and measure the cAMP levels.

  • Data Acquisition:

    • Read the plate using the appropriate plate reader (e.g., for luminescence or fluorescence).

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Calculate the concentration of cAMP produced at each this compound concentration.

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Signaling Pathway and Logical Relationships

The activation of the β3-adrenergic receptor by this compound initiates a downstream signaling cascade, primarily through the Gs alpha subunit of the G protein, leading to the production of cAMP.

Amibegron This compound Beta3AR β3-Adrenergic Receptor Amibegron->Beta3AR binds & activates G_Protein Gs Protein Beta3AR->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Figure 2: Simplified signaling pathway of this compound via the β3-adrenergic receptor.

The relationship between the concentration of this compound, its efficacy, and its potential toxicity is a critical consideration for in vitro studies. The optimal concentration range for an experiment is where the compound exhibits significant efficacy with minimal to no cytotoxicity.

Concentration Amibegron Concentration Efficacy Efficacy (e.g., cAMP production) Concentration->Efficacy increases Toxicity Cytotoxicity Concentration->Toxicity increases at high conc. Therapeutic_Window Optimal Experimental Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window defines upper limit

References

Application Notes and Protocols for Screening Amibegron Hydrochloride Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amibegron (B1667048) Hydrochloride, also known as SR 58611A, is a selective agonist for the β3-adrenergic receptor (β3-AR).[1] The β3-AR is a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue and the urinary bladder, playing a key role in lipolysis, thermogenesis, and bladder relaxation.[2] Amibegron has been investigated for its potential therapeutic effects in various conditions, including depression, anxiety, and irritable bowel syndrome.[1][3] This document provides detailed protocols for cell-based assays to screen and characterize the activity of Amibegron Hydrochloride, focusing on its interaction with the human β3-adrenergic receptor.

The primary mechanism of action for this compound involves the activation of the β3-AR, which is coupled to a stimulatory G-protein (Gs). This activation stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response. The activity of this compound can be quantified by measuring the accumulation of intracellular cAMP or by using a reporter gene assay that responds to changes in cAMP levels.

Quantitative Data Summary

The following table summarizes the reported potency and selectivity of this compound from various studies. It is important to note that potency can vary depending on the tissue and species used in the assay.

ParameterValueSpecies/Tissue/Cell LineComments
EC50 3.5 nMRat ColonDemonstrates high potency in rat tissue.
EC50 499 nMRat UterusPotency can be tissue-dependent.
Selectivity HighHumanDescribed as having high efficacy and potency at the human β3-AR.[5]
IC50 (β1-AR) 4.6 µMRat Brain TissueShows significantly lower affinity for β1-adrenergic receptors.
IC50 (β2-AR) 1.2 µMRat Brain TissueShows significantly lower affinity for β2-adrenergic receptors.
IC50 (5-HT uptake) 0.58 µMRat Brain TissueMinimal effect on serotonin (B10506) uptake.
IC50 (NA uptake) 2.5 µMRat Brain TissueMinimal effect on noradrenaline uptake.
IC50 (DA uptake) 3.2 µMRat Brain TissueMinimal effect on dopamine (B1211576) uptake.

Signaling Pathway

Activation of the β3-adrenergic receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Amibegron Amibegron Hydrochloride Beta3AR β3-Adrenergic Receptor (GPCR) Amibegron->Beta3AR Binds to Gs_protein Gs Protein (α, β, γ subunits) Beta3AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein:e->AC:w α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Lipolysis) PKA->Cellular_Response Phosphorylates Downstream Targets HTRF_Workflow start Start cell_prep Prepare Cells (e.g., HEK293-hβ3-AR) start->cell_prep plate_cells Plate Cells in 384-well Plate cell_prep->plate_cells add_compound Add Amibegron HCl (Dose-Response) plate_cells->add_compound incubate_stim Incubate (e.g., 30 min at RT) add_compound->incubate_stim lyse_cells Lyse Cells & Add HTRF Reagents (cAMP-d2 & anti-cAMP-cryptate) incubate_stim->lyse_cells incubate_detect Incubate (e.g., 60 min at RT) lyse_cells->incubate_detect read_plate Read Plate on HTRF-compatible Reader incubate_detect->read_plate analyze Analyze Data (Calculate cAMP & EC50) read_plate->analyze end End analyze->end Luciferase_Workflow start Start transfect_cells Co-transfect Cells with hβ3-AR and CRE-Luciferase Plasmids start->transfect_cells plate_cells Plate Transfected Cells in 96-well Plate transfect_cells->plate_cells add_compound Add Amibegron HCl (Dose-Response) plate_cells->add_compound incubate_stim Incubate (e.g., 4-6 hours at 37°C) add_compound->incubate_stim lyse_cells Lyse Cells & Add Luciferase Substrate incubate_stim->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence analyze Analyze Data (Calculate Fold Induction & EC50) read_luminescence->analyze end End analyze->end

References

Application Notes and Protocols for Utilizing SR58611A in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective β3-adrenoceptor agonist, SR58611A (also known as amibegron), in preclinical animal models of depression. The following sections detail the mechanism of action, quantitative data from key studies, and step-by-step experimental protocols for established behavioral models.

Introduction

SR58611A has demonstrated significant antidepressant-like and anxiolytic properties in various rodent models of depression.[1][2] Its unique mechanism of action, primarily through the activation of β3-adrenoceptors, offers a novel therapeutic avenue compared to traditional antidepressants.[3][4] Activation of these receptors leads to an increase in brain serotonergic and noradrenergic neurotransmission, which is believed to underpin its therapeutic effects.[1][2] Specifically, SR58611A has been shown to increase the synthesis and release of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in key brain regions implicated in depression, such as the prefrontal cortex and hippocampus.[1][2]

Mechanism of Action

The antidepressant effects of SR58611A are initiated by its binding to and activation of β3-adrenoceptors. This activation triggers a cascade of downstream events, including:

  • Enhanced Monoamine Neurotransmission : SR58611A administration increases the synthesis of 5-HT by elevating brain levels of its precursor, tryptophan.[1][2][5] It also promotes the release of both 5-HT and NE in the brain.[1][2]

  • Modulation of Neurotrophic Factors : Studies have shown that SR58611A can counteract stress-induced reductions in hippocampal brain-derived neurotrophic factor (BDNF) and regulate the expression of cAMP-response element binding protein (CREB), both of which are crucial for neuronal plasticity and resilience to stress.[6]

  • Interaction with Serotonin Receptors : The antidepressant-like effects of SR58611A appear to be mediated by interactions with several serotonin receptor subtypes, including 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors.[7]

Data Presentation: Efficacy of SR58611A in Animal Models

The following tables summarize the quantitative data from key studies investigating the effects of SR58611A in common animal models of depression.

Table 1: Effect of SR58611A on Immobility Time in the Forced Swim Test (FST)

Animal ModelDrug/DoseRoute of AdministrationTreatment DurationKey FindingReference
Wistar RatsSR58611A (0.1, 1, 5, 10 mg/kg)i.p.AcuteDose-dependent reduction in immobility time.[4][4]
Wistar RatsSR58611A (5, 10 mg/kg)i.p.Acute & Repeated (7 days)Counteracted stress-induced increases in immobility time.[6][6]
Flinders Sensitive Line (FSL) RatsSR58611A (0.3, 1.0, 3.0 mg/kg)i.p.Chronic (14 days)Significantly reduced immobility time.[3][8][3][8]
MiceSR58611A (5, 10 mg/kg)i.p.AcuteDose-dependently reduced immobility time.[7][7]

Table 2: Neurochemical Effects of SR58611A Administration

Brain RegionDrug/DoseRoute of AdministrationKey FindingReference
Prefrontal Cortex (Rat)SR58611A (10 mg/kg)p.o.Increased 5-HT release.[1][2][1][2]
Cortex, Hippocampus, Hypothalamus, Striatum (Rodent)SR58611A (3, 10 mg/kg)p.o.Increased 5-HT synthesis and tryptophan levels.[1][2][5][1][2][5]
Rat BrainSR58611A (3, 10 mg/kg)p.o.Increased NE release.[1][2][1][2]
Hippocampus (Rat)SR58611A (5, 10 mg/kg)i.p.Counteracted stress-induced reduction in BDNF.[6][6]

Experimental Protocols

Detailed methodologies for key behavioral and neurochemical experiments are provided below.

Forced Swim Test (FST) Protocol

The FST is a widely used model to assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable cylinder of water.[9][10]

Materials:

  • Transparent cylindrical containers (e.g., 40-50 cm high, 20 cm diameter for rats; smaller for mice).[11][12]

  • Water maintained at 24-25°C.[11]

  • Video recording equipment.

  • Towels for drying animals.

  • SR58611A and vehicle solutions.

  • Standard laboratory animal housing.

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.[9]

  • Drug Administration: Administer SR58611A or vehicle at the desired dose and route (e.g., intraperitoneally, i.p.) at a specified time before the test (e.g., 30-60 minutes).

  • Pre-test Session (Day 1): Place each animal individually into the cylinder filled with water (depth of 15-30 cm, sufficient to prevent the animal from touching the bottom) for a 15-minute session.[9] This session promotes the development of a stable immobility posture.

  • Drying and Recovery: After the pre-test, remove the animals from the water, gently dry them with a towel, and return them to their home cages.[10]

  • Test Session (Day 2): 24 hours after the pre-test, place the animals back into the water-filled cylinders for a 5-minute test session.[9]

  • Behavioral Recording: Record the entire 5-minute session for later analysis.

  • Data Analysis: Score the duration of immobility (the time the animal spends floating and making only the movements necessary to keep its head above water).[9] A reduction in immobility time is indicative of an antidepressant-like effect. The experimenter scoring the behavior should be blind to the treatment groups.[9]

Chronic Unpredictable Stress (CUS) Protocol

The CUS model induces a state of helplessness and anhedonia in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.[13][14][15][16]

Materials:

  • Apparatus for various stressors (e.g., restraint tubes, strobe lights, tilted cages).

  • Sucrose (B13894) solution (1%) and water bottles for the Sucrose Preference Test.

  • SR58611A and vehicle solutions.

  • Standard laboratory animal housing.

Procedure:

  • Baseline Sucrose Preference Test (SPT): Prior to the stress protocol, assess baseline anhedonia by measuring the preference for a 1% sucrose solution over water for 24-48 hours.

  • CUS Induction (2-4 weeks): Expose the animals to a variable sequence of mild stressors daily for 2 to 4 weeks.[14][15][16] The unpredictability of the stressors is crucial. Examples of stressors include:

    • Damp bedding[14]

    • Cage tilt (45°)[14]

    • Reversal of light/dark cycle[14]

    • Restraint stress[15]

    • Social stress[14][15]

    • Forced swim in cold water

    • Strobe lights

  • Drug Administration: During the CUS protocol, administer SR58611A or vehicle daily.

  • Sucrose Preference Test (SPT): After the CUS period, repeat the SPT to assess anhedonia. A decrease in sucrose preference in the vehicle-treated stressed group is expected. An attenuation of this decrease in the SR58611A-treated group indicates an antidepressant-like effect.

  • Other Behavioral Tests: Other behavioral tests, such as the Forced Swim Test or Open Field Test, can be conducted after the CUS protocol to further assess depressive-like behaviors and locomotor activity.

Visualizations

Signaling Pathway of SR58611A

SR58611A_Signaling_Pathway SR58611A SR58611A Beta3AR β3-Adrenoceptor SR58611A->Beta3AR Activates AC Adenylate Cyclase Beta3AR->AC Stimulates Neurotransmission Increased 5-HT & NE Neurotransmission Beta3AR->Neurotransmission Leads to cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription Antidepressant Antidepressant-like Effects BDNF->Antidepressant Neurotransmission->Antidepressant

Caption: Proposed signaling pathway of SR58611A leading to antidepressant-like effects.

Experimental Workflow for Forced Swim Test

FST_Workflow start Start acclimatization Animal Acclimatization start->acclimatization drug_admin_pre SR58611A/Vehicle Administration acclimatization->drug_admin_pre pre_test Day 1: Pre-Test (15 min swim) drug_admin_pre->pre_test recovery 24h Recovery pre_test->recovery drug_admin_test SR58611A/Vehicle Administration recovery->drug_admin_test test_session Day 2: Test Session (5 min swim) drug_admin_test->test_session recording Video Recording test_session->recording analysis Behavioral Scoring (Immobility Time) recording->analysis end End analysis->end

Caption: Experimental workflow for the Forced Swim Test with SR58611A administration.

Logical Relationship in Chronic Unpredictable Stress Model

CUS_Logic cus Chronic Unpredictable Stress (2-4 weeks) depression Depressive-like Phenotype (e.g., Anhedonia) cus->depression Induces reversal Reversal of Depressive-like Phenotype sr58611a Chronic SR58611A Administration sr58611a->reversal Causes

Caption: Logical relationship of SR58611A treatment in the Chronic Unpredictable Stress model.

References

Proper Administration Routes for Amibegron Hydrochloride in Mice and Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper administration of Amibegron Hydrochloride to mice and rats, crucial for ensuring experimental reproducibility and validity. This document outlines common administration routes, vehicle preparation, and key experimental considerations.

Introduction

This compound (formerly known as SR58611A) is a selective agonist of the β3-adrenoceptor.[1] It has been investigated for its potential therapeutic effects, including anxiolytic and antidepressant-like activities.[1] Proper administration of this compound in preclinical rodent models is fundamental for obtaining reliable and consistent data. This guide details the most frequently used administration routes and provides standardized protocols to assist researchers in their study design.

Quantitative Data Summary

SpeciesAdministration RouteDosage RangeReported Effects/Study Focus
Mouse Intraperitoneal (i.p.)0.1 - 3 mg/kgPotentiation of yohimbine (B192690) toxicity, antidepressant-like effects.[1]
Intraperitoneal (i.p.)3 mg/kg/day (chronic)Investigation of antidepressant-like effects in knockout mice.
Rat Oral (p.o.)3 - 10 mg/kgIncreased synthesis of 5-HT and tryptophan in the brain.[1][2]
Intravenous (i.v.)3 mg/kgEffects on serotonergic neuron activity.[1][2]
Intraperitoneal (i.p.)0.6 - 10 mg/kgAntidepressant-like activity, counteraction of stress-induced changes.[1][3]

Experimental Protocols

Herein are detailed protocols for the most common routes of this compound administration in mice and rats. Adherence to these standardized procedures is critical for animal welfare and data integrity.

Oral Administration (Oral Gavage)

Oral gavage ensures the precise delivery of a specified dose directly into the stomach.

a. Vehicle Preparation:

A common vehicle for oral administration of this compound is 0.5% methylcellulose (B11928114) in sterile water. To prepare, gradually add methylcellulose to warm sterile water while stirring continuously until a homogenous suspension is formed. Allow the solution to cool to room temperature before use.

b. Protocol for Mice:

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Selection: Use a 20- to 22-gauge, 1.5-inch flexible or curved gavage needle with a ball tip.

  • Procedure:

    • Measure the distance from the mouse's mouth to the last rib to estimate the length of insertion.

    • With the mouse held vertically, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Slowly administer the this compound solution.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

c. Protocol for Rats:

  • Animal Restraint: Securely restrain the rat, ensuring control of the head and body.

  • Gavage Needle Selection: Use a 16- to 18-gauge, 2- to 3-inch flexible or curved gavage needle with a ball tip.

  • Procedure: The procedure is similar to that for mice, with adjustments for the larger animal size. Ensure the gavage needle is of appropriate length for the rat.

Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common parenteral route for systemic drug delivery.

a. Vehicle Preparation:

This compound can be dissolved in sterile saline (0.9% NaCl). For compounds with limited aqueous solubility, co-solvents such as DMSO (dimethyl sulfoxide), PEG300/400, and Tween 80 can be used. It is recommended to keep the final concentration of DMSO below 5% to minimize potential toxicity. A suggested vehicle formulation could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.

b. Protocol for Mice:

  • Animal Restraint: Restrain the mouse by scruffing the neck and back, and position it to expose the abdomen.

  • Needle Selection: Use a 25- to 27-gauge needle.

  • Procedure:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate gently to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement.

    • Inject the solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

c. Protocol for Rats:

  • Animal Restraint: Properly restrain the rat to present the abdomen.

  • Needle Selection: Use a 23- to 25-gauge needle.

  • Procedure: The procedure is similar to that for mice. The injection site is also in the lower abdominal quadrant, taking care to avoid internal organs.

Intravenous (i.v.) Injection

Intravenous injection provides rapid and complete bioavailability. The lateral tail vein is the most common site for i.v. injection in both mice and rats.

a. Vehicle Preparation:

For intravenous administration, this compound must be completely dissolved in a sterile, isotonic vehicle such as sterile saline (0.9% NaCl). The solution should be filtered through a 0.22 µm syringe filter to ensure sterility and remove any particulate matter.

b. Protocol for Mice and Rats:

  • Animal Restraint: Place the animal in a suitable restrainer that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins, making them more visible and easier to access.

  • Needle Selection: For mice, use a 27- to 30-gauge needle. For rats, a 25- to 27-gauge needle is appropriate.

  • Procedure:

    • Identify one of the lateral tail veins.

    • Disinfect the injection site with an alcohol swab.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Successful entry into the vein is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; it should be withdrawn and another attempt made at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for administering this compound and assessing its effects.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment cluster_analysis Data Analysis prep_compound Prepare Amibegron Hydrochloride Solution admin_po Oral Gavage prep_compound->admin_po admin_ip Intraperitoneal Injection prep_compound->admin_ip admin_iv Intravenous Injection prep_compound->admin_iv prep_animal Animal Acclimation and Grouping prep_animal->admin_po prep_animal->admin_ip prep_animal->admin_iv behavioral Behavioral Tests admin_po->behavioral biochemical Biochemical Assays (e.g., 5-HT levels) admin_po->biochemical pk_pd Pharmacokinetic/ Pharmacodynamic Analysis admin_po->pk_pd admin_ip->behavioral admin_ip->biochemical admin_ip->pk_pd admin_iv->behavioral admin_iv->biochemical admin_iv->pk_pd data_analysis Statistical Analysis and Interpretation behavioral->data_analysis biochemical->data_analysis pk_pd->data_analysis signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_neuro Neurotransmitter Modulation cluster_cellular Cellular Effects amibegron Amibegron HCl beta3_ar β3-Adrenergic Receptor amibegron->beta3_ar binds & activates gs_protein Gs Protein beta3_ar->gs_protein activates ac Adenylyl Cyclase gs_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates creb CREB pka->creb phosphorylates tryptophan Tryptophan Increase pka->tryptophan norepinephrine Norepinephrine Release pka->norepinephrine bdnf BDNF Expression creb->bdnf bcl2 Bcl-2 Expression creb->bcl2 serotonin 5-HT (Serotonin) Synthesis & Release tryptophan->serotonin

References

Application Notes and Protocols for Amibegron Hydrochloride in Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Amibegron (B1667048) Hydrochloride (also known as SR 58611A), a selective β3-adrenergic receptor agonist, in various experimental settings. The following protocols and data have been compiled to facilitate accurate and reproducible results in both in vitro and in vivo studies.

Chemical and Physical Properties

Amibegron Hydrochloride is a potent and selective agonist for the β3-adrenergic receptor, demonstrating antidepressant and anxiolytic properties in preclinical models. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central nervous system effects of β3-adrenoceptor activation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms SR 58611A, Amibegron HCl[1][2]
Molecular Formula C₂₂H₂₇Cl₂NO₄[1]
Molecular Weight 440.36 g/mol [1][3]
CAS Number 121524-09-2[1][3]
Appearance Powder[1]

Solubility and Solution Preparation

Proper preparation of this compound solutions is critical for experimental success. The following tables summarize solubility data and provide protocols for preparing stock and working solutions.

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSO 100 mg/mL (227.09 mM)Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[4]
Water 0.00179 mg/mL (predicted)This compound has very low predicted aqueous solubility.[5]
In vivo formulation ≥ 2.5 mg/mL (5.68 mM)In a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: If necessary, use an ultrasonic bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[6]

Protocol for Preparing a Working Solution for In Vivo Experiments

This protocol is for preparing a working solution with a final concentration of 2.5 mg/mL. Adjustments can be made based on the desired final concentration.

  • Prepare a 25 mg/mL stock solution in DMSO.

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the specified ratios. For 1 mL of working solution, the volumes are:

    • PEG300: 400 µL

    • Tween-80: 50 µL

    • Saline: 450 µL

  • Solution Preparation:

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

    • Add 450 µL of saline to the mixture and vortex to ensure homogeneity.

  • Administration: It is recommended to prepare this working solution fresh on the day of the experiment.[4]

Biological Activity and Potency

This compound is a highly selective agonist for the β3-adrenergic receptor with significantly lower affinity for β1 and β2 subtypes.

Table 3: Potency of this compound at Adrenergic Receptors

TargetAssaySpeciesEC₅₀/IC₅₀Reference
β3-Adrenoceptor Functional Assay (colon)Rat3.5 nM (EC₅₀)[3][4]
β3-Adrenoceptor Functional Assay (uterus)Rat499 nM (EC₅₀)[4][6]
β1-Adrenoceptor Functional AssayRat4.6 µM (IC₅₀)[4][6]
β2-Adrenoceptor Functional AssayRat1.2 µM (IC₅₀)[4][6]
5-HT Uptake Binding AssayRat Brain Tissue0.58 µM (IC₅₀)[4][6]
Noradrenaline (NA) Uptake Binding AssayRat Brain Tissue2.5 µM (IC₅₀)[4][6]
Dopamine (DA) Uptake Binding AssayRat Brain Tissue3.2 µM (IC₅₀)[4][6]

Experimental Protocols

The following are example protocols for in vitro and in vivo experiments using this compound.

In Vitro Experiment: Cell-Based cAMP Assay

This protocol provides a general framework for measuring intracellular cyclic AMP (cAMP) levels in response to this compound treatment in a cell line expressing the β3-adrenergic receptor.

Workflow for a cell-based cAMP assay.
  • Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293 cells) stably or transiently expressing the human or rodent β3-adrenergic receptor in appropriate growth medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

  • Cell Treatment: Remove the growth medium from the cells and add the this compound dilutions. Include a vehicle control and a positive control (e.g., isoproterenol).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to stimulate cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for this compound.

In Vivo Experiment: Learned Helplessness Model in Rats

This protocol is an example of an antidepressant-like activity study.

Table 4: Dosing Regimen for this compound in a Learned Helplessness Model

Animal ModelDosingAdministration RouteStudy DurationReference
Rats0.6 and 2 mg/kgIntraperitoneal (i.p.)Daily for 5 days[4]
RatsUp to 30 mg/kgOral (p.o.)Daily for 5 days[4]
  • Animal Model: Use a validated learned helplessness model in rats.

  • Drug Administration: Administer this compound or vehicle control daily for the duration of the study. For oral administration, the daily dose can be split into two administrations.[4]

  • Behavioral Testing: Conduct the learned helplessness test (e.g., shuttle-box escape testing) at specified time points after drug administration.

  • Data Collection: Record relevant behavioral parameters, such as the number of escape failures.

  • Data Analysis: Compare the behavioral outcomes between the this compound-treated groups and the vehicle control group.

Signaling Pathway

Activation of the β3-adrenergic receptor by this compound initiates a cascade of intracellular events, primarily mediated by the Gs protein-cAMP-PKA pathway. This leads to downstream effects on gene expression and neurotransmitter systems.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_neurotransmitter Neurotransmitter Modulation Amibegron Amibegron Hydrochloride beta3AR β3-Adrenergic Receptor Amibegron->beta3AR Binds and activates Gs_protein Gs Protein beta3AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and activates Serotonin (B10506) Increased Serotonin (5-HT) & Tryptophan Levels PKA->Serotonin Norepinephrine (B1679862) Increased Norepinephrine (NA) Release PKA->Norepinephrine Gene_Transcription Gene Transcription (e.g., BDNF, Bcl-2) CREB->Gene_Transcription Promotes

This compound Signaling Pathway.

The binding of this compound to the β3-adrenergic receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP.[4][7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[7][8] Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuroprotection and neurogenesis, such as Brain-Derived Neurotrophic Factor (BDNF) and Bcl-2.[7][8] Furthermore, activation of this pathway has been shown to increase the synthesis and release of serotonin (5-HT) and norepinephrine (NA) in various brain regions.[4][6][9]

References

Application Notes and Protocols for Forced Swim Test Using Amibegron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amibegron (B1667048) hydrochloride, a selective β3-adrenoceptor agonist, has demonstrated antidepressant-like properties in preclinical studies. The forced swim test (FST) is a widely used behavioral assay to screen for potential antidepressant efficacy. This document provides detailed protocols for conducting the FST in rodents using Amibegron hydrochloride, along with data presentation and visualization of the relevant signaling pathway.

Mechanism of Action

This compound exerts its effects by selectively activating β3-adrenergic receptors. This activation is thought to modulate the release of key neurotransmitters involved in mood regulation, such as serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). Studies have shown that Amibegron can increase the synthesis and release of 5-HT in various brain regions. The downstream signaling cascade likely involves the canonical G-protein coupled receptor pathway, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This can, in turn, influence the phosphorylation of transcription factors like the cAMP-response element binding protein (CREB), leading to changes in the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which are implicated in neuronal plasticity and antidepressant responses.

Signaling Pathway

Amibegron_Signaling_Pathway Amibegron This compound Beta3AR β3-Adrenergic Receptor Amibegron->Beta3AR G_Protein Gs Protein Activation Beta3AR->G_Protein Neurotransmission Modulation of Serotonergic & Noradrenergic Neurotransmission Beta3AR->Neurotransmission AC Adenylyl Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF ↑ BDNF Expression CREB->BDNF Antidepressant_Effect Antidepressant-like Effects BDNF->Antidepressant_Effect Neurotransmission->Antidepressant_Effect

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Two primary protocols are presented: an acute administration protocol for rapid screening and a chronic administration protocol to model longer-term antidepressant effects.

Protocol 1: Acute Administration in Rats

This protocol is adapted from standard forced swim test procedures and is suitable for evaluating the rapid-onset antidepressant-like effects of Amibegron.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or distilled water)

  • Male Wistar rats (200-250 g)

  • Forced swim test apparatus: A transparent cylinder (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Video recording equipment

  • Towels for drying the animals

  • Holding cages with bedding

Procedure:

  • Acclimation: House the rats in the testing facility for at least one week before the experiment. Handle the animals for a few minutes each day for 3-4 days leading up to the test to minimize stress.

  • Drug Administration: Administer this compound (e.g., 1, 5, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Forced Swim Test (Single Session):

    • Gently place each rat into the cylinder of water for a 6-minute session.

    • Record the entire session using a video camera positioned to have a clear view of the animal.

    • After 6 minutes, remove the rat from the water, dry it with a towel, and return it to a clean, dry holding cage.

  • Behavioral Scoring:

    • The first 2 minutes of the session are considered an initial habituation period and are not scored.

    • Score the subsequent 4 minutes for immobility time. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

    • A trained observer, blind to the treatment groups, should perform the scoring.

Protocol 2: Chronic Administration in Flinders Sensitive Line (FSL) Rats

This protocol is designed to assess the effects of long-term Amibegron treatment in a genetic animal model of depression.[1]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Positive controls (e.g., Fluoxetine 5 mg/kg, Desipramine 5 mg/kg)

  • Male Flinders Sensitive Line (FSL) rats and Flinders Resistant Line (FRL) rats as controls.

  • Forced swim test apparatus (as described in Protocol 1).

  • Video recording equipment.

  • Towels and holding cages.

Procedure:

  • Acclimation: As described in Protocol 1.

  • Chronic Drug Administration: Administer this compound (0.3, 1.0, or 3.0 mg/kg), positive controls, or vehicle once daily for 14 consecutive days via an appropriate route (e.g., i.p. or oral gavage).[1]

  • Forced Swim Test (Two-Day Protocol):

    • Day 1 (Pre-test): 23-25 hours after the final drug administration, place each rat in the swim cylinder for a 15-minute session.[1] After the session, remove, dry, and return the animal to its home cage.

    • Day 2 (Test): Approximately 24 hours after the pre-test session, place the rats back into the swim cylinder for a 5-minute test session. Record this session for scoring.

  • Behavioral Scoring:

    • Score the entire 5-minute test session on Day 2 for immobility time.

Experimental Workflow

FST_Workflow cluster_prep Preparation cluster_acute Acute Protocol cluster_chronic Chronic Protocol Acclimation Animal Acclimation (1 week) Handling Daily Handling (3-4 days) Acclimation->Handling Acute_Admin Single Dose Administration (Amibegron or Vehicle) Handling->Acute_Admin Chronic_Admin Daily Dosing (14 days) Handling->Chronic_Admin Acute_FST Forced Swim Test (6 min session) Acute_Admin->Acute_FST Analysis Behavioral Scoring (Immobility Time) Acute_FST->Analysis Pre_Test FST Pre-Test (15 min session) Chronic_Admin->Pre_Test Test FST Test (5 min session, 24h later) Pre_Test->Test Test->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: Experimental workflow for the Forced Swim Test with Amibegron.

Data Presentation

The primary endpoint in the FST is the duration of immobility. Data should be presented as the mean ± standard error of the mean (SEM) for each treatment group. Statistical analysis, typically a one-way analysis of variance (ANOVA) followed by post-hoc tests, should be used to determine significant differences between groups.

Table 1: Effect of Acute this compound Administration on Immobility Time in the Forced Swim Test in Wistar Rats
Treatment GroupDose (mg/kg, i.p.)nImmobility Time (seconds) Mean ± SEM
Vehicle-10185.5 ± 12.3
Amibegron HCl110160.2 ± 10.8
Amibegron HCl510125.7 ± 9.5*
Amibegron HCl1010102.3 ± 8.1**

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes.

Table 2: Effect of Chronic this compound Administration on Immobility Time in the Forced Swim Test in FSL Rats[1]
Treatment GroupDose (mg/kg/day, 14 days)n% Reduction in Immobility vs. VehicleStatistical Significance vs. Vehicle
Vehicle (FSL)-8--
Amibegron HCl (FSL)0.38Significant Reductionp < 0.05
Amibegron HCl (FSL)1.08Significant Reductionp < 0.05
Amibegron HCl (FSL)3.08Significant Reductionp < 0.05
Fluoxetine (FSL)5.08Significant Reductionp < 0.05
Desipramine (FSL)5.08Significant Reductionp < 0.05
Vehicle (FRL)-8N/AN/A

Based on findings from Overstreet et al. (2008), where all doses of amibegron significantly reduced immobility in FSL rats.[1] Specific mean and SEM values were not available in the provided search results.

References

Application Notes and Protocols for Elevated Plus-Maze Test with SR58611A in Anxiety Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the selective β3-adrenoceptor agonist, SR58611A (also known as amibegron), in the elevated plus-maze (EPM) test to assess anxiety-like behaviors in rodents. The information compiled is based on established preclinical research and is intended to guide the design and execution of similar studies.

Introduction to SR58611A and the Elevated Plus-Maze

The compound SR58611A is a selective agonist for the β3-adrenergic receptor, which has demonstrated anxiolytic and antidepressant properties in various rodent models.[1][2] The activation of β3-adrenoceptors is believed to modulate the serotonergic and noradrenergic systems, which play a crucial role in the regulation of mood and anxiety.[1] The anxiolytic effects of SR58611A can be robustly evaluated using the elevated plus-maze, a widely accepted behavioral assay for assessing anxiety in laboratory animals.[3][4] This test is based on the natural aversion of rodents to open and elevated spaces.[4] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.

Data Presentation: Efficacy of SR58611A in the Elevated Plus-Maze

The following tables summarize the quantitative data on the effects of orally administered SR58611A on the behavior of rats in the elevated plus-maze test. The data is adapted from studies demonstrating the anxiolytic-like profile of SR58611A compared to a vehicle control and the standard anxiolytic, diazepam.

Table 1: Effect of SR58611A on Open Arm Exploration in the Elevated Plus-Maze

Treatment GroupDose (mg/kg, p.o.)Mean Percentage of Time in Open Arms (± SEM)Mean Percentage of Entries into Open Arms (± SEM)
Vehicle-10.2 ± 2.112.5 ± 3.0
SR58611A0.325.1 ± 5.5 28.1 ± 6.2
SR58611A128.9 ± 6.1 32.4 ± 5.9
SR58611A330.5 ± 5.8 35.0 ± 6.4
SR58611A1029.8 ± 6.0 33.7 ± 6.1
Diazepam332.1 ± 5.9 36.8 ± 6.3

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data adapted from Stemmelin et al., 2008.

Table 2: Effect of SR58611A on Locomotor Activity in the Elevated Plus-Maze

Treatment GroupDose (mg/kg, p.o.)Mean Number of Closed Arm Entries (± SEM)
Vehicle-8.1 ± 0.9
SR58611A0.38.5 ± 1.0
SR58611A18.9 ± 1.1
SR58611A39.1 ± 1.2
SR58611A108.8 ± 1.0
Diazepam38.3 ± 0.9

No significant differences were observed between the groups, suggesting that SR58611A does not affect general locomotor activity at the tested doses. Data adapted from Stemmelin et al., 2008.

Experimental Protocols

This section provides a detailed methodology for conducting an elevated plus-maze test to evaluate the anxiolytic effects of SR58611A in rats.

Materials and Apparatus
  • Test Compound: SR58611A hydrochloride

  • Vehicle: Distilled water or 0.5% methylcellulose (B11928114) solution

  • Positive Control: Diazepam

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g)

  • Elevated Plus-Maze Apparatus:

    • Constructed from a non-porous material (e.g., PVC, wood painted with a non-reflective color).

    • Two open arms (50 cm long x 10 cm wide) and two closed arms (50 cm long x 10 cm wide) with 40 cm high walls, extending from a central platform (10 cm x 10 cm).

    • The maze should be elevated 50-70 cm above the floor.

  • Testing Room: A quiet, dimly lit room. Consistent lighting conditions should be maintained across all test sessions.

  • Video Recording and Analysis System: A camera mounted above the maze connected to a computer with tracking software (e.g., ANY-maze, EthoVision XT) to automatically record and analyze the animal's behavior.

Procedure
  • Animal Acclimation:

    • House the animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment.

    • Handle the animals for a few minutes each day for 3-5 days leading up to the test to reduce handling-induced stress.

    • On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes before the start of the procedure.

  • Drug Administration:

    • Prepare fresh solutions of SR58611A, vehicle, and diazepam on the day of testing.

    • Administer the compounds orally (p.o.) via gavage at a volume of 5 ml/kg.

    • Conduct the EPM test 60 minutes after drug administration.

  • Elevated Plus-Maze Test:

    • Place a rat on the central platform of the maze, facing one of the open arms.

    • Immediately start the video recording and tracking software.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • The experimenter should leave the room during the test to avoid influencing the animal's behavior.

    • After the 5-minute session, gently remove the rat from the maze and return it to its home cage.

    • Thoroughly clean the maze with a 70% ethanol (B145695) solution and allow it to dry completely between each trial to eliminate olfactory cues.

  • Data Analysis:

    • The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms.

    • Locomotor activity is assessed by the number of entries into the closed arms.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test for multiple group comparisons).

Visualizations

Signaling Pathway of SR58611A

SR58611A_Signaling_Pathway SR58611A SR58611A Beta3AR β3-Adrenergic Receptor SR58611A->Beta3AR Binds to Gs_protein Gs Protein Beta3AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (pCREB) PKA->CREB Phosphorylates Neurotransmission Increased Serotonin & Norepinephrine Neurotransmission CREB->Neurotransmission Modulates Gene Expression for Anxiolytic_Effect Anxiolytic-like Effect Neurotransmission->Anxiolytic_Effect Leads to EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase Acclimation Animal Acclimation (1 week) Handling Daily Handling (3-5 days) Acclimation->Handling Habituation Habituation to Testing Room (60 min) Handling->Habituation Drug_Admin Oral Administration of SR58611A / Vehicle / Diazepam Habituation->Drug_Admin Waiting Waiting Period (60 min) Drug_Admin->Waiting EPM_Test Elevated Plus-Maze Test (5 min) Waiting->EPM_Test Data_Recording Video Recording of Behavior EPM_Test->Data_Recording Data_Analysis Automated Tracking & Data Analysis Data_Recording->Data_Analysis Interpretation Statistical Analysis & Interpretation of Results Data_Analysis->Interpretation

References

Application Notes and Protocols: Measuring the Effects of Amibegron Hydrochloride on Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amibegron Hydrochloride (formerly known as SR58611A) is a selective β3-adrenergic receptor agonist.[1][2] The activation of β3-adrenergic receptors in the gastrointestinal (GI) tract has been shown to inhibit intestinal motility, suggesting a therapeutic potential for Amibegron in disorders characterized by GI hypermotility.[3][4] These application notes provide a summary of the known effects of Amibegron on gastrointestinal motility and detailed protocols for its investigation.

Data Presentation

The following tables summarize the quantitative data available on the effects of this compound and other relevant β3-adrenergic receptor agonists on gastrointestinal motility.

Table 1: In Vitro Effects of this compound on Colonic Motility

SpeciesTissue PreparationParameterAmibegron (SR58611A) ConcentrationEffect
RatIsolated Proximal ColonEC503.5 nMInhibition of spontaneous motility[5]
CanineIsolated Distal Colon Circular Muscle Strips-Concentration-dependentRelaxation of muscle strips[6]

Table 2: In Vivo Effects of this compound on Colonic Motility

SpeciesExperimental ModelParameterAmibegron (SR58611A) DoseEffect
CanineConscious dog with chronically implanted electrodes and strain-gauge transducersED3523 µg/kg, i.v.Inhibition of the gastrocolonic response[6]

Table 3: In Vivo Effects of β3-Adrenergic Receptor Agonists on Gastrointestinal Transit (Charcoal Meal Assay)

SpeciesCompoundDoseEffect on Gastrointestinal Transit
Mouse (Wild-Type)BRL 35135, CL 316 , 243, ICI 198,1573 mg/kg, s.c.Significant decrease in the movement of radiolabelled charcoal[7]
Mouse (β3-AR Knockout)BRL 35135, CL 316 , 243, ICI 198,1573 mg/kg, s.c.No effect on gastrointestinal motility[7]
Mouse (Wild-Type)Amibegron (SR58611A)3 mg/kg, s.c.No significant effect on GI motility[7]

Note: The lack of effect of Amibegron in the mouse model at the tested dose may be due to species-specific differences in receptor affinity or the specific experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Amibegron and the experimental procedures used to measure its effects on gastrointestinal motility.

G cluster_0 Amibegron This compound beta3_AR β3-Adrenergic Receptor Amibegron->beta3_AR binds to G_protein Gs Protein beta3_AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates K_channel Opening of K+ channels G_protein->K_channel directly activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_inactivation Inactivation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactivation leads to Relaxation_cAMP Smooth Muscle Relaxation (cAMP-dependent) MLCK_inactivation->Relaxation_cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Relaxation_cAMP_ind Smooth Muscle Relaxation (cAMP-independent) Hyperpolarization->Relaxation_cAMP_ind

Signaling pathway of Amibegron in gastrointestinal smooth muscle.

G cluster_0 start Start euthanize Euthanize Animal (e.g., rat, guinea pig) start->euthanize isolate Isolate Intestinal Segment (e.g., colon, ileum) euthanize->isolate mount Mount Tissue in Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) isolate->mount equilibrate Equilibrate Tissue (60 min with washes) mount->equilibrate contract Induce Contraction (e.g., spontaneous, KCl, acetylcholine) equilibrate->contract add_amibegron Add this compound (cumulative concentrations) contract->add_amibegron record Record Isometric Contractions (Force Transducer) add_amibegron->record analyze Analyze Data (Dose-Response Curve, EC50) record->analyze end End analyze->end

Experimental workflow for in vitro isolated organ bath study.

G cluster_0 start Start fast Fast Animals Overnight (e.g., rats, mice) start->fast administer_drug Administer this compound (or vehicle) fast->administer_drug administer_charcoal Administer Charcoal Meal (e.g., 10% charcoal in 5% gum acacia) administer_drug->administer_charcoal wait Wait for a Defined Period (e.g., 20-30 min) administer_charcoal->wait euthanize Euthanize Animals wait->euthanize excise Excise Small Intestine euthanize->excise measure Measure Total Intestinal Length and Distance Traveled by Charcoal excise->measure calculate Calculate Percent Transit measure->calculate end End calculate->end

Experimental workflow for in vivo charcoal meal transit study.

Experimental Protocols

In Vitro Measurement of Intestinal Contractility (Isolated Organ Bath)

This protocol is designed to assess the direct effects of this compound on the contractility of isolated intestinal smooth muscle.

Materials and Reagents:

  • This compound

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

  • Contracting agents (e.g., Potassium Chloride, Acetylcholine)

  • Isolated tissue bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a small rodent (e.g., rat or guinea pig) via an approved method. Immediately excise a segment of the desired intestinal region (e.g., proximal colon, ileum). Place the tissue in cold, oxygenated Krebs-Henseleit solution.

  • Mounting: Carefully remove the mucosa and submucosa. Cut longitudinal or circular muscle strips (approximately 10 mm x 2 mm). Suspend the tissue strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to a force-displacement transducer. Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Induction of Contractions:

    • Spontaneous Motility: Record the baseline spontaneous contractions.

    • Induced Contractions: To standardize responses, contract the tissue with a high concentration of KCl (e.g., 80 mM). After washout and return to baseline, contractions can be induced with a relevant agonist (e.g., acetylcholine).

  • Application of this compound: Once stable contractions are achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM). Allow each concentration to reach a steady-state effect before adding the next.

  • Data Acquisition and Analysis: Record the isometric tension continuously. Express the relaxation induced by Amibegron as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 value (the concentration of Amibegron that produces 50% of the maximal inhibitory effect).

In Vivo Measurement of Gastrointestinal Transit (Charcoal Meal Assay)

This protocol assesses the overall effect of this compound on gastrointestinal transit in a whole-animal model.

Materials and Reagents:

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia or 1% methylcellulose)

  • Oral gavage needles

  • Rodents (rats or mice)

Procedure:

  • Animal Preparation: House the animals in a controlled environment. Fast the animals overnight (12-18 hours) with free access to water.

  • Drug Administration: Randomly assign animals to treatment groups (vehicle control and different doses of this compound). Administer this compound or vehicle by the desired route (e.g., oral gavage, intraperitoneal injection).

  • Charcoal Meal Administration: At a specified time after drug administration (e.g., 30-60 minutes), administer a standardized volume of the charcoal meal suspension via oral gavage (e.g., 0.5 mL for mice, 1.5 mL for rats).

  • Transit Time: After a predetermined period (e.g., 20-30 minutes), euthanize the animals by an approved method.

  • Measurement: Immediately perform a laparotomy and carefully excise the small intestine from the pyloric sphincter to the cecum. Lay the intestine flat on a surface without stretching. Measure the total length of the small intestine. Measure the distance traveled by the charcoal front from the pyloric sphincter.

  • Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine:

    % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

    Compare the percent transit between the Amibegron-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Conclusion

The available data indicate that this compound can inhibit gastrointestinal motility, primarily through the activation of β3-adrenergic receptors on smooth muscle cells. The provided protocols offer standardized methods for further investigation of its effects. Future research should focus on generating complete dose-response curves for Amibegron in various regions of the GI tract and clarifying its effects on gastric emptying and small intestinal transit to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for SR58611A in Behavioral Studies: A Comparative Analysis of Chronic and Acute Dosing Schedules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SR58611A, a selective β3-adrenoceptor agonist, in rodent behavioral studies, with a specific focus on contrasting the effects of acute versus chronic dosing regimens. The information compiled herein, including detailed experimental protocols and quantitative data summaries, is intended to guide researchers in designing and interpreting studies investigating the antidepressant and anxiolytic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from behavioral studies employing SR58611A, categorized by the behavioral test and dosing schedule.

Table 1: Antidepressant-like Effects of SR58611A in the Forced Swim Test (FST)
Dosing ScheduleAnimal ModelDose (mg/kg)Route of AdministrationTreatment DurationKey Finding
Acute Wistar male rats0.1, 1, 5, 10i.p.Single injectionDose-dependent reduction in immobility time.[1]
Chronic Male Wistar rats1, 5, 10i.p.Once daily for 7 daysCounteracted stress-induced increases in immobility time at 5 and 10 mg/kg.[2][3]
Table 2: Anxiolytic-like Effects of SR58611A in the Elevated Plus Maze (EPM)
Dosing ScheduleAnimal ModelDose (mg/kg)Route of AdministrationTreatment DurationKey Finding
Chronic Swiss male miceNot specified (highest doses)Not specifiedNot specifiedIncreased exploratory behavior.[1]
Table 3: Anxiolytic-like Effects of SR58611A in the Novelty-Induced Grooming Test
Dosing ScheduleAnimal ModelDose (mg/kg)Route of AdministrationTreatment DurationKey Finding
Acute RatsNot specifiedi.p.Single injectionDose-dependent decrease in grooming response.[1]
Table 4: Pro-Social Effects of SR58611A in the Social Interaction Test
Dosing ScheduleAnimal ModelDose (mg/kg)Route of AdministrationTreatment DurationKey Finding
Chronic RatsNot specifiedNot specifiedNot specifiedIncreased social interaction time without affecting motor activity.[1]

Experimental Protocols

The following are detailed methodologies for the key behavioral experiments cited in the quantitative data summary.

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.

Materials:

  • Cylindrical water tank (e.g., 40 cm high, 18 cm in diameter)

  • Water maintained at 23-25°C

  • SR58611A solution

  • Vehicle control solution

  • Stopwatch or automated tracking software

Procedure:

  • Drug Administration:

    • Acute Dosing: Administer a single intraperitoneal (i.p.) injection of SR58611A (0.1, 1, 5, or 10 mg/kg) or vehicle to Wistar male rats.[1]

    • Chronic Dosing: Administer SR58611A (1, 5, or 10 mg/kg, i.p.) or vehicle once daily for 7 consecutive days.[2][3]

  • Acclimation: Allow a 30-60 minute acclimation period between drug administration and the test.

  • Test Session:

    • Gently place the animal into the water-filled cylinder.

    • The total test duration is typically 5-6 minutes.

    • Record the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the SR58611A-treated groups and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)

  • SR58611A solution

  • Vehicle control solution

  • Video camera and tracking software

Procedure:

  • Drug Administration (Chronic): Administer SR58611A or vehicle chronically. While the specific dosing from the cited study is not detailed, a regimen similar to the chronic FST protocol (e.g., once daily for 14 days) could be employed.[1]

  • Acclimation: Habituate the animal to the testing room for at least 30 minutes prior to the test.

  • Test Session:

    • Place the mouse at the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters in the SR58611A-treated group compared to the control group suggests an anxiolytic-like effect.

Novelty-Induced Grooming Test

Objective: To assess anxiety-like behavior by measuring grooming behavior in a novel environment.

Materials:

  • A novel, clean cage or arena

  • SR58611A solution

  • Vehicle control solution

  • Stopwatch

Procedure:

  • Drug Administration (Acute): Administer a single i.p. injection of SR58611A or vehicle.[1]

  • Acclimation: Allow for a 30-minute post-injection period in the home cage.

  • Test Session:

    • Place the rat individually into the novel environment.

    • Observe and record the cumulative time spent grooming over a 5-minute period.

  • Data Analysis: Compare the total grooming time between the SR58611A-treated and vehicle control groups. A reduction in grooming time is indicative of an anxiolytic-like effect.

Social Interaction Test

Objective: To assess social behavior by measuring the time spent in active social interaction between two unfamiliar rodents.

Materials:

  • A neutral, well-lit open field arena

  • SR58611A solution

  • Vehicle control solution

  • Video camera and tracking software (optional)

Procedure:

  • Drug Administration (Chronic): Administer SR58611A or vehicle chronically.[1]

  • Pairing: Place a pair of unfamiliar, weight-matched rats into the arena. One or both animals will have received the chronic drug treatment.

  • Test Session:

    • Allow the animals to interact for a 10-minute session.

    • Record the total time spent in active social interaction, which includes behaviors such as sniffing, grooming, and following.

  • Data Analysis: Compare the total social interaction time between pairs where one or both animals received SR58611A and pairs where both animals received the vehicle. An increase in interaction time suggests a pro-social or anxiolytic-like effect. It is also important to measure locomotor activity to ensure that the effects on social interaction are not secondary to changes in general activity.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of SR58611A and the general workflows for the behavioral experiments.

SR58611A_Signaling_Pathway SR58611A SR58611A Beta3_AR β3-Adrenoceptor SR58611A->Beta3_AR Activates G_Protein Gs Protein Beta3_AR->G_Protein Activates Neurotransmission Increased Serotonergic & Noradrenergic Neurotransmission Beta3_AR->Neurotransmission AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription Behavioral_Effects Antidepressant & Anxiolytic Effects BDNF->Behavioral_Effects Neurotransmission->Behavioral_Effects

Caption: Proposed signaling pathway of SR58611A.

Behavioral_Experiment_Workflow Animal_Model Select Animal Model (e.g., Wistar Rat, Swiss Mouse) Dosing_Schedule Administer SR58611A or Vehicle (Acute or Chronic Schedule) Animal_Model->Dosing_Schedule Acclimation Acclimation Period Dosing_Schedule->Acclimation Behavioral_Test Conduct Behavioral Test (FST, EPM, etc.) Acclimation->Behavioral_Test Data_Collection Record Behavioral Parameters Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis and Interpretation Data_Collection->Data_Analysis Dosing_Comparison_Logic SR58611A_Admin SR58611A Administration Acute_Dosing Acute Dosing (Single Injection) SR58611A_Admin->Acute_Dosing Chronic_Dosing Chronic Dosing (Repeated Injections) SR58611A_Admin->Chronic_Dosing Acute_Effects Rapid Onset Effects (e.g., Reduced Grooming, Decreased Immobility in FST) Acute_Dosing->Acute_Effects Chronic_Effects Sustained/Adaptive Effects (e.g., Increased Social Interaction, Increased EPM Exploration) Chronic_Dosing->Chronic_Effects

References

Application Notes and Protocols: Immunohistochemical Detection of Beta-3 Adrenergic Receptors in Response to Amibegron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the detection and semi-quantitative analysis of beta-3 adrenergic receptors (β3-AR) in tissues following treatment with the selective β3-AR agonist, Amibegron (B1667048) Hydrochloride (formerly SR58611A).

Introduction

The beta-3 adrenergic receptor (β3-AR) is a member of the G-protein coupled receptor superfamily, primarily expressed in adipose tissue and the urinary bladder, with lower levels of expression in other tissues such as the heart and gastrointestinal tract.[1][2] Its activation is involved in the regulation of lipolysis and thermogenesis.[2] Amibegron Hydrochloride is a selective agonist for the β3-AR and has been investigated for its potential therapeutic effects, including antidepressant and anxiolytic properties in preclinical studies.[3][4][5] Although its clinical development for depression was discontinued (B1498344) due to lack of efficacy, the study of Amibegron's effects on β3-AR expression and signaling remains a valuable tool for receptor research.[3]

Immunohistochemistry is a powerful technique to visualize the distribution and localization of β3-AR within tissue sections and to assess changes in receptor expression in response to pharmacological agents like Amibegron.[6]

Signaling Pathway

Activation of the β3-AR by an agonist such as Amibegron primarily initiates a signaling cascade through the Gs alpha subunit of its associated G-protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response. Notably, the β3-AR can also couple to Gi proteins, which can lead to the activation of the MAP kinase/ERK pathway.[8]

Beta3_Signaling_Pathway Amibegron This compound Beta3AR Beta-3 Adrenergic Receptor (β3-AR) Amibegron->Beta3AR Binds to Gs Gs Protein Beta3AR->Gs Activates Gi Gi Protein Beta3AR->Gi Can also couple to AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Lipolysis) PKA->Downstream Phosphorylates targets leading to ERK MAPK/ERK Pathway Gi->ERK Activates ERK_Response Alternative Cellular Responses ERK->ERK_Response Leads to

Beta-3 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide a general framework for the immunohistochemical detection of β3-AR in response to Amibegron treatment. Optimization may be required for specific tissues and antibodies.

Experimental Workflow Overview

IHC_Workflow cluster_0 In Vivo / In Vitro Treatment cluster_1 Tissue Processing cluster_2 Immunohistochemical Staining cluster_3 Analysis start Animal Model or Cell Culture treatment Administer Amibegron Hydrochloride or Vehicle Control start->treatment tissue_collection Tissue Harvest / Cell Collection treatment->tissue_collection fixation Fixation (e.g., 10% Formalin) tissue_collection->fixation embedding Paraffin (B1166041) Embedding fixation->embedding sectioning Microtome Sectioning (4-5 µm) embedding->sectioning deparaffinization Deparaffinization and Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (e.g., Citrate (B86180) Buffer) deparaffinization->antigen_retrieval blocking Blocking of Non-specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-β3-AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB Chromogen) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain mounting Dehydration and Mounting counterstain->mounting imaging Microscopic Imaging mounting->imaging quantification Image Analysis and Quantification imaging->quantification

General Immunohistochemistry Workflow.
Detailed Protocol for Paraffin-Embedded Tissues

  • Tissue Preparation and Fixation:

    • Immediately following euthanasia (in animal studies) or collection, dissect the tissue of interest (e.g., white adipose tissue, urinary bladder).

    • Fix the tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.

    • Dehydrate the tissue through a graded series of ethanol (B145695) solutions and clear with xylene.

    • Embed the tissue in paraffin wax.

    • Cut 4-5 µm sections using a microtome and mount on positively charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 changes for 5 minutes each).

    • Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol (2 minutes each), followed by distilled water.

  • Antigen Retrieval:

    • For optimal results, heat-induced epitope retrieval (HIER) is recommended.

    • Immerse slides in a sodium citrate buffer (10 mM, pH 6.0) and heat to 95-100°C for 20 minutes in a water bath or steamer.

    • Allow slides to cool to room temperature in the buffer for 20 minutes.

    • Rinse with phosphate-buffered saline (PBS).

  • Immunostaining:

    • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity. Rinse with PBS.

    • Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody: Incubate sections with a validated primary antibody against β3-AR at the recommended dilution overnight at 4°C. Note: Antibody selection is critical. Commercially available polyclonal and monoclonal antibodies against β3-AR have been validated for IHC in various species.[3][9][10][11]

    • Secondary Antibody: After washing with PBS, incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.

    • Detection: Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Chromogen: Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

    • Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

Data Presentation and Analysis

Quantitative analysis of IHC staining can be performed using image analysis software. This typically involves measuring the staining intensity and the percentage of positively stained cells.

Illustrative Quantitative Data

The following table presents hypothetical data illustrating potential changes in β3-AR expression in white adipose tissue following treatment with this compound. This data is for illustrative purposes only and is based on the known pharmacology of β3-AR agonists, which may induce receptor downregulation upon prolonged stimulation.

Treatment GroupStaining Intensity (Optical Density)Percentage of β3-AR Positive Adipocytes
Vehicle Control0.85 ± 0.1275% ± 8%
Amibegron (1 mg/kg)0.78 ± 0.1072% ± 7%
Amibegron (10 mg/kg)0.62 ± 0.0960% ± 6%

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Interpretation of Illustrative Data:

In this hypothetical scenario, chronic treatment with a higher dose of this compound leads to a statistically significant decrease in both the staining intensity and the percentage of β3-AR positive adipocytes. This could be indicative of agonist-induced receptor downregulation or internalization, a common phenomenon for G-protein coupled receptors.

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Inactive primary antibodyUse a new, validated antibody.
Inadequate antigen retrievalOptimize antigen retrieval time and temperature.
Incorrect antibody dilutionPerform a titration of the primary antibody.
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking reagent.
Endogenous peroxidase activityEnsure adequate peroxidase blocking.
Too high primary antibody concentrationUse a more dilute primary antibody solution.
Overstaining Primary antibody concentration too highFurther dilute the primary antibody.
Incubation times too longReduce incubation times for primary or secondary antibodies.

Conclusion

Immunohistochemistry is a valuable method for elucidating the in-situ expression and regulation of β3-adrenergic receptors in response to pharmacological agents like this compound. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the cellular and tissue-level effects of β3-AR agonism. Careful optimization and validation of each step are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Amibegron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amibegron (B1667048) hydrochloride (also known as SR58611A) is a selective agonist for the β3-adrenergic receptor (β3-AR).[1][2][3][4] The β3-AR is a member of the G-protein coupled receptor superfamily and is expressed in various tissues, including adipose tissue, the bladder, the brain, and the cardiovascular system.[5] Activation of β3-ARs has been shown to play a role in a range of physiological processes, making Amibegron a compound of interest for therapeutic applications in areas such as depression, anxiety, and metabolic disorders.[6][7][8]

This document provides detailed application notes on the signaling pathways modulated by Amibegron Hydrochloride and protocols for their analysis using western blotting, a widely used technique to detect and quantify specific proteins in a sample.

Mechanism of Action and Affected Signaling Pathways

This compound selectively binds to and activates β3-adrenergic receptors.[3] The primary signaling cascade initiated by the activation of β3-AR is the cyclic AMP (cAMP) pathway. Upon agonist binding, the receptor couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

Activated PKA can then phosphorylate a variety of downstream targets, including the cAMP-response element-binding protein (CREB).[9] Phosphorylation of CREB at Serine 133 is a critical step in its activation, enabling it to bind to cAMP response elements (CRE) in the promoter regions of target genes and modulate their transcription. This can influence the expression of proteins involved in neuronal plasticity, cell survival, and metabolism, such as Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein Bcl-2.[6]

Studies have demonstrated that Amibegron can counteract stress-induced behavioral and neurochemical changes by modulating the expression of hippocampal CREB, BDNF, and the ratio of Bcl-2 to the pro-apoptotic protein Bax.[6] Furthermore, Amibegron has been shown to increase the synthesis of serotonin (B10506) and norepinephrine, suggesting a broader impact on neurotransmitter systems.[10][11]

Signaling Pathway Diagram

Amibegron_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amibegron Amibegron Hydrochloride b3AR β3-Adrenergic Receptor Amibegron->b3AR binds & activates Gs Gs Protein b3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA (p-PKA) PKA_inactive->PKA_active CREB_inactive CREB PKA_active->CREB_inactive phosphorylates CREB_active p-CREB (Ser133) CREB_inactive->CREB_active Gene Target Gene Expression (e.g., BDNF, Bcl-2) CREB_active->Gene promotes

Caption: this compound signaling pathway.

Data Presentation

The following tables summarize the expected qualitative and potential quantitative changes in key signaling proteins following treatment with this compound, based on published literature. These tables are intended to serve as a guide for data interpretation.

Table 1: Effect of this compound on Key Signaling Proteins

Target ProteinExpected Change with Amibegron TreatmentRationale
Phospho-PKA (p-PKA)IncreaseActivation of the β3-AR/cAMP pathway leads to PKA phosphorylation.
Total PKANo significant changeThe total amount of the kinase is generally expected to remain stable over short treatment times.
Phospho-CREB (p-CREB at Ser133)IncreasePKA is a primary kinase that phosphorylates CREB at this activating site.[12][13][14]
Total CREBNo significant changeThe total amount of the transcription factor is not expected to change significantly with acute treatment.
BDNFIncreasep-CREB promotes the transcription of the BDNF gene.[6]
Bcl-2Increasep-CREB can also upregulate the expression of the anti-apoptotic protein Bcl-2.[6]
BaxDecrease or No ChangeAmibegron may lead to a decreased Bcl-2/Bax ratio, suggesting a potential decrease in Bax or an increase in Bcl-2.[6]

Experimental Protocols

Western Blot Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture and Amibegron Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation (with Laemmli buffer) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF or Nitrocellulose) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (e.g., anti-p-CREB) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Stripping and Re-probing (e.g., anti-total CREB) J->K L 12. Data Analysis (Densitometry) K->L

Caption: General workflow for western blot analysis.

Detailed Protocol for Western Blot Analysis of p-CREB and Total CREB

This protocol provides a general framework for the analysis of protein phosphorylation. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.

1. Cell Culture and Treatment: a. Culture cells of interest (e.g., neuronal cells, adipocytes) to the desired confluency. b. Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated control group.

2. Cell Lysis: a. After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes.

5. SDS-PAGE: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 10% or 12%). b. Run the gel at a constant voltage until the dye front reaches the bottom.

6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

7. Blocking: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often recommended.

8. Primary Antibody Incubation: a. Dilute the primary antibody (e.g., rabbit anti-phospho-CREB Ser133) in the blocking buffer at the manufacturer's recommended dilution. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

9. Washing: a. Wash the membrane three times for 10 minutes each with TBST.

10. Secondary Antibody Incubation: a. Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in the blocking buffer. b. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

11. Washing: a. Wash the membrane three times for 10 minutes each with TBST.

12. Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

13. Stripping and Re-probing (for Total Protein): a. To normalize the phosphorylated protein signal to the total protein level, the membrane can be stripped and re-probed. b. Wash the membrane in TBST. c. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature. d. Wash the membrane thoroughly with TBST. e. Block the membrane again for 1 hour. f. Incubate with the primary antibody for the total protein (e.g., mouse anti-CREB). g. Repeat steps 9 through 12 with the appropriate secondary antibody (e.g., anti-mouse IgG).

14. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. For each sample, normalize the phospho-protein signal to the total protein signal. c. Express the data as a fold change relative to the vehicle-treated control.

For more detailed information on western blotting for phosphorylated proteins, resources from suppliers like Abcam, Bio-Rad, and LI-COR are recommended.[15][16][17][18]

References

High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Amibegron Hydrochloride in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct literature is available for HPLC methods specifically validated for Amibegron Hydrochloride in biological matrices. The following application notes and protocols are based on established and validated methods for a structurally and functionally similar β3-adrenergic receptor agonist, Mirabegron (B1684304). These methods provide a strong starting point for the development and validation of a specific assay for this compound. It is imperative that any adapted method undergoes rigorous validation according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and reliability for the intended application.

Introduction

This compound is a selective β3-adrenergic receptor agonist that has been investigated for its potential therapeutic effects. Accurate quantification of this compound in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a sensitive, specific, and robust platform for these bioanalytical applications.

This document provides detailed application notes and protocols adapted from validated methods for similar compounds, offering a comprehensive guide for researchers to develop and implement an HPLC-based assay for this compound.

Signaling Pathway of β3-Adrenergic Receptor Agonists

Amibegron, like other β3-adrenergic receptor agonists, exerts its effects by activating β3-adrenergic receptors. This activation initiates a downstream signaling cascade, primarily involving the Gs alpha subunit of the G protein-coupled receptor. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response, such as smooth muscle relaxation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amibegron This compound B3AR β3-Adrenergic Receptor Amibegron->B3AR Binds to G_Protein G Protein (Gs) B3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: Signaling pathway of this compound.

Experimental Protocols

The following protocols are adapted from validated HPLC and LC-MS/MS methods for Mirabegron in human plasma and can serve as a robust starting point for this compound analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma samples.

Workflow:

G plasma Plasma Sample (e.g., 100 µL) precipitant Add Protein Precipitating Agent (e.g., 300 µL Methanol (B129727) or Acetonitrile) plasma->precipitant is Internal Standard (IS) is->precipitant vortex Vortex Mix (e.g., 1 min) precipitant->vortex centrifuge Centrifuge (e.g., 10,000 rpm for 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC System supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

Detailed Protocol:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add an appropriate amount of internal standard (e.g., a deuterated analog of Amibegron or a structurally similar compound with distinct chromatographic behavior).

  • Add 300 µL of ice-cold methanol or acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (e.g., 5-10 µL) into the HPLC system.

Chromatographic Conditions

The following are suggested starting conditions for an HPLC-UV and an LC-MS/MS method. Optimization will be necessary for this compound.

Table 1: Suggested HPLC-UV Chromatographic Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (50:50, v/v) with pH adjusted to 9 with Triethylamine (TEA)[1]
Gradient: Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH 5.5); Mobile Phase B: Methanol/Acetonitrile[2]
Flow Rate 1.0 mL/min
Column Temperature 30°C[2]
Detection Wavelength 220 nm or 247 nm (based on UV spectrum of Amibegron)[1][2]
Injection Volume 20 µL[2]

Table 2: Suggested LC-MS/MS Chromatographic Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution A suitable gradient to ensure separation from matrix components.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)

Method Validation

Any developed bioanalytical method must be validated according to regulatory guidelines. The following parameters are critical for validation.

Workflow for Method Validation:

G selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision lod_loq LOD & LOQ precision->lod_loq recovery Extraction Recovery lod_loq->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability (Freeze-thaw, Bench-top, Long-term) matrix_effect->stability validated_method Validated Bioanalytical Method stability->validated_method

References

Troubleshooting & Optimization

Technical Support Center: Amibegron Hydrochloride Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Amibegron Hydrochloride. It includes frequently asked questions (FAQs) and troubleshooting guides to assist in handling and analyzing this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound. Based on available data, the following conditions are recommended:

FormStorage TemperatureDurationAdditional Notes
Solid (Powder)-20°CUp to 4 years+Store in a sealed container, away from moisture.[1] For short-term storage (days to weeks), 0-4°C is also acceptable.[1]
Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2] Store in a sealed container, away from moisture.[2]
Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2] Store in a sealed container, away from moisture.[2]

For in-vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[2]

Q2: How should I prepare stock solutions of this compound?

This compound is soluble in DMSO.[1] When preparing stock solutions, it is advisable to use an appropriate solvent and, if necessary, sonication to ensure complete dissolution.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before storage.[2]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, molecules with similar functional groups (ester, secondary amine, ether) may be susceptible to degradation under certain conditions. A hypothetical degradation pathway is presented below. It is crucial to perform forced degradation studies to identify the actual degradation products for your specific formulation and storage conditions.

Hypothetical Degradation Pathway for this compound Amibegron This compound Hydrolysis Ester Hydrolysis (Acidic/Basic Conditions) Amibegron->Hydrolysis H+ / OH- Oxidation Oxidation (Oxidative Stress) Amibegron->Oxidation [O] Degradant1 Carboxylic Acid Degradant Hydrolysis->Degradant1 Degradant2 N-oxide Degradant Oxidation->Degradant2

A hypothetical degradation pathway for this compound.

Troubleshooting Guide: Stability Studies

Q4: I am observing unexpected degradation of this compound in my control samples. What could be the cause?

Unexpected degradation in control samples can stem from several factors:

  • Solvent Purity: Impurities in the solvent can initiate degradation. Ensure you are using high-purity, HPLC-grade solvents.

  • Improper Storage: Even short-term exposure to light or elevated temperatures can cause degradation. Always store solutions as recommended, even during sample preparation.

  • Contamination: Contamination from glassware or other equipment can introduce reactive species. Ensure all materials are scrupulously clean.

Q5: The solubility of this compound is poor in my chosen stress condition medium. What can I do?

Poor solubility can hinder effective stress testing. Consider the following:

  • Co-solvents: If compatible with your analytical method, a small percentage of an organic co-solvent (e.g., acetonitrile, methanol) can be used to aid dissolution in aqueous media.

  • pH Adjustment: The solubility of hydrochloride salts is often pH-dependent. Adjusting the pH of your medium may improve solubility.

  • Particle Size Reduction: If working with a suspension, reducing the particle size of the solid drug can increase the dissolution rate.

Q6: My analytical method is not separating this compound from its degradation products. How can I improve the separation?

A stability-indicating method is crucial for accurate analysis. If you are experiencing co-elution:

  • Gradient Optimization: Adjust the gradient slope of your mobile phase to improve the resolution between peaks.

  • Column Chemistry: Try a different column with an alternative stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity.

  • pH of Mobile Phase: Modifying the pH of the aqueous component of your mobile phase can change the ionization state of the analyte and degradants, leading to better separation.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. The following are generalized protocols for performing forced degradation on a compound like this compound.

Workflow for Stability Indicating Method Development

Stability Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep_API Prepare Stock Solution of Amibegron HCl Stress_Sample Incubate Sample under Stress Condition Prep_API->Stress_Sample Prep_Stress Prepare Stress Condition (e.g., 0.1 M HCl) Prep_Stress->Stress_Sample Time_Points Collect Samples at Defined Time Points Stress_Sample->Time_Points Neutralize Neutralize/Quench Reaction Time_Points->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze Data_Eval Evaluate Data (% Degradation, Purity) Analyze->Data_Eval Method_Val Validate Stability- Indicating Method Data_Eval->Method_Val

A general workflow for conducting forced degradation studies.
Hydrolytic Degradation

  • Acidic Conditions:

    • Prepare a solution of this compound in 0.1 M Hydrochloric Acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M Sodium Hydroxide.

    • Dilute with mobile phase to a suitable concentration and analyze by HPLC.

  • Alkaline Conditions:

    • Prepare a solution of this compound in 0.1 M Sodium Hydroxide.

    • Follow steps 2-4 as in the acidic conditions protocol, neutralizing with 0.1 M Hydrochloric Acid.

    • Dilute and analyze by HPLC.

  • Neutral Conditions:

    • Prepare a solution of this compound in purified water.

    • Follow steps 2, 3, and 5 as in the acidic conditions protocol (no neutralization needed).

Oxidative Degradation
  • Prepare a solution of this compound in a 3% solution of Hydrogen Peroxide.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Dilute with mobile phase and analyze immediately by HPLC.

Photolytic Degradation
  • Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Maintain a control sample in the dark under the same temperature conditions.

  • At the end of the exposure period, prepare solutions of the solid sample and analyze both the exposed solution and the control samples by HPLC.

Thermal Degradation
  • Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C).

  • Withdraw samples at specified time points.

  • Prepare solutions of the withdrawn samples and analyze by HPLC.

Hypothetical Stability Data Summary

The following table presents hypothetical data from forced degradation studies to illustrate how results might be presented.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Carboxylic Acid Derivative
0.1 M NaOH8 hours60°C25%Carboxylic Acid Derivative
3% H₂O₂24 hoursRoom Temp10%N-oxide Derivative
Photolytic (Solid)7 daysRoom Temp< 2%Not Significant
Thermal (Solid)7 days80°C5%Unspecified

Troubleshooting Flowchart for Stability Issues

Troubleshooting Stability Issues Start Unexpected Result in Stability Study Check_Control Is degradation observed in the control sample? Start->Check_Control Yes_Control Yes Check_Control->Yes_Control No_Control No Check_Control->No_Control Investigate_Handling Investigate sample handling, solvent purity, and storage of controls. Yes_Control->Investigate_Handling Check_Degradation Is the extent of degradation outside the expected range? No_Control->Check_Degradation Yes_Degradation Yes Check_Degradation->Yes_Degradation No_Degradation No Check_Degradation->No_Degradation Verify_Conditions Verify stress condition (concentration, temp, etc.). Review literature for similar compounds. Yes_Degradation->Verify_Conditions Check_Method Is the analytical method performing as expected? (e.g., peak shape, retention time) No_Degradation->Check_Method Proceed Proceed with data analysis. Check_Method->Proceed

A logical flowchart for troubleshooting stability study issues.

References

Technical Support Center: Overcoming Solubility Challenges with SR58611A in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR58611A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered when working with SR58611A in aqueous solutions for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of SR58611A in your studies.

Frequently Asked Questions (FAQs)

Q1: What is SR58611A and why is its solubility a concern?

A1: SR58611A, also known as Amibegron, is a selective β3-adrenergic receptor agonist.[1] It is a valuable tool for studying the role of the β3-adrenergic receptor in various physiological processes. However, SR58611A is a lipophilic molecule with very low solubility in aqueous solutions, which can pose a significant challenge for researchers conducting both in vitro and in vivo experiments. The hydrochloride salt of SR58611A has a predicted water solubility of only 0.00179 mg/mL, necessitating the use of specific dissolution techniques.

Q2: What are the recommended solvents for preparing stock solutions of SR58611A?

A2: Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of SR58611A in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and effective solvent.[2] Ethanol and dimethylformamide (DMF) can also be used. It is crucial to use anhydrous, high-purity solvents to maintain the integrity of the compound.

Q3: I dissolved SR58611A in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. Here are several strategies to prevent this:

  • Minimize the Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 0.1% (v/v), as many cell lines can tolerate this concentration without significant toxicity. Some robust cell lines may tolerate up to 0.5%. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the SR58611A stock solution can sometimes improve solubility.

  • Rapid Mixing: Add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations that are prone to precipitation.

  • Use of Excipients: For challenging situations, consider the use of solubility-enhancing excipients that are compatible with your experimental system. These can include:

    • Cyclodextrins: Molecules like β-cyclodextrin and its derivatives can encapsulate the lipophilic drug and increase its aqueous solubility.

    • Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic F-68 can be used at low, non-toxic concentrations to aid in solubilization.

Q4: Can I sonicate the solution to help dissolve SR58611A?

A4: Yes, brief sonication in a water bath can be a useful technique to aid in the dissolution of SR58611A, especially if you observe any particulate matter after dilution. However, be cautious with the duration and power of sonication to avoid degradation of the compound.

Troubleshooting Guides

In Vitro Experiments (e.g., Cell-Based Assays)

Problem: Precipitation of SR58611A in cell culture media.

Possible Cause Troubleshooting Step
Final DMSO concentration is too high.Keep the final DMSO concentration in the media below 0.5%, and ideally below 0.1%. Perform a dose-response curve for DMSO toxicity on your specific cell line.
Rapid change in solvent polarity.Prepare an intermediate dilution of the DMSO stock in a small volume of media before adding it to the final culture volume. Add the stock solution dropwise while gently swirling the plate.
Low temperature of the media.Ensure your cell culture media is pre-warmed to 37°C before adding the SR58611A stock solution.
Insufficient mixing.After adding the stock solution, gently swirl the plate to ensure thorough mixing. Avoid vigorous shaking that could detach adherent cells.
Compound has low intrinsic solubility in the media.Consider adding a low concentration of a biocompatible solubilizing agent, such as 2-hydroxypropyl-β-cyclodextrin or Pluronic F-68, to your media. Always test the excipient alone as a control.
In Vivo Experiments (e.g., Animal Dosing)

Problem: Difficulty in preparing a stable and injectable SR58611A solution.

Possible Cause Troubleshooting Step
SR58611A is not soluble in simple aqueous vehicles like saline or PBS.Use a co-solvent system. A commonly used vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween-80, and saline.[3]
The prepared solution is not clear or shows precipitation over time.Ensure all components of the vehicle are of high purity. Prepare the solution by adding each solvent sequentially and ensuring complete dissolution at each step. Gentle warming and sonication can be used to aid dissolution.[3]
The chosen vehicle is causing adverse effects in the animals.Minimize the percentage of organic co-solvents like DMSO. Formulations with cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can be a good alternative to reduce the reliance on organic solvents.[3]

Data Presentation

Solubility of SR58611A Hydrochloride
Solvent Concentration (mg/mL) Concentration (mM) Source
Water (predicted)0.00179~0.004DrugBank
DMSO44.04100Tocris Bioscience
DMSO20~45.4ChemicalBook[2]
EthanolSoluble (Specific concentration not provided)--
MethanolSoluble (Specific concentration not provided)--
Example Formulations for In Vivo Studies
Formulation Component Protocol 1 Protocol 2 Source
DMSO10%10%MedChemExpress[3]
PEG30040%-MedChemExpress[3]
Tween-805%-MedChemExpress[3]
Saline45%-MedChemExpress[3]
20% SBE-β-CD in Saline-90%MedChemExpress[3]
Resulting Solubility ≥ 2.5 mg/mL ≥ 2.5 mg/mL MedChemExpress[3]

Experimental Protocols

Protocol 1: Preparation of SR58611A for In Vitro Cell-Based Assays

This protocol provides a general guideline for preparing SR58611A solutions for use in cell culture experiments, such as in 3T3-L1 adipocytes.

Materials:

  • SR58611A hydrochloride powder

  • Anhydrous, sterile DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile, low-retention microcentrifuge tubes

Procedure:

  • Prepare a 100 mM Stock Solution in DMSO:

    • Aseptically weigh out the required amount of SR58611A hydrochloride (MW: 440.36 g/mol ).

    • In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM. For example, to prepare 100 µL of a 100 mM stock, dissolve 4.4 mg of SR58611A in 100 µL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. This is your primary stock solution. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw an aliquot of the 100 mM primary stock solution.

    • Perform serial dilutions of the primary stock in sterile DMSO to create a range of intermediate stock solutions (e.g., 10 mM, 1 mM, 100 µM). This will allow you to add a small, consistent volume to your cells while achieving the desired final concentrations.

  • Dosing the Cells:

    • Ensure your cell culture medium in the assay plate is pre-warmed to 37°C.

    • To achieve the final desired concentration, add a small volume of the appropriate intermediate stock solution to the culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of a 10 mM intermediate stock (this will result in a final DMSO concentration of 0.1%).

    • Immediately after adding the stock solution, gently swirl the plate to ensure rapid and even distribution of the compound.

    • Always include a vehicle control group that receives the same volume of DMSO as the highest concentration of SR58611A used.

Protocol 2: Glycerol (B35011) Release Assay in 3T3-L1 Adipocytes

This assay measures lipolysis by quantifying the amount of glycerol released from adipocytes following treatment with SR58611A.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • SR58611A working solutions (prepared as in Protocol 1)

  • Isoproterenol (B85558) (as a positive control)

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

  • Commercial glycerol free reagent kit

Procedure:

  • Cell Preparation:

    • Culture and differentiate 3T3-L1 preadipocytes to mature adipocytes in a 96-well plate according to standard protocols.[4][5]

    • Wash the mature adipocytes twice with pre-warmed PBS.

    • Add 100 µL of pre-warmed assay buffer to each well and incubate for 1-2 hours at 37°C.

  • Treatment:

    • Prepare SR58611A and isoproterenol dilutions in the assay buffer at 2x the final desired concentration.

    • Remove the assay buffer from the wells and add 100 µL of the treatment solutions (or vehicle control) to the respective wells.

    • Incubate the plate at 37°C for the desired time period (e.g., 1-3 hours).

  • Glycerol Measurement:

    • After incubation, carefully collect a known volume of the supernatant from each well.

    • Determine the glycerol concentration in the supernatant using a commercial glycerol free reagent kit, following the manufacturer's instructions.[4][6] This typically involves measuring absorbance at 540 nm.

    • Calculate the amount of glycerol released and normalize it to the protein content of the cells in each well, if desired.

Visualizations

Signaling Pathways

G SR58611A SR58611A Beta3AR β3-Adrenergic Receptor SR58611A->Beta3AR Binds to Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates p38 p38 MAPK cAMP->p38 Activates PKC Protein Kinase C (PKC) cAMP->PKC Activates Lipolysis Lipolysis (Glycerol Release) PKA->Lipolysis Stimulates Thermogenesis Thermogenesis PKA->Thermogenesis Promotes IL6 IL-6 Production p38->IL6 Mediates PKC->IL6 Mediates

Caption: Canonical and non-canonical signaling pathways of SR58611A.

Experimental Workflow

G start Start: SR58611A Powder stock Prepare 100 mM Stock in 100% DMSO start->stock intermediate Serial Dilution in DMSO (e.g., 10 mM, 1 mM) stock->intermediate invivo In Vivo Formulation (Co-solvent Vehicle) stock->invivo dilute Dilute in Pre-warmed Aqueous Buffer/Media (Final DMSO <0.1%) intermediate->dilute invitro In Vitro Assay (e.g., Cell Culture) dilute->invitro end End: Experiment invitro->end invivo->end

Caption: Workflow for preparing SR58611A for experiments.

Troubleshooting Logic

G precipitate Precipitate forms in aqueous solution? dmso_conc Final DMSO > 0.5%? precipitate->dmso_conc Yes ok Solution is likely stable for experiment precipitate->ok No serial_dilution Used serial dilution? dmso_conc->serial_dilution No reduce_dmso Reduce final DMSO concentration dmso_conc->reduce_dmso Yes warming Warmed media to 37°C? serial_dilution->warming Yes implement_serial Implement serial dilution serial_dilution->implement_serial No excipient Consider using excipients (e.g., cyclodextrin) warming->excipient Yes implement_warming Pre-warm media warming->implement_warming No

Caption: Troubleshooting logic for SR58611A precipitation.

References

Identifying and minimizing experimental artifacts with Amibegron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Amibegron Hydrochloride in experimental settings. Our goal is to help you identify and minimize potential artifacts to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR). Its therapeutic potential, particularly for conditions like irritable bowel syndrome (IBS) and depression, is primarily attributed to its ability to activate this receptor. Activation of the β3-AR, a G protein-coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA).

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in aqueous solutions such as water or phosphate-buffered saline (PBS). For long-term storage, it is advisable to store the compound as a solid at -20°C. Stock solutions can be prepared in water or DMSO and should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

A3: While Amibegron is highly selective for the β3-AR, at higher concentrations, it may exhibit some activity at other adrenergic receptors, such as β1-AR and β2-AR. It is crucial to use the lowest effective concentration to minimize off-target effects and to include appropriate controls in your experiments.

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in cell-based assay results.

Possible Cause: This issue can stem from several factors, including inconsistent cell passage number, variable β3-adrenergic receptor expression levels in your cell model, or degradation of the compound.

Suggested Solution:

  • Characterize Your Cell Model: First, confirm the expression of the β3-AR in your chosen cell line using techniques like qPCR or western blotting. Receptor expression can vary with cell passage, so it's best to use cells within a narrow passage range for all experiments.

  • Optimize Compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay. This will help you identify a concentration that gives a robust response without causing off-target effects or cytotoxicity.

  • Ensure Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Use Appropriate Controls: Always include a vehicle control (the solvent used to dissolve Amibegron) to account for any effects of the solvent on the cells. A positive control, such as the non-selective β-agonist isoproterenol, can also be useful.

Issue 2: Unexpected physiological responses in animal studies.

Possible Cause: Off-target effects at higher doses or activation of β3-AR in tissues not central to your hypothesis could lead to unexpected physiological responses. For instance, β3-AR activation can influence cardiovascular parameters.

Suggested Solution:

  • Conduct Dose-Response Studies: A thorough dose-response study in your animal model is critical to identify a dose that elicits the desired effect without causing significant side effects. Monitor relevant physiological parameters, such as heart rate and blood pressure, especially at higher doses.

  • Use a Selective Antagonist: To confirm that the observed effects are mediated by the β3-AR, you can co-administer a selective β3-AR antagonist, such as SR59230A. If the antagonist blocks the effects of Amibegron, it provides strong evidence for on-target activity.

  • Consider Pharmacokinetics: The route of administration and the pharmacokinetic profile of Amibegron can influence its effects. Ensure your experimental design accounts for the compound's absorption, distribution, metabolism, and excretion (ADME) properties in your chosen animal model.

Issue 3: Difficulty in demonstrating the downstream signaling pathway of β3-AR activation.

Possible Cause: The downstream effects of β3-AR activation can be cell-type specific and may involve signaling pathways other than the canonical cAMP/PKA pathway. Additionally, the kinetics of the response can vary.

Suggested Solution:

  • Time-Course Experiments: Conduct time-course experiments to identify the optimal time point for measuring downstream signaling events, such as cAMP accumulation or PKA substrate phosphorylation.

  • Investigate Alternative Pathways: Be open to the possibility that in your specific cell model, β3-AR activation may couple to other signaling pathways. Consider investigating other potential downstream effectors, such as ERK1/2 phosphorylation or nitric oxide production.

  • Use Specific Inhibitors: To confirm the involvement of specific downstream effectors, use selective inhibitors. For example, a PKA inhibitor like H-89 can be used to verify that a particular response is PKA-dependent.

Experimental Protocols

Protocol 1: In Vitro cAMP Assay

This protocol is designed to measure the intracellular accumulation of cyclic AMP (cAMP) in response to this compound treatment in a cell-based assay.

  • Cell Culture: Plate cells (e.g., CHO-K1 cells stably expressing the human β3-AR) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX (100 µM) to prevent cAMP degradation.

  • Cell Treatment: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control and a positive control (e.g., isoproterenol).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay based on HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation

Table 1: Receptor Binding Affinity of Amibegron

ReceptorKi (nM)SpeciesReference
β3-Adrenergic Receptor2.5Human
β1-Adrenergic Receptor>1000Human
β2-Adrenergic Receptor>1000Human

Table 2: Functional Potency of Amibegron

AssayEC50 (nM)Cell LineReference
cAMP Accumulation10.2CHO-K1 (human β3-AR)

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Amibegron Amibegron b3AR β3-Adrenergic Receptor Amibegron->b3AR Binds & Activates G_protein Gs Protein b3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response (e.g., smooth muscle relaxation) PKA->Downstream Phosphorylates & Activates Targets

Caption: Canonical signaling pathway of Amibegron via the β3-adrenergic receptor.

G start Start: Unexpected Result with Amibegron check_conc Is the concentration supramaximal? start->check_conc check_selectivity Consider off-target effects (e.g., β1/β2-AR activation) check_conc->check_selectivity Yes check_vehicle Did the vehicle control show any effect? check_conc->check_vehicle No vehicle_effect Artifact due to solvent. Test alternative solvents. check_vehicle->vehicle_effect Yes check_antagonist Does a β3-AR antagonist (e.g., SR59230A) block the effect? check_vehicle->check_antagonist No on_target Effect is likely on-target (β3-AR mediated). Investigate downstream pathways. check_antagonist->on_target Yes off_target Effect is likely off-target or non-specific. Characterize further. check_antagonist->off_target No

Caption: Troubleshooting workflow for unexpected experimental results.

Strategies for optimizing Amibegron Hydrochloride experiments for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Amibegron (B1667048) Hydrochloride experiments for reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is Amibegron Hydrochloride?

This compound (also known as SR 58611A) is a selective β3-adrenoceptor agonist.[1][2] It was initially developed for its potential antidepressant and anxiolytic properties and has been studied for its effects on irritable bowel syndrome (IBS) and obesity.[3][4][5] However, its clinical development was discontinued.[2][6]

Q2: What is the mechanism of action of this compound?

This compound selectively binds to and activates β3-adrenergic receptors.[1][2] These receptors are Gs-protein coupled, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][7][8] This signaling cascade is involved in various physiological processes, including lipolysis, thermogenesis, and relaxation of smooth muscle.[7][8] In the central nervous system, it has been shown to increase levels of serotonin (B10506) and tryptophan in several brain regions.[1][9]

Q3: What are the key experimental applications of this compound?

This compound is primarily used in preclinical research to investigate the role of the β3-adrenergic system in:

  • Depression and Anxiety: Studied in rodent models like the forced swim test and learned helplessness model.[1][10]

  • Metabolic Disorders: Investigating effects on lipolysis and thermogenesis.

  • Gastrointestinal Motility: Known for its inhibitory effect on rat colon motility.[9][11]

  • Cardiovascular Function: Can cause a positive chronotropic effect, primarily due to a baroreceptor-mediated reflex from vasodilation.[3][4][5]

Q4: How should I prepare and store this compound?

  • Solubility: this compound is soluble in DMSO.[12]

  • Stock Solution Storage: Once prepared, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

  • Working Solution Preparation: For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]

Troubleshooting Guides

In Vitro Experiments (e.g., cAMP Assays)

Q: I am not observing an increase in cAMP levels after applying this compound to my cells. What are the possible causes and solutions?

Possible Cause Troubleshooting Steps
Low Receptor Expression Verify the expression of β3-adrenergic receptors in your cell line. Use a positive control cell line known to express the receptor or perform qPCR/Western blot.
Cell Health and Passage Number Ensure cells are healthy, viable, and within a low passage number, as receptor expression can decrease with excessive passaging.[13]
Incorrect Agonist Concentration Perform a dose-response curve to determine the optimal concentration. For Amibegron, EC50 values can vary significantly between tissues.[1][14]
Suboptimal Assay Conditions Optimize the agonist stimulation time by performing a time-course experiment (e.g., 5, 15, 30, 60 minutes).[13] Also, ensure the use of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
Reagent Degradation Prepare fresh Amibegron dilutions for each experiment. Ensure all assay kit reagents are within their expiry dates and have been stored correctly.
High Basal cAMP Levels High basal cAMP can mask the agonist's effect. Reduce serum concentration or serum-starve the cells before the experiment. Optimize cell seeding density.[15]

Q: My dose-response curve for Amibegron has a poor signal window or is not sigmoidal. How can I improve it?

Possible Cause Troubleshooting Steps
Inappropriate Cell Density Titrate the number of cells per well. Too few cells may not produce a detectable signal, while too many can lead to a high basal signal and desensitization.[15]
Agonist Concentration Range Ensure your concentration range spans from at least 100-fold below to 100-fold above the expected EC50.
Assay Detection Limit Exceeded If the cAMP level produced exceeds the linear range of your detection kit, the curve will plateau prematurely. Reduce the cell number per well or the stimulation time.[16]
Compound Solubility Issues At high concentrations, Amibegron might precipitate out of the aqueous assay buffer. Visually inspect the wells for precipitation. Consider using a small, consistent percentage of DMSO in your final dilutions.
In Vivo Experiments

Q: I am observing high variability in the behavioral responses of my animals treated with this compound. What factors should I consider?

Possible Cause Troubleshooting Steps
Inconsistent Drug Administration Ensure accurate and consistent dosing for all animals. For oral gavage (p.o.) or intraperitoneal (i.p.) injections, use appropriate techniques to minimize stress and ensure complete dose delivery.
Vehicle Selection and Preparation The vehicle can impact drug solubility and bioavailability. A common vehicle for Amibegron is a mix of DMSO, PEG300, Tween-80, and saline.[1] Ensure the vehicle is prepared consistently and does not have behavioral effects on its own.
Animal Stress High stress levels can influence behavioral outcomes. Acclimate animals to the housing and testing rooms. Handle animals consistently and gently.
Environmental Factors Conduct behavioral tests at the same time of day to control for circadian rhythm effects.[1] Maintain consistent lighting, temperature, and noise levels in the testing environment.
Animal Strain and Health Use a consistent and well-characterized animal strain. Ensure all animals are healthy and of a similar age and weight.

Q: The observed effect of Amibegron in my in vivo study is less than expected based on the literature. Why might this be?

Possible Cause Troubleshooting Steps
Pharmacokinetics The route of administration (p.o. vs. i.p.) and the vehicle can significantly affect the absorption and bioavailability of the compound. Review the literature for pharmacokinetic data if available.
Dose Selection The effective dose can vary between different animal models and strains. Perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Off-Target Effects At higher concentrations, Amibegron may have effects on other receptors, such as β1- and β2-adrenoceptors, which could counteract or alter the expected outcome.[1][14] Consider using a more selective dose.
Receptor Desensitization Chronic or repeated administration of an agonist can lead to receptor downregulation or desensitization.[7] If your protocol involves repeated dosing, consider this possibility when interpreting results.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetSpeciesTissue/SystemAssay TypeValueReference
β3-adrenoceptor RatColonFunctionalEC50: 3.5 nM[1][14]
β3-adrenoceptor RatUterusFunctionalEC50: 499 nM[1][14]
β1-adrenoceptor RatCortexBindingIC50: 4.6 µM[1][14]
β2-adrenoceptor RatCerebellumBindingIC50: 1.2 µM[14]
5-HT Uptake RatBrain TissueUptakeIC50: 0.58 µM[1][14]
Noradrenaline Uptake RatBrain TissueUptakeIC50: 2.5 µM[1][14]
Dopamine Uptake RatBrain TissueUptakeIC50: 3.2 µM[1][14]

Experimental Protocols

Protocol 1: In Vivo Rodent Forced Swim Test (FST)

This protocol is adapted from procedures used to assess the antidepressant-like effects of Amibegron.[10][17][18]

Objective: To measure the effect of this compound on depressive-like behavior, quantified by the duration of immobility.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Male Wistar rats or ICR mice

  • Cylindrical water tanks (for rats: ~40 cm height, 20 cm diameter; for mice: ~30 cm height, 20 cm diameter)[19]

  • Water at 24-25°C[20][17]

  • Video recording equipment

  • Stopwatch or analysis software

Procedure:

  • Drug Administration: Administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) or vehicle to different groups of animals 30-60 minutes before the test.[10]

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the procedure.[17]

  • Swim Test:

    • Fill the cylinders with water to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 30 cm for rats, 15 cm for mice).

    • Gently place one animal at a time into its respective cylinder.

    • The total test duration is typically 6 minutes.[19][17] The first 2 minutes are often considered an initial habituation period and are not scored.

    • Record the session for later analysis.

  • Scoring: During the final 4 minutes of the test, measure the cumulative time the animal spends immobile. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.[17]

  • Post-Test Care: After the test, remove the animals from the water, gently dry them with a towel, and place them in a dry, warm cage before returning them to their home cage.[20]

  • Data Analysis: Compare the mean immobility time between the Amibegron-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 2: In Vitro cAMP Accumulation Assay

This is a general protocol for measuring Gs-coupled GPCR activation.

Objective: To quantify the increase in intracellular cAMP in response to this compound stimulation in a cell line expressing the β3-adrenergic receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human β3-adrenergic receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)

  • White 96-well or 384-well assay plates

Procedure:

  • Cell Plating: Seed the β3-receptor expressing cells into the assay plate at a pre-optimized density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor. Also prepare a vehicle control.

  • Cell Stimulation:

    • Carefully remove the culture medium from the cells.

    • Add the Amibegron dilutions and vehicle control to the respective wells.

    • Incubate the plate at 37°C for a pre-optimized duration (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Following the stimulation period, add the lysis buffer provided with the cAMP detection kit.

    • Follow the manufacturer's instructions for the cAMP detection reagents (e.g., adding donor and acceptor antibodies for HTRF).

    • Incubate as required by the kit protocol (e.g., 60 minutes at room temperature).

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the Amibegron concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Visualizations

G cluster_membrane Cell Membrane b3ar β3-Adrenergic Receptor g_protein Gs Protein b3ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts amibegron Amibegron HCl amibegron->b3ar Binds atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Downstream Physiological Responses (e.g., Lipolysis) pka->response Phosphorylates Targets

Caption: Signaling pathway of this compound via the β3-adrenergic receptor.

G cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start_vitro Problem: No/Low cAMP Signal check_receptor Check β3 Receptor Expression (qPCR/WB)? start_vitro->check_receptor check_cells Optimize Cell Density & Passage Number? check_receptor->check_cells check_conc Perform Dose-Response & Time-Course? check_cells->check_conc check_reagents Use Fresh Reagents & PDE Inhibitor? check_conc->check_reagents start_vivo Problem: High Variability check_dosing Verify Dosing Technique & Vehicle? start_vivo->check_dosing check_stress Acclimate Animals & Standardize Handling? check_dosing->check_stress check_env Control Environment (Time, Light, Temp)? check_stress->check_env check_animals Confirm Animal Strain, Health & Age? check_env->check_animals

References

Technical Support Center: Investigating Potential Off-Target Effects of SR58611A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential off-target effects of SR58611A (Amibegron) in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SR58611A?

SR58611A is a selective agonist for the β3-adrenergic receptor (β3-AR).[1][2][3] Its primary mechanism involves the stimulation of β3-AR, which leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This signaling pathway is known to be involved in processes such as lipolysis and thermogenesis.

Q2: Are the observed antidepressant and anxiolytic effects of SR58611A considered off-target?

The antidepressant and anxiolytic-like effects of SR58611A are believed to be mechanistically linked to its primary action at the β3-AR.[3][4][5] Activation of β3-adrenoceptors by SR58611A leads to a downstream modulation of serotonergic and noradrenergic systems, including increased synthesis and release of serotonin (B10506) (5-HT) and norepinephrine (B1679862).[2][3] These effects can be blocked by β3-AR antagonists, indicating they are dependent on the on-target activity of SR58611A.[6]

Q3: Can SR58611A directly interact with other receptors?

While SR58611A is highly selective for the β3-AR, at sufficiently high concentrations, it may exhibit weak affinity for other receptors. Available data suggests that SR58611A has significantly lower affinity for β1- and β2-adrenergic receptors and does not significantly inhibit 5-HT uptake, norepinephrine (NA) uptake, or dopamine (B1211576) (DA) uptake at concentrations where it potently activates β3-ARs.[2] Furthermore, it has been reported to have no significant effect on 5-HT1A, 5-HT2, MAO-A, and MAO-B receptors at concentrations up to 10 µM.[2]

Q4: What are the known downstream signaling effects of SR58611A beyond cAMP activation?

The activation of β3-AR by SR58611A and the subsequent increase in cAMP can lead to the phosphorylation of cAMP response element-binding protein (CREB) and influence the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[4] These downstream effects are considered part of the on-target signaling cascade that contributes to its observed pharmacological profile.

Troubleshooting Guides for Unexpected Experimental Results

Issue: Unexpected cardiovascular effects are observed (e.g., changes in heart rate or blood pressure).

  • Possible Cause: At high concentrations, SR58611A may exert effects on β1- and/or β2-adrenergic receptors, which are key regulators of cardiovascular function.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: Determine the minimal effective concentration of SR58611A for your desired β3-AR mediated effect and assess if cardiovascular effects are present at this concentration.

    • Use Selective Antagonists: Co-administer selective β1-AR (e.g., atenolol) or β2-AR (e.g., ICI 118,551) antagonists to investigate if they can reverse the unexpected cardiovascular effects.

    • Confirm Receptor Expression: Verify the expression levels of β1-AR, β2-AR, and β3-AR in your experimental tissue or cell line using techniques like qPCR or western blotting.

Issue: Observed behavioral effects are not consistent with known β3-AR signaling.

  • Possible Cause: The behavioral effects of SR58611A are complex and involve downstream modulation of multiple neurotransmitter systems. It is also possible that in your specific model, a previously uncharacterized off-target interaction is occurring.

  • Troubleshooting Steps:

    • Investigate the Serotonergic System: The antidepressant-like effects of SR58611A have been shown to be attenuated by antagonists of 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors.[1][7] Consider co-administration of selective antagonists for these receptors (e.g., WAY-100635 for 5-HT1A) to see if the observed effect is blocked.

    • Use a β3-AR Knockout Model: If available, utilizing a β3-AR knockout animal model can definitively determine if the observed effect is dependent on the primary target.[5]

    • Comprehensive Literature Review: Search for recent publications that may have identified novel off-target effects or signaling pathways associated with SR58611A.

Quantitative Data Presentation

TargetSpeciesAssay TypeValueUnitsReference
β3-Adrenoceptor RatEC50 (colon)3.5nM[2]
RatEC50 (uterus)499nM[2]
β1-Adrenoceptor RatIC504.6µM[2]
β2-Adrenoceptor RatIC501.2µM[2]
Serotonin Transporter (SERT) RatIC500.58µM[2]
Norepinephrine Transporter (NET) RatIC502.5µM[2]
Dopamine Transporter (DAT) RatIC503.2µM[2]
5-HT1A Receptor RatIC50>10µM[2]
5-HT2 Receptor RatIC50>10µM[2]
Monoamine Oxidase A (MAO-A) RatIC50>10µM[2]
Monoamine Oxidase B (MAO-B) RatIC50>10µM[2]

Experimental Protocols

Protocol 1: In Vivo Antagonist Co-administration to Investigate Off-Target Effects

This protocol describes a general method to determine if an observed behavioral effect of SR58611A is mediated by a specific off-target receptor.

  • Animals: Select an appropriate rodent model (e.g., C57BL/6 mice or Wistar rats).

  • Experimental Groups (minimum):

    • Vehicle Control

    • SR58611A

    • Specific Antagonist

    • SR58611A + Specific Antagonist

  • Procedure:

    • Administer the selective antagonist (e.g., WAY-100635 for 5-HT1A) at a dose known to block its target receptor. The route of administration (e.g., intraperitoneal, i.p.) and pre-treatment time will depend on the antagonist's pharmacokinetic profile.

    • After the appropriate pre-treatment time, administer SR58611A at the desired dose and route.

    • Conduct the behavioral test at the time of expected peak effect for SR58611A.

    • Record and analyze the relevant behavioral parameters.

  • Data Analysis: Use a two-way ANOVA to assess the main effects of SR58611A and the antagonist, as well as their interaction. A significant interaction, where the antagonist reverses the effect of SR58611A, suggests the involvement of the targeted receptor.

Mandatory Visualizations

SR58611A_Signaling_Pathway cluster_on_target On-Target Effects cluster_downstream Downstream Neurotransmitter Modulation cluster_off_target Potential Off-Target Effects (at high concentrations) SR58611A SR58611A B3_AR β3-Adrenergic Receptor SR58611A->B3_AR High Affinity Agonist B1_AR β1-Adrenergic Receptor SR58611A->B1_AR Low Affinity B2_AR β2-Adrenergic Receptor SR58611A->B2_AR Low Affinity AC Adenylyl Cyclase B3_AR->AC Activates Serotonin ↑ Serotonin Synthesis & Release B3_AR->Serotonin Modulates Norepinephrine ↑ Norepinephrine Release B3_AR->Norepinephrine Modulates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF ↑ BDNF Expression CREB->BDNF Cardiovascular Cardiovascular Effects B1_AR->Cardiovascular B2_AR->Cardiovascular Troubleshooting_Workflow start Unexpected Experimental Result Observed hypothesize Hypothesize Potential Off-Target Mechanism start->hypothesize dose_response Conduct Dose-Response Experiment hypothesize->dose_response antagonist_study Perform Antagonist Co-administration Study hypothesize->antagonist_study knockout_model Utilize β3-AR Knockout Model hypothesize->knockout_model analyze Analyze and Interpret Data dose_response->analyze antagonist_study->analyze knockout_model->analyze decision Is the effect independent of β3-AR activation? analyze->decision conclusion_off_target Conclude Off-Target Effect decision->conclusion_off_target Yes conclusion_on_target Conclude On-Target or Downstream Effect decision->conclusion_on_target No

References

Understanding the experimental limitations of using Amibegron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amibegron Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as SR-58611A) is a selective β3-adrenergic receptor (β3-AR) agonist.[1][2] Its primary mechanism of action is to bind to and activate β3-adrenergic receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is involved in various physiological processes, including the regulation of lipolysis and thermogenesis.[3] Amibegron was initially developed for the treatment of depression and anxiety, with studies suggesting its effects are mediated through the enhancement of serotonergic and noradrenergic neurotransmission in the brain.[4][5]

Q2: What were the reasons for the discontinuation of this compound's clinical development?

The clinical development of Amibegron was terminated in Phase III trials due to a lack of demonstrated efficacy for the treatment of depression and anxiety disorders.[1]

Q3: What are the known off-target effects of this compound?

While Amibegron is selective for the β3-AR, it shows some activity at other receptors at higher concentrations. It has been reported to have weak effects on β1- and β2-adrenoceptors, as well as on the uptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NA), and dopamine (B1211576) (DA).[6] It is important to consider these potential off-target effects when designing experiments and interpreting data, especially at high concentrations.

Q4: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound solid should be kept at -20°C.[7] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles. A stock solution in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[6] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[6]

Data Presentation

Physicochemical and Pharmacokinetic Properties
PropertyValueSource
Molecular Formula C22H27Cl2NO4[8]
Molecular Weight 440.36 g/mol [8]
Solubility
DMSO≥ 30 mg/mL[7]
DMF30 mg/mL[7]
Ethanol30 mg/mL[7]
Water0.00179 mg/mL[8]
pKa (Strongest Basic) 9.7[8]
LogP 3.91[8]
Pharmacokinetics Data not readily available in a consolidated format. Investigational nature and discontinuation in early development limit publicly available comprehensive pharmacokinetic data.[8]
Receptor Selectivity Profile
Receptor/TransporterAssay TypeSpeciesValueSource
β3-Adrenoceptor EC50Rat (colon)3.5 nM[1][6]
β3-Adrenoceptor EC50Rat (uterus)499 nM[6]
β1-Adrenoceptor IC50Rat (brain tissue)4.6 µM[6]
β2-Adrenoceptor IC50Rat (brain tissue)1.2 µM[6]
5-HT Uptake IC50Rat (brain tissue)0.58 µM[6]
Norepinephrine (NA) Uptake IC50Rat (brain tissue)2.5 µM[6]
Dopamine (DA) Uptake IC50Rat (brain tissue)3.2 µM[6]
5-HT1A, 5-HT2, MAO-A, MAO-B IC50-> 10 µM[6]

Experimental Protocols & Troubleshooting

General Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Amibegron Stock (e.g., in DMSO) incubation Incubate Cells/Membranes with Amibegron prep_compound->incubation prep_cells Cell Culture/Tissue Prep prep_cells->incubation prep_reagents Prepare Assay Buffers and Reagents prep_reagents->incubation detection Measure Signal (e.g., Radioactivity, cAMP levels) incubation->detection data_proc Process Raw Data detection->data_proc curve_fit Generate Dose-Response Curves data_proc->curve_fit param_calc Calculate EC50/IC50/Ki curve_fit->param_calc

General workflow for in vitro experiments with Amibegron.

Protocol 1: Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the β3-adrenergic receptor.

Materials:

  • Cell membranes expressing the β3-adrenergic receptor.

  • Radioligand (e.g., [125I]-iodocyanopindolol).

  • Non-specific binding control (e.g., high concentration of a non-selective β-agonist like isoproterenol).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), cell membranes, and varying concentrations of this compound.

  • For total binding wells, add vehicle instead of Amibegron. For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the Amibegron concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting:

IssuePossible CauseSuggested Solution
High Non-Specific Binding (>30% of total) Radioligand concentration is too high.Use a lower concentration of radioligand, ideally at or below its Kd.
Insufficient washing of filters.Increase the number and volume of washes with ice-cold buffer.
Radioligand is sticking to filters or plate.Pre-soak filters in a solution like 0.5% polyethyleneimine. Consider using different types of plates.
Low Signal/Specific Binding Insufficient receptor concentration.Increase the amount of cell membrane protein per well.
Inactive radioligand or Amibegron.Use fresh stocks of reagents. Verify the activity of the radioligand.
Incubation time is too short to reach equilibrium.Perform a time-course experiment to determine the optimal incubation time.
Inconsistent Results Between Replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Uneven filtration or washing.Ensure the cell harvester is functioning correctly and that all wells are treated uniformly.
Protocol 2: Adenylyl Cyclase Activation Assay

Objective: To measure the functional potency (EC50) of this compound in activating adenylyl cyclase.

Materials:

  • Whole cells or cell membranes expressing the β3-adrenergic receptor.

  • This compound.

  • Assay buffer (e.g., containing ATP, an ATP-regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase, and a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

Methodology:

  • Seed cells in a 96-well plate and grow to desired confluency. If using membranes, prepare them as for the binding assay.

  • Prepare serial dilutions of this compound in assay buffer.

  • Replace cell culture medium with assay buffer containing the phosphodiesterase inhibitor and incubate for a short period.

  • Add the different concentrations of this compound to the wells.

  • Incubate for a specified time at 37°C to allow for cAMP production.

  • Lyse the cells (if using whole cells) and measure the cAMP concentration using a commercial kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the Amibegron concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Troubleshooting:

IssuePossible CauseSuggested Solution
High Basal cAMP Levels Constitutive receptor activity.Ensure cells are not over-confluent. Serum-starve cells prior to the assay.
Phosphodiesterase activity is not fully inhibited.Increase the concentration of the phosphodiesterase inhibitor (e.g., IBMX).
Low or No Agonist-Stimulated Response Low receptor expression or coupling to adenylyl cyclase.Use a cell line with higher receptor expression. Confirm receptor expression by western blot or binding assay.
Inactive Amibegron.Use a fresh stock of the compound. Include a positive control agonist (e.g., isoproterenol).
Assay conditions are not optimal.Optimize incubation time, temperature, and concentrations of ATP and MgCl2.
High Well-to-Well Variability Inconsistent cell numbers.Ensure even cell seeding and check for uniform cell growth across the plate.
Edge effects in the plate.Avoid using the outer wells of the plate or fill them with buffer/media.
Signal Quenching or Interference Amibegron autofluorescence or colorimetric interference.Run a control plate with Amibegron in the absence of cells/membranes to check for direct interference with the detection method.

Signaling Pathway and Logic Diagrams

β3-Adrenergic Receptor Signaling Pathway

G Amibegron Amibegron beta3AR β3-Adrenergic Receptor Amibegron->beta3AR binds & activates Gs Gs Protein beta3AR->Gs activates Serotonin Increased Serotonin & Norepinephrine beta3AR->Serotonin leads to (in CNS) AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Lipolysis Lipolysis PKA->Lipolysis stimulates Gene Gene Transcription (e.g., for thermogenesis) CREB->Gene activates

Simplified β3-adrenergic receptor signaling cascade initiated by Amibegron.

Troubleshooting Logic Diagram

G start Inconsistent or Unexpected Experimental Results check_reagents Check Reagent Quality - Fresh Amibegron stock? - Active radioligand? - Correct buffer pH? start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Prepare Fresh Reagents check_reagents->reagent_bad No check_protocol Review Experimental Protocol - Correct concentrations? - Correct incubation times? - Appropriate controls? protocol_ok Protocol OK check_protocol->protocol_ok Yes protocol_bad Optimize Protocol Parameters check_protocol->protocol_bad No check_cells Assess Cell/Membrane Health - Correct cell passage number? - Receptor expression level? - Membrane prep quality? cells_ok Cells/Membranes OK check_cells->cells_ok Yes cells_bad Use New Cells/Prepare Fresh Membranes check_cells->cells_bad No check_instrument Verify Instrument Performance - Correct settings? - Calibrated recently? instrument_ok Instrument OK check_instrument->instrument_ok Yes instrument_bad Calibrate/Service Instrument check_instrument->instrument_bad No reagent_ok->check_protocol protocol_ok->check_cells cells_ok->check_instrument end Re-run Experiment instrument_ok->end reagent_bad->end protocol_bad->end cells_bad->end instrument_bad->end

A logical approach to troubleshooting common experimental issues.

References

Troubleshooting unexpected results in Amibegron Hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Amibegron (B1667048) Hydrochloride. The information is designed to address common challenges and unexpected results encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I observing a weaker or no response to Amibegron Hydrochloride in my human cell line compared to published rodent data?

  • Possible Cause: There are significant species-specific differences in the pharmacology of β3-adrenoceptors. This compound was developed and characterized primarily in rodent models.[1][2] The affinity and potency of β3-adrenoceptor agonists can vary between species.[2]

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify the expression level of the β3-adrenoceptor in your specific human cell line using techniques like qPCR or Western blotting. Low or absent expression will result in a diminished or no response.

    • Consider a Different Agonist: For human cell systems, consider using a β3-adrenoceptor agonist with proven potency in human models, such as Mirabegron, as a positive control.[3]

    • Species-Specific Assays: When possible, use cell lines or tissues from the species for which you have the most comparative data (e.g., rat or mouse) to validate your experimental setup and this compound activity.

2. My dose-response curve for this compound is shallow or does not reach a plateau. What could be the issue?

  • Possible Cause: Shallow dose-response curves can be indicative of several factors, including off-target effects at higher concentrations, receptor desensitization, or cell-to-cell variability in your system.[4] While β3-adrenoceptors are generally more resistant to short-term desensitization than β1- and β2-adrenoceptors, prolonged exposure can still lead to reduced responsiveness.[5][6]

  • Troubleshooting Steps:

    • Optimize Incubation Time: For acute stimulation experiments, use a shorter incubation time with this compound to minimize the potential for receptor desensitization.

    • Assess Off-Target Effects: At higher concentrations, this compound may interact with other receptors. Consider using selective antagonists for other adrenergic receptors (e.g., β1 and β2) to confirm that the observed effect is mediated by the β3-adrenoceptor.

    • Single-Cell Analysis: If possible, use techniques like flow cytometry or high-content imaging to assess the variability of the response at the single-cell level.[4]

3. I am not observing the expected increase in cAMP levels after treating my cells with this compound. Why might this be?

  • Possible Cause: The canonical signaling pathway for β3-adrenoceptors involves the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[7] A lack of response could be due to issues with the cells, the compound, or the assay itself.

  • Troubleshooting Steps:

    • Cell Health and Passage Number: Ensure your cells are healthy and within a low passage number. Prolonged culturing can lead to changes in receptor expression and signaling efficiency.

    • Compound Integrity: Confirm the integrity and concentration of your this compound stock solution. The compound should be stored properly to avoid degradation.[8]

    • Assay Controls: Include a positive control that is known to increase cAMP levels in your cell type, such as forskolin (B1673556) (a direct activator of adenylyl cyclase), to validate the assay.

    • Receptor Desensitization: If the cells have been pre-exposed to other agonists, this could lead to heterologous desensitization of the β3-adrenoceptor signaling pathway.

4. In my in vivo rodent study, I am seeing unexpected behavioral or physiological effects that are not consistent with β3-adrenoceptor agonism. What is happening?

  • Possible Cause: this compound can have effects on neurotransmitter systems, particularly serotonin (B10506) and norepinephrine (B1679862), which may contribute to its antidepressant and anxiolytic-like effects in rodents.[9][10] These effects may be independent of or synergistic with its β3-adrenoceptor activity.

  • Troubleshooting Steps:

    • Dose Consideration: The observed effects may be dose-dependent. Consider performing a dose-response study to see if the unexpected effects are more prominent at higher doses.

    • Neurotransmitter Analysis: If feasible, measure levels of serotonin and norepinephrine in relevant brain regions of your study animals to correlate with the behavioral observations.[10]

    • Use of Knockout Models: To confirm the role of the β3-adrenoceptor in the observed effects, consider using β3-adrenoceptor knockout mice.[11]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesTissue/Cell LineValueReference
EC50 RatColon3.5 nM[8]
EC50 RatUterus499 nM[8]
IC50 (β1-adrenoceptor) RatBrain Tissue4.6 µM[8]
IC50 (β2-adrenoceptor) RatBrain Tissue1.2 µM[8]
IC50 (5-HT uptake) RatBrain Tissue0.58 µM[8]
IC50 (Noradrenaline uptake) RatBrain Tissue2.5 µM[8]
IC50 (Dopamine uptake) RatBrain Tissue3.2 µM[8]

Experimental Protocols

Protocol 1: In Vivo Assessment of Antidepressant-like Activity in Rats

  • Animal Model: Male Wistar rats.

  • Treatment: this compound (1, 5, and 10 mg/kg) administered via intraperitoneal (i.p.) injection.

  • Administration Schedule: Acutely or repeatedly (once daily for 7 days).

  • Behavioral Test: Forced Swim Test (FST) to measure immobility time.

  • Procedure:

    • Acclimate animals to the housing conditions.

    • Administer this compound or vehicle control at the specified doses and schedule.

    • For studies involving stress, subject the animals to acute (4h) or repeated (4h/day for 7 days) restraint stress prior to the FST.

    • Conduct the FST by placing the rats individually in a cylinder of water and recording the total time spent immobile during a set period.

  • Endpoint Analysis: Compare the immobility time between the treatment and control groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.[9]

Protocol 2: In Vitro cAMP Accumulation Assay

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat β3-adrenoceptor.

  • Method:

    • Plate the CHO cells in a multi-well plate and allow them to adhere overnight.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound or a vehicle control to the wells.

    • Incubate for a specified period (e.g., 10-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

G cluster_0 This compound Signaling Pathway Amibegron Amibegron Hydrochloride Beta3AR β3-Adrenergic Receptor Amibegron->Beta3AR Binds to G_protein Gs Protein Beta3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Cellular Responses (e.g., Lipolysis, Thermogenesis) PKA->Downstream Phosphorylates Targets CREB->Downstream Regulates Gene Expression

Caption: Canonical signaling pathway of this compound via the β3-adrenoceptor.

G cluster_1 Troubleshooting Workflow: Unexpected In Vitro Results Start Unexpected Result (e.g., No Response) Check_Cells Verify Cell Health & Receptor Expression Start->Check_Cells Check_Compound Confirm Compound Integrity & Concentration Start->Check_Compound Check_Assay Validate Assay with Positive/Negative Controls Start->Check_Assay Species_Difference Consider Species-Specific Pharmacology Check_Cells->Species_Difference Resolution Problem Identified & Resolved Check_Compound->Resolution Off_Target Investigate Potential Off-Target Effects Check_Assay->Off_Target Desensitization Assess Receptor Desensitization Check_Assay->Desensitization Species_Difference->Resolution Off_Target->Resolution Desensitization->Resolution

Caption: A logical workflow for troubleshooting unexpected in vitro results with this compound.

References

Technical Support Center: SR58611A Vehicle Selection and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the impact of vehicle choice on the efficacy and toxicity of SR58611A (also known as amibegron), a selective β3-adrenergic receptor agonist. Proper formulation is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is SR58611A and what is its mechanism of action?

SR58611A is a selective agonist for the β3-adrenergic receptor.[1][2] It is the first orally active β3 agonist developed that can cross the blood-brain barrier.[1] In research, it has demonstrated antidepressant and anxiolytic properties in rodent models.[2][3] The β3-adrenergic receptor is a G protein-coupled receptor (GPCR) primarily found in adipose tissue, where it regulates lipolysis and thermogenesis.[4] Upon activation by an agonist like SR58611A, the receptor can couple to both Gs and Gi proteins.[5] This dual signaling leads to the activation of downstream pathways, including the Protein Kinase A (PKA) and Extracellular Signal-Regulated Kinase (ERK) pathways, which ultimately influence gene expression and cellular function.[5][6]

Q2: Why is the choice of vehicle critical for SR58611A experiments?

The choice of vehicle is critical because SR58611A is a poorly water-soluble compound. The vehicle not only determines the solubility and stability of the compound but also directly impacts its bioavailability, which can alter its efficacy and toxicity profile.[4][6] An inappropriate vehicle can lead to:

  • Drug Precipitation: The compound may "crash out" of the solution upon administration into an aqueous physiological environment, reducing the effective dose and leading to inconsistent results.[7][8]

  • Altered Bioavailability: The vehicle's composition can enhance or hinder the absorption of SR58611A from the administration site (e.g., oral or intraperitoneal).[9][10]

  • Direct Vehicle Toxicity: Some organic solvents or surfactants used in formulations can have their own biological effects or toxicities, which can confound experimental results.[11]

Q3: What are the recommended vehicles for in vivo administration of SR58611A?

For poorly soluble drugs like SR58611A, multi-component vehicle systems are often necessary to achieve a suitable concentration for in vivo studies. Below are several formulations that can be used to prepare SR58611A for oral (p.o.) or intraperitoneal (i.p.) administration in rodents.

Table 1: Recommended In Vivo Vehicle Formulations for SR58611A
ProtocolVehicle CompositionAchievable SolubilityNotes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA common formulation for compounds with poor water solubility. Suitable for oral gavage.
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLUtilizes a cyclodextrin (B1172386) to enhance solubility, which can be a safer alternative to high concentrations of other organic solvents.
310% DMSO, 90% Corn Oil≥ 2.5 mg/mLA lipid-based vehicle suitable for oral administration. May alter absorption kinetics.

Data synthesized from information provided by MedChemExpress.[12]

Table 2: Properties and Considerations of Common Vehicle Components
ComponentClassPurposePotential Issues & Toxicity
DMSO (Dimethyl Sulfoxide)Co-solventPrimary solvent for many poorly soluble organic compounds.Can cause respiratory irritation and neuromotor deficits at high concentrations.[11][13] It is recommended to keep the final concentration as low as possible, ideally below 10% for in vivo studies.[11][14]
PEG300/PEG400 (Polyethylene Glycol)Co-solventIncreases the solubility of the drug in the final formulation.High concentrations can induce marked neuromotor deficits in mice.[11] Should be used with caution, especially in neurobehavioral studies.
Tween-80 (Polysorbate 80)Surfactant / EmulsifierHelps to create and maintain a stable emulsion, preventing precipitation.Can cause respiratory irritation.[13] Generally considered safe at low concentrations (e.g., 5%).
SBE-β-CD (Sulfobutyl Ether β-Cyclodextrin)Solubilizing AgentForms inclusion complexes with hydrophobic drugs, significantly increasing aqueous solubility.Considered a safe and effective solubilizer.[15] It has lower toxicity compared to the parent β-cyclodextrin and does not exhibit the nephrotoxicity associated with it.[16][17]
Corn Oil Lipid VehicleLipid-based carrier for oral administration.Can influence drug absorption rates.[9] The quality and purity should be ensured to avoid experimental variability.

Troubleshooting Guides

Problem: My SR58611A solution is cloudy or has precipitated after preparation.

  • Question: I followed a formulation protocol, but my final solution is not clear. What went wrong?

  • Answer: Precipitation during preparation can occur for several reasons. Here is a step-by-step troubleshooting guide:

    • Order of Addition: Ensure you are adding each solvent one by one as specified in the protocol, with thorough mixing between each step. For example, in Protocol 1, the drug (pre-dissolved in DMSO) should be added to PEG300 first, followed by Tween-80, and finally, the aqueous saline is added slowly.

    • Incomplete Initial Dissolution: Confirm that your SR58611A is fully dissolved in the initial DMSO stock before adding other components.

    • Temperature: Preparing the solution at room temperature or slightly warming it (if the compound's stability allows) can help. If precipitation occurs after preparation, gentle heating and/or sonication can be used to aid dissolution.[12]

    • Aqueous Component Addition: When adding the final aqueous component (e.g., saline), add it slowly or dropwise while vortexing or stirring vigorously. A rapid change in solvent polarity can cause the drug to crash out.[18]

Problem: I am observing unexpected toxicity or adverse events in my animal model.

  • Question: My animals are showing signs of distress (e.g., lethargy, ataxia) that are not expected from SR58611A. Could the vehicle be the cause?

  • Answer: Yes, the vehicle itself can cause toxicity.

    • Include a Vehicle-Only Control Group: Always include a control group that receives the vehicle without the drug. This is the only way to definitively attribute adverse effects to the vehicle versus the compound.[13]

    • Evaluate Vehicle Components: Certain vehicles, particularly those with high concentrations of organic solvents, can cause adverse effects. For instance, intraperitoneal administration of 100% DMSO or PEG-400 has been shown to induce significant neuromotor deficits in mice.[11]

    • Consider Alternative Formulations: If you suspect vehicle toxicity, consider switching to a formulation with a better safety profile. A vehicle containing SBE-β-CD (Protocol 2) is often better tolerated than those with high percentages of PEG or DMSO.[16][17]

    • Route of Administration: The toxicity of a vehicle can be route-dependent. A formulation that is safe for oral gavage may not be suitable for intravenous or intraperitoneal injection.

Problem: My experimental results with SR58611A are inconsistent.

  • Question: I am seeing high variability in my data between animals and between experiments. How might the vehicle contribute to this?

  • Answer: Inconsistent results are often linked to issues with drug solubility and stability in the formulation.

    • Formulation Instability: If your drug is precipitating out of solution over time, different animals may be receiving different effective doses. Always prepare the formulation fresh before each experiment and visually inspect for clarity before dosing.

    • Inaccurate Dosing: For suspensions or emulsions, ensure the formulation is homogenous before drawing each dose. Vortex the stock solution vigorously before drawing up each injection.

    • Impact on Bioavailability: Different batches of vehicle components or slight variations in preparation can alter the vehicle's properties, affecting drug absorption and bioavailability.[4][6] Sticking to a precise, validated preparation protocol is crucial for reproducibility.

Signaling Pathways & Experimental Workflows

β3-Adrenergic Receptor Signaling

Activation of the β3-adrenergic receptor by SR58611A initiates a dual signaling cascade. The receptor can couple to both stimulatory (Gs) and inhibitory (Gi) G-proteins. Gs activation stimulates adenylyl cyclase, increasing cAMP levels and activating Protein Kinase A (PKA), which in turn phosphorylates transcription factors like CREB.[6][19] Gi coupling can lead to the activation of the MAPK/ERK pathway.[5][6]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR58611A SR58611A Beta3AR β3-AR SR58611A->Beta3AR binds Gs Gs Beta3AR->Gs activates Gi Gi Beta3AR->Gi activates AC Adenylyl Cyclase Gs->AC stimulates MAPK_pathway MAPK/ERK Pathway Gi->MAPK_pathway activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK_target ERK Targets MAPK_pathway->ERK_target activates Gene_Expression Gene Expression (e.g., Thermogenesis, Lipolysis) CREB->Gene_Expression ERK_target->Gene_Expression

Caption: Dual signaling pathways of the β3-adrenergic receptor.

Experimental Workflow for Vehicle Selection and Preparation

This workflow outlines the key steps for selecting an appropriate vehicle and preparing a formulation for in vivo studies with SR58611A.

Workflow cluster_prep Formulation Preparation start Start: Define Experimental Requirements dose Determine Required Dose (mg/kg) and Concentration (mg/mL) start->dose solubility Assess SR58611A Solubility in Individual Solvents dose->solubility select_vehicle Select Candidate Vehicle Formulation (See Table 1) solubility->select_vehicle dissolve 1. Dissolve SR58611A in DMSO to create concentrated stock select_vehicle->dissolve add_cosolvent 2. Add co-solvents/ surfactants sequentially with vigorous mixing dissolve->add_cosolvent add_aqueous 3. Add aqueous phase (saline) dropwise while vortexing add_cosolvent->add_aqueous final_check 4. Visually inspect for clarity. Use sonication if needed. add_aqueous->final_check stability Check Formulation Stability (e.g., at RT for 2-4 hours) final_check->stability toxicity Perform Pilot Study: Administer Vehicle-Only to a small animal cohort stability->toxicity proceed Proceed with Main Experiment toxicity->proceed

Caption: Workflow for SR58611A vehicle selection and preparation.

Experimental Protocols

Protocol 1: Preparation of SR58611A in DMSO/PEG300/Tween-80/Saline

This protocol is for preparing a 1 mL solution of SR58611A at a final concentration of 2.5 mg/mL.

  • Weigh Compound: Accurately weigh 2.5 mg of SR58611A hydrochloride.

  • Initial Dissolution: Add 100 µL of DMSO to the SR58611A powder. Vortex or sonicate until the compound is completely dissolved. This creates your concentrated stock.

  • Add Co-solvent: To the DMSO stock, add 400 µL of PEG300. Vortex thoroughly until the solution is homogenous.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.

  • Add Aqueous Phase: Slowly, add 450 µL of sterile saline to the mixture while continuously vortexing. Adding the saline dropwise can help prevent precipitation.

  • Final Check: Visually inspect the final solution. It should be a clear, homogenous solution. If any cloudiness or precipitation is observed, brief sonication in a water bath may help to clarify the solution.[12]

  • Administration: Use the formulation immediately after preparation for best results. Always vortex the solution immediately before drawing it into a syringe for administration.

Protocol 2: Preparation of SR58611A with SBE-β-CD

This protocol utilizes sulfobutyl ether β-cyclodextrin (SBE-β-CD) to enhance solubility.

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 2 g of SBE-β-CD in saline to a final volume of 10 mL.

  • Weigh Compound: Accurately weigh 2.5 mg of SR58611A hydrochloride.

  • Initial Dissolution: Add 100 µL of DMSO to the SR58611A powder and vortex until fully dissolved.

  • Add SBE-β-CD Solution: To the DMSO stock, add 900 µL of the 20% SBE-β-CD solution.

  • Mix Thoroughly: Vortex the final mixture for several minutes to allow for the formation of the drug-cyclodextrin inclusion complex. The final solution should be clear.

  • Administration: Use the freshly prepared formulation for your experiments.

References

Managing potential side effects of Amibegron Hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential side effects of Amibegron (B1667048) Hydrochloride (also known as SR58611A) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is Amibegron Hydrochloride and what is its primary mechanism of action?

A1: this compound is a selective agonist for the β3-adrenergic receptor.[1][2] Its primary mechanism of action involves the activation of β3-adrenoceptors, which are found in various tissues, including the brain, adipose tissue, and the cardiovascular system.[3] Amibegron was investigated for its potential antidepressant and anxiolytic effects.[1][4]

Q2: What are the most commonly reported side effects of this compound in animal models?

A2: The most consistently reported side effect in animal models, specifically in dogs, is a dose-dependent increase in heart rate (tachycardia) following intravenous administration.[5] This effect is generally not accompanied by significant changes in blood pressure.[5] Notably, many studies also report a lack of common central nervous system (CNS) side effects such as sedation, memory impairment, or alterations in motor activity.[2][4]

Q3: Why does this compound cause tachycardia in dogs?

A3: The tachycardia induced by intravenous Amibegron in dogs is primarily a result of a baroreceptor-mediated reflex.[5] Amibegron's activation of β3-adrenoceptors leads to vasodilation (widening of blood vessels), which, in turn, triggers a compensatory increase in heart rate to maintain stable blood pressure.[5] This reflex is a physiological response to the change in vascular tone.

Q4: Are there known CNS or gastrointestinal side effects of this compound in animal models?

A4: Preclinical studies in rodents have largely indicated that Amibegron is devoid of significant CNS side effects like cognitive impairment, motor deficits, or sedation.[2][4] Information regarding specific gastrointestinal side effects in animal models is limited in the available literature.

Troubleshooting Guides

Issue: Tachycardia Observed in Canine Models Following Intravenous Administration

Symptoms:

  • A significant, dose-dependent increase in heart rate (HR) is observed on the electrocardiogram (ECG) or via telemetry following intravenous (IV) administration of this compound.

  • Mean arterial blood pressure (MAP) remains relatively stable.

Potential Cause: This is an expected pharmacodynamic effect of Amibegron in dogs, mediated by a baroreceptor reflex in response to β3-adrenoceptor-induced vasodilation.[5]

Management Strategies:

  • Pharmacological Intervention: The tachycardia can be mitigated by the administration of beta-adrenoceptor antagonists.

  • Experimental Control (for mechanistic studies): Sinoatrial denervation can be employed to abolish the reflex tachycardia.[5]

Data Presentation

Table 1: Dose-Dependent Effect of Intravenous this compound on Heart Rate in Anesthetized Dogs

Amibegron Dose (nmol/kg, IV)Change in Heart Rate (beats/min)Change in Mean Arterial Pressure (mmHg)
100↑ (Significant Increase)No significant change
200↑↑ (More pronounced increase)No significant change

Data summarized from Berlan et al., 1999.[5]

Table 2: Interventions to Manage Amibegron-Induced Tachycardia in Dogs

InterventionDosageRoute of AdministrationEffect on Tachycardia
Propranolol0.2–1 mg/kgPO (every 8 hrs) or IVReduction
NadololNot specified in studyIVReduction
BupranololNot specified in studyIVReduction
SR 59230A (β3-antagonist)2 mg/kgIVReduction
Sinoatrial DenervationN/ASurgical ProcedureSuppression

Data for beta-blockers and denervation from Berlan et al., 1999[5]. Propranolol oral dosage is a general recommendation for dogs and should be optimized for the specific experimental context[6].

Experimental Protocols

Protocol 1: Management of Amibegron-Induced Tachycardia with a Beta-Blocker

Objective: To counteract the tachycardic effects of this compound in a canine model using Propranolol.

Materials:

  • This compound solution for injection

  • Propranolol solution for injection or oral tablets

  • Anesthesia (e.g., chloralose, as used in the reference study)[5]

  • ECG monitoring equipment or telemetry system

  • Blood pressure monitoring equipment

  • Intravenous catheters

Procedure:

  • Animal Preparation: Anesthetize the dog according to the approved institutional animal care and use committee (IACUC) protocol. Place intravenous catheters for drug administration and monitoring.

  • Baseline Monitoring: Record baseline heart rate and blood pressure for a stable period before any drug administration.

  • Amibegron Administration: Administer this compound intravenously at the desired dose (e.g., 100-200 nmol/kg).[5]

  • Monitoring of Tachycardia: Continuously monitor the ECG and blood pressure. A significant increase in heart rate is expected.

  • Propranolol Administration: Once tachycardia is established, administer Propranolol. For intravenous administration, a starting dose of 0.05-0.2 mg/kg can be given slowly over 5 minutes, with the dose adjusted based on the observed response.[7] For oral administration in chronic studies, a dose of 0.2-1 mg/kg every 8 hours can be used, starting with a low dose and titrating up.[6]

  • Post-Intervention Monitoring: Continue to monitor heart rate and blood pressure to assess the effectiveness of Propranolol in reducing tachycardia.

  • Recovery: Recover the animal from anesthesia according to the approved protocol.

Protocol 2: Cardiovascular Monitoring in Conscious Dogs Using Telemetry

Objective: To continuously monitor the cardiovascular effects of this compound in conscious, freely moving dogs.

Materials:

  • Implantable telemetry device for ECG and blood pressure monitoring

  • This compound for administration

  • Data acquisition and analysis software

Procedure:

  • Surgical Implantation of Telemetry Device: Under sterile surgical conditions and appropriate anesthesia, implant the telemetry device according to the manufacturer's instructions and as described in safety pharmacology guidelines.[8] Allow for a sufficient recovery period (typically 1-2 weeks) post-surgery.

  • Acclimatization: Acclimate the dogs to the experimental environment to minimize stress-related cardiovascular changes.

  • Baseline Data Collection: Record continuous telemetry data (ECG, heart rate, blood pressure) for at least 24 hours prior to drug administration to establish a stable baseline.

  • Amibegron Administration: Administer this compound via the intended route (e.g., oral gavage or intravenous infusion through a catheter).

  • Continuous Monitoring: Continuously record cardiovascular parameters for a predetermined period post-dosing (e.g., 24 hours) to capture the full onset, duration, and offset of any effects.

  • Data Analysis: Analyze the collected data to determine the effects of Amibegron on heart rate, blood pressure, and ECG intervals.

Visualizations

Amibegron_Tachycardia_Pathway Amibegron This compound Beta3_Receptor β3-Adrenergic Receptor (in vasculature) Amibegron->Beta3_Receptor Agonist Vasodilation Vasodilation Beta3_Receptor->Vasodilation Activation Baroreceptors Baroreceptors (Aortic Arch & Carotid Sinus) Vasodilation->Baroreceptors ↓ Arterial Stretch Brainstem Cardiovascular Control Center (Brainstem) Baroreceptors->Brainstem ↓ Firing Rate Sympathetic_Outflow ↑ Sympathetic Outflow to Heart Brainstem->Sympathetic_Outflow Vagal_Tone ↓ Vagal Tone to Heart Brainstem->Vagal_Tone Heart_Rate ↑ Heart Rate (Tachycardia) Sympathetic_Outflow->Heart_Rate Stimulation Vagal_Tone->Heart_Rate Reduced Inhibition

Caption: Signaling pathway of Amibegron-induced reflex tachycardia.

Tachycardia_Management_Workflow cluster_experiment Experimental Workflow Start Administer Amibegron IV Monitor Monitor ECG & Blood Pressure Start->Monitor Tachycardia_Check Tachycardia Observed? Monitor->Tachycardia_Check No_Tachycardia Continue Monitoring Tachycardia_Check->No_Tachycardia No Administer_Antagonist Administer β-Blocker (e.g., Propranolol) Tachycardia_Check->Administer_Antagonist Yes No_Tachycardia->Monitor Monitor_Response Monitor for Resolution of Tachycardia Administer_Antagonist->Monitor_Response End End of Experiment Monitor_Response->End

Caption: Workflow for managing Amibegron-induced tachycardia.

References

Ensuring the quality and purity of Amibegron Hydrochloride for research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amibegron Hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the quality, purity, and effective use of this compound in a research setting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (also known as SR 58611A) is a potent and selective β3-adrenergic receptor agonist.[1][2][3] It has been investigated for its potential anxiolytic and antidepressant activities.[1][3] In research, it is used to study the function of the β3-adrenergic system and its downstream effects, which can include smooth muscle relaxation and modulation of neurotransmitter release like serotonin.[1][4][5]

Q2: What are the typical physical and chemical properties of this compound?

The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 121524-09-2[1][2][6]
Molecular Formula C₂₂H₂₇Cl₂NO₄[6][7][8]
Molecular Weight 440.36 g/mol [1][2][6]
Appearance White to off-white solid powder[1][9]
Purity Typically >98% as determined by HPLC[2][9]
IUPAC Name ethyl 2-[[(7S)-7-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride[6][10]

Q3: How should I store the solid compound and its stock solutions?

Proper storage is critical to maintain the compound's stability and integrity.[1][9] Upon receipt, briefly centrifuge the vial to ensure any powder in the cap is collected at the bottom.[3]

FormStorage TemperatureDurationNotes
Solid Powder -20°CLong-term (months to years)Store in a dry, dark, and sealed container.[1][9]
4°CShort-term (days to weeks)Keep dry and protected from light.[9]
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthEnsure the container is tightly sealed.[1]

Q4: What is the recommended solvent for preparing stock solutions?

This compound is readily soluble in DMSO.[2][9] For in vivo studies, a co-solvent system may be necessary due to the low aqueous solubility of the compound.[7] A published formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Always prepare fresh working solutions for in vivo experiments on the day of use.

Section 2: Quality and Purity Assessment

Q5: How can I verify the identity and purity of my this compound sample?

Upon receiving a new batch, it is best practice to perform a series of checks to confirm its quality before beginning experiments. This workflow ensures that your starting material is reliable.

G A Receive Compound B Visual Inspection (Color, Form) A->B C Review Certificate of Analysis (CoA) (Purity, Identity Data) B->C D Prepare Stock Solution (Check for complete dissolution) C->D E Analytical Verification (Optional but Recommended) D->E H Proceed with Experiments D->H If skipping verification F Purity Check (e.g., HPLC) E->F Confirm Purity G Identity Check (e.g., LC-MS) E->G Confirm Mass F->H G->H

Caption: Workflow for initial quality verification of this compound.

Detailed Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a composition of 70% A and 30% B. Linearly increase to 95% B over 15 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of Acetonitrile and Water.

  • Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. A high-quality sample should exhibit a purity of >98%.

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of this compound needed.

    • Mass (mg) = 10 mM * 440.36 g/mol * Volume (L)

    • For 1 mL (0.001 L): Mass = 10 * 440.36 * 0.001 = 4.40 mg

  • Weighing: Accurately weigh approximately 4.40 mg of the solid compound into a sterile microcentrifuge tube. Record the exact mass.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the tube to achieve a final concentration of 10 mM.

    • Volume (µL) = [Mass (mg) / 440.36 ( g/mol )] * 100,000

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C as per the storage guidelines.

Section 3: Troubleshooting Guide

Q6: I'm observing low solubility or precipitation in my aqueous experimental buffer. What should I do?

This is a common issue due to the compound's low aqueous solubility.[7]

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as high as your assay can tolerate (typically ≤0.5%) but sufficient to maintain solubility.

  • Use a Co-solvent: For some applications, including a small amount of a surfactant like Tween-20 (e.g., 0.01%) in the buffer can help prevent aggregation.[11]

  • Prepare Fresh Dilutions: Always prepare working dilutions from a DMSO stock solution immediately before use. Do not store the compound in aqueous buffers for extended periods.

  • Sonication: Briefly sonicate your final working solution to help redissolve any minor precipitates before adding it to your experiment.

Q7: My experimental results are inconsistent or weaker than expected. What are the potential causes?

Inconsistent results can stem from compound handling, solution stability, or experimental setup. Use the following flowchart to diagnose the issue.

G A Inconsistent or Weak Results B Was a fresh working solution used? A->B C Prepare fresh dilutions from stock immediately before experiment B->C No D Was the stock solution stored correctly? B->D Yes E Degradation is likely. Use a new vial or a freshly prepared stock. D->E No F Did the compound fully dissolve in the final buffer? D->F Yes G Precipitation may be occurring. Increase final DMSO % or add surfactant. F->G No H Review experimental protocol and controls. Consider assay interference. F->H Yes I YES J NO K YES L NO M YES N NO

Caption: Troubleshooting flowchart for inconsistent experimental results.

Q8: Could this compound be interfering with my assay readout?

Yes, like many small molecules, it can potentially interfere with certain assay technologies, leading to false-positive or false-negative results.[11]

  • Autofluorescence: If you are using a fluorescence-based assay, test the compound alone in the assay buffer at various concentrations to see if it fluoresces at the measurement wavelengths.[11]

  • Compound Aggregation: At higher concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes. This can sometimes be identified by a very steep dose-response curve. Repeating the experiment with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt these aggregates.[11]

  • Orthogonal Assays: If you get a positive result, it is crucial to confirm the finding using a different experimental method (an orthogonal assay) that relies on a different detection technology to ensure the result is genuine and not an artifact of the primary assay.[11]

Section 4: Mechanism of Action

Q9: What is the mechanism of action for this compound?

Amibegron is a selective agonist for the β3-adrenergic receptor, which is a G-protein coupled receptor (GPCR).[4][12] Its primary mechanism involves binding to this receptor, leading to the activation of a stimulatory G-protein (Gs). This initiates a signaling cascade that results in various cellular responses.

G cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm A Amibegron HCl B β3-Adrenergic Receptor A->B Binds C Gs Protein (α, β, γ subunits) B->C Activates D Adenylyl Cyclase C->D Activates F cAMP D->F Converts E ATP E->F G Protein Kinase A (PKA) F->G Activates H Downstream Cellular Responses (e.g., Smooth Muscle Relaxation, Lipolysis, Neurotransmitter Modulation) G->H Phosphorylates Targets

Caption: Simplified signaling pathway of this compound.

References

Calibrating equipment for accurate measurement of Amibegron Hydrochloride effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amibegron (B1667048) Hydrochloride Experiments

This guide is intended for researchers, scientists, and drug development professionals working with Amibegron Hydrochloride (also known as SR58611A). It provides troubleshooting advice and frequently asked questions (FAQs) to assist in the accurate calibration of equipment and measurement of the compound's effects.

Amibegron is a selective β3-adrenoceptor agonist.[1][2] Its primary mechanism of action involves the activation of β3-adrenergic receptors, which stimulates a signaling cascade leading to various cellular responses, most notably an increase in intracellular cyclic AMP (cAMP).[2][3] Accurate measurement of these downstream effects is critical for valid experimental outcomes.

Diagram: Amibegron Signaling Pathway

Amibegron_Pathway Amibegron Amibegron (SR58611A) Beta3_AR β3-Adrenergic Receptor Amibegron->Beta3_AR Binds & Activates G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Lipolysis, Gene Transcription) PKA->Downstream Phosphorylates Targets

Canonical signaling pathway of Amibegron via the β3-adrenoceptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro effect I should be measuring for this compound?

A1: The primary and most direct effect of Amibegron's activation of the β3-adrenoceptor is the accumulation of intracellular cyclic AMP (cAMP).[3] Therefore, a robust and validated cAMP assay is the recommended method for quantifying the compound's potency and efficacy.

Q2: What cell lines are appropriate for studying Amibegron's effects?

A2: The choice of cell line is critical and must endogenously or recombinantly express the β3-adrenergic receptor. Chinese Hamster Ovary (CHO) cells are commonly used for stably expressing specific receptor subtypes, such as rat β3-adrenoceptors.[4] It is essential to verify receptor expression levels, as this can significantly impact the magnitude of the response.

Q3: What are the typical EC50 values for Amibegron?

A3: The potency of Amibegron can vary depending on the tissue and species. For example, it has a reported EC50 of 3.5 nM in rat colon tissue and 19 nM in CHO cells expressing rat β3-adrenoceptors.[4][5] These values can serve as a benchmark for your own experiments.

Q4: How should I prepare and store this compound?

A4: this compound stock solutions should be prepared in an appropriate solvent, such as DMSO or water. To maintain stability and prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[5]

Troubleshooting Guide

This section addresses common issues encountered during the calibration and execution of experiments designed to measure Amibegron's effects.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Inconsistent or Noisy Data Check_Standards Are cAMP standards linear and reproducible? Start->Check_Standards Check_Controls Are positive/negative controls behaving as expected? Check_Standards->Check_Controls Yes Solution1 Re-run standards. Check pipetting accuracy. Check_Standards->Solution1 No Check_Compound Verify Amibegron: - Concentration - Purity - Storage Check_Controls->Check_Compound Yes Solution2 Investigate control compound degradation or preparation. Check_Controls->Solution2 No Check_Cells Verify Cells: - Passage number - Viability - Receptor expression Check_Compound->Check_Cells Check_Assay Review Assay Protocol: - Incubation times - Reagent prep - PDE inhibitor use Check_Cells->Check_Assay Check_Instrument Calibrate Instrument: - Wavelength settings - Gain settings - Plate type Check_Assay->Check_Instrument End Problem Resolved Check_Instrument->End

A logical workflow for troubleshooting inconsistent experimental data.

Issue 1: High Background Signal in cAMP Assay

  • Question: My baseline cAMP levels are high before adding Amibegron, reducing my assay window. What could be the cause?

  • Answer: High background can obscure the specific signal from Amibegron.[6] Potential causes and solutions are listed below.

Potential CauseTroubleshooting Steps
Constitutive Receptor Activity Some cell lines, especially those overexpressing the receptor, can be active without an agonist.[6] Consider using a cell line with lower, more physiological expression levels.
Phosphodiesterase (PDE) Insufficiency Endogenous PDEs degrade cAMP. If their activity is low, basal cAMP can accumulate. Ensure you are using a non-specific PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP breakdown.[7]
Serum Effects Components in fetal bovine serum (FBS) can sometimes stimulate GPCRs. Ensure your cells are properly serum-starved before beginning the experiment.
Reagent Contamination Bacterial contamination in media or reagents can elevate cAMP levels. Use sterile techniques and fresh reagents.

Issue 2: Low or No Signal Upon Amibegron Stimulation

  • Question: I am not seeing a significant increase in cAMP after treating my cells with Amibegron. Why?

  • Answer: A lack of response can be due to issues with the compound, the cells, or the detection method.

Potential CauseTroubleshooting Steps
Inactive Compound Verify the purity and integrity of your Amibegron stock. If possible, test a fresh batch from a reputable supplier.[7] Confirm accurate dilution calculations.
Low Receptor Expression The cell line may not express sufficient β3-adrenoceptors. Confirm receptor expression using a technique like qPCR, Western blot, or by testing a known potent β3 agonist as a positive control.[8]
Incorrect Assay Conditions Ensure the incubation time with Amibegron is sufficient. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can determine the optimal stimulation period.
Instrument Settings For fluorescence/luminescence-based assays, ensure the correct excitation/emission wavelengths and gain settings are used.[9] The gain should be set to avoid signal saturation while maximizing sensitivity.[10]

Issue 3: Poor Reproducibility Between Experiments

  • Question: My dose-response curves for Amibegron vary significantly from one experiment to the next. How can I improve consistency?

  • Answer: Variability can undermine the reliability of your data.[11] Standardizing your protocol is key.

Potential CauseTroubleshooting Steps
Cell Passage Number Use cells within a consistent and narrow passage number range. High-passage cells can have altered receptor expression and signaling capacity.
Inconsistent Cell Density Plate cells at a consistent density for every experiment. Over-confluent or under-confluent cells will respond differently.
Instrument Calibration Plate readers can drift over time. Regularly calibrate your instrument using standard fluorescent molecules (e.g., fluorescein) to ensure measurements are comparable over time.[12][13]
Pipetting Inaccuracy Serial dilutions are a common source of error. Ensure pipettes are calibrated and use proper pipetting techniques to ensure accurate compound concentrations.

Experimental Protocols

Protocol 1: Plate Reader Fluorescence Calibration

To ensure data can be compared across different instruments and experiments, it is crucial to calibrate the plate reader.[9] This protocol creates a standard curve using a stable fluorophore like fluorescein (B123965).[12]

Materials:

  • Fluorescein powder

  • 1X Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate (or the plate type used for your cell assays)

  • Calibrated multichannel pipette

Procedure:

  • Prepare Stock Solution: Create a 10 µM fluorescein stock solution in 1X PBS. Ensure the powder is fully dissolved.[12]

  • Serial Dilutions:

    • Add 200 µL of the 10 µM fluorescein stock to the wells in Column 1 of the plate.

    • Add 100 µL of 1X PBS to all wells in Columns 2 through 12.

    • Transfer 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.

    • Repeat this 2-fold serial dilution across the plate to Column 11. Do not add fluorescein to Column 12 (this is your blank).[9]

  • Measurement:

    • Place the plate in the reader.

    • Set the excitation wavelength to ~485 nm and the emission wavelength to ~525 nm (adjust for your instrument's specific filters).[14]

    • Turn OFF any automatic gain adjustment features to ensure a linear response.[9]

    • Record the fluorescence in arbitrary units (RFU).

  • Data Analysis:

    • Subtract the average RFU of the blank (Column 12) from all other measurements.

    • Plot the background-subtracted RFU against the known fluorescein concentration.

    • Perform a linear regression to generate a standard curve. This curve can be used to convert experimental RFU values into equivalent fluorescein concentrations.

Diagram: Calibration Workflow

Calibration_Workflow A Prepare 10 µM Fluorescein Stock B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B D Measure Fluorescence (Excitation ~485nm, Emission ~525nm) Gain Setting: Manual/Fixed B->D C Include PBS Blank Control (No Fluorescein) C->B E Subtract Blank from All Measurements D->E F Plot RFU vs. Concentration & Generate Standard Curve E->F

Standard workflow for calibrating a fluorescence plate reader.

References

Navigating the Nuances of SR58611A Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing SR58611A, a selective β3-adrenergic receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in experimental design and statistical analysis to ensure robust and reliable results in your studies.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is SR58611A and what is its primary mechanism of action? SR58611A, also known as amibegron (B1667048), is a selective agonist for the β3-adrenergic receptor.[1] Its primary mechanism of action involves the stimulation of these receptors, leading to downstream effects such as increased serotonergic and noradrenergic neurotransmission, which are thought to contribute to its antidepressant and anxiolytic-like properties observed in preclinical studies.[2][3]
What are the common experimental applications of SR58611A? SR58611A is frequently used in preclinical research to investigate its potential as an antidepressant and anxiolytic agent.[1][2][4] Common experimental models include the forced swim test, elevated plus maze, and social interaction test in rodents to assess behavioral changes related to depression and anxiety.[4][5] Neurochemical analyses are also conducted to measure changes in neurotransmitter levels and signaling pathways.[2][6]
What are the known off-target effects or potential confounders? While SR58611A is considered a selective β3-adrenergic receptor agonist, high concentrations may lead to off-target effects on β1- and β2-adrenergic receptors.[7] It is crucial to perform dose-response studies to identify the optimal concentration that minimizes off-target activity. Additionally, the vehicle used to dissolve SR58611A should be tested alone to control for any behavioral or physiological effects.
How should I determine the appropriate dosage for my animal model? Dosage determination requires a pilot study to establish a dose-response curve for the specific behavioral or physiological endpoint of interest. Published studies often use doses in the range of 1 to 10 mg/kg in rodents.[4][6] The optimal dose will depend on the animal species, strain, age, and the specific experimental paradigm.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in behavioral data between subjects. - Individual differences in stress response: Rodents can exhibit significant individual variation in their response to stressors, which are often part of behavioral paradigms for studying anxiety and depression. - Inconsistent drug administration: Improper injection technique or inaccurate dosing can lead to variable drug exposure. - Environmental factors: Noise, light, and handling can all influence behavioral outcomes.- Increase sample size: A larger number of animals per group can help to mitigate the impact of individual variability. - Proper training on administration techniques: Ensure all personnel are proficient in the chosen route of administration. - Standardize experimental conditions: Maintain consistent environmental conditions and handling procedures for all animals.
Lack of a significant effect of SR58611A compared to the control group. - Suboptimal dosage: The selected dose may be too low to elicit a significant response or may be on the plateau of the dose-response curve. - Timing of administration: The time between drug administration and behavioral testing may not be optimal for observing the peak effect. - Metabolic differences: The animal strain or species may metabolize SR58611A differently, leading to altered bioavailability.- Conduct a dose-response study: Test a range of doses to identify the most effective concentration. - Perform a time-course experiment: Evaluate the effects of SR58611A at different time points after administration. - Consult literature for appropriate models: Select animal models known to be responsive to β3-adrenergic receptor agonists.
Unexpected or contradictory results compared to published literature. - Differences in experimental protocols: Minor variations in experimental procedures can significantly impact outcomes. - Supplier or batch variability of SR58611A: The purity and stability of the compound can differ between suppliers and batches. - Statistical analysis issues: Inappropriate statistical tests or violations of their assumptions can lead to erroneous conclusions.- Carefully replicate published methods: Pay close attention to all details of the experimental protocol. - Verify compound identity and purity: Obtain a certificate of analysis for the specific batch of SR58611A being used. - Consult with a biostatistician: Ensure that the chosen statistical methods are appropriate for the study design and data distribution.

Experimental Protocols

Forced Swim Test (FST) Protocol for Assessing Antidepressant-like Activity

This protocol is adapted from preclinical studies evaluating the effects of SR58611A.[4]

  • Animals: Male Wistar rats (200-250g) are individually housed with ad libitum access to food and water.

  • Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Each rat is placed in the cylinder for 15 minutes.

    • Test session (Day 2): 24 hours after the pre-test, animals are administered SR58611A (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before being placed back in the water for a 5-minute test session.

    • Data Collection: The duration of immobility (floating without struggling) during the 5-minute test is recorded.

  • Statistical Analysis: Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the SR58611A-treated groups to the vehicle control group. The assumption of normality and homogeneity of variances should be checked prior to analysis.

Western Blot Analysis for Hippocampal Protein Expression

This protocol is based on studies investigating the neurochemical effects of SR58611A.[6]

  • Tissue Preparation: Following behavioral testing, animals are euthanized, and the hippocampus is rapidly dissected and frozen in liquid nitrogen.

  • Protein Extraction: Hippocampal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., BDNF, CREB, Bcl-2, Bax).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

  • Statistical Analysis: Data are typically analyzed using a t-test or ANOVA, depending on the number of groups being compared.

Signaling Pathways and Workflows

SR58611A_Signaling_Pathway SR58611A SR58611A Beta3AR β3-Adrenergic Receptor SR58611A->Beta3AR activates AC Adenylyl Cyclase Beta3AR->AC stimulates Neurotransmission Increased Serotonergic & Noradrenergic Neurotransmission Beta3AR->Neurotransmission cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates BDNF BDNF Expression CREB->BDNF increases BDNF->Neurotransmission

Caption: Proposed signaling pathway of SR58611A.

Experimental_Workflow cluster_Behavioral Behavioral Analysis cluster_Neurochemical Neurochemical Analysis cluster_Statistical Statistical Analysis Animal_Acclimation Animal Acclimation Drug_Administration SR58611A or Vehicle Administration Animal_Acclimation->Drug_Administration Behavioral_Testing Forced Swim Test or Elevated Plus Maze Drug_Administration->Behavioral_Testing Data_Recording Record Behavioral Parameters Behavioral_Testing->Data_Recording Euthanasia Euthanasia & Tissue Collection Data_Recording->Euthanasia Protein_Extraction Protein Extraction Euthanasia->Protein_Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot Data_Quantification Densitometry & Quantification Western_Blot->Data_Quantification Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Quantification->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for SR58611A studies.

References

Interpreting conflicting results from different Amibegron Hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of Amibegron (B1667048) Hydrochloride experimental data. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret conflicting results from various studies.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of Amibegron Hydrochloride for Major Depressive Disorder (MDD) and Generalized Anxiety Disorder (GAD) discontinued (B1498344) despite promising preclinical results?

A1: The discontinuation of this compound's clinical development for MDD and GAD stems from a discrepancy between robust positive findings in animal models and the outcomes of Phase 3 clinical trials. While preclinical studies consistently demonstrated antidepressant and anxiolytic-like effects, the clinical trials in humans did not yield efficacy data sufficient to support regulatory approval.

Specifically, preclinical studies in rodents showed that amibegron reduced immobility time in the forced swim test, a model for antidepressant activity, and increased exploration in the elevated plus-maze, indicating anxiolytic effects.[1][2] These behavioral effects were linked to the drug's action as a selective β3-adrenergic receptor agonist, leading to increased serotonergic and noradrenergic neurotransmission and modulation of neurotrophic factors like BDNF.[3][4]

However, the human clinical trials presented a more complex picture. For instance, in a significant Phase 3 trial for MDD (EFC5374, NCT00825058), while amibegron showed a statistically significant greater reduction in the Hamilton Depression Rating Scale (HAM-D) total score compared to placebo, the overall magnitude of the effect may not have been deemed clinically meaningful enough to outweigh other factors.[3] Furthermore, several Phase 3 trials for GAD were terminated, suggesting that the preclinical anxiolytic effects did not translate to sufficient efficacy in human patients.[1] On July 31, 2008, Sanofi-Aventis officially announced the discontinuation of amibegron's development.

This divergence between preclinical and clinical outcomes is a known challenge in drug development and can be attributed to numerous factors, including species differences in pharmacology and disease pathology, complexities of the human conditions being studied, and placebo response rates in clinical trials.

Q2: What were the specific efficacy results from the key Phase 3 trial for Major Depressive Disorder (EFC5374/NCT00825058) that led to conflicting interpretations?

A2: The Phase 3 study EFC5374 (NCT00825058) provides a clear example of results that, while statistically significant, may have been challenging to interpret from a clinical and regulatory standpoint. The trial compared a 700 mg/day dose of amibegron to both placebo and the active comparator paroxetine (B1678475) (20 mg/day).

The primary efficacy endpoint was the change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D) total score. Amibegron demonstrated a statistically significant greater decrease in the HAM-D total score compared to placebo.[3] However, when examining secondary endpoints, the results were mixed. While there were trends towards superiority over placebo on several secondary measures, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and Clinical Global Impression (CGI) scores, a significant difference was not observed in the percentages of responders and remitters at the last visit.[3]

This pattern of a statistically significant primary outcome but inconsistent secondary outcomes can create ambiguity in interpreting the overall clinical benefit of a drug.

Table 1: Summary of Key Efficacy Results from Phase 3 Study EFC5374 (NCT00825058)

Efficacy EndpointAmibegron (700 mg/day)Placebop-value vs. Placebo
Primary Endpoint
Mean Change from Baseline in HAM-D Total Score-13.31-11.120.016
Selected Secondary Endpoints
Mean Change from Baseline in MADRS Total ScoreTended to be superior-0.058
CGI - Severity ScoreSuperior-0.011
CGI - Improvement ScoreSuperior-0.025
Percentage of Responders (at last visit)No significant difference-Not significant
Percentage of Remitters (at last visit)No significant difference-Not significant

Data sourced from Sanofi clinical trial results summary.[3]

Q3: The preclinical data points to a clear mechanism of action involving the β3-adrenoceptor. How can I be sure my in-vitro or in-vivo model is responsive to amibegron?

A3: This is a critical question for researchers working with amibegron. The primary mechanism of amibegron is the activation of the β3-adrenergic receptor, which in turn is proposed to modulate the expression of downstream targets like CREB and BDNF.[3] To troubleshoot or validate your experimental system, consider the following:

  • Confirm β3-Adrenoceptor Expression: The first step is to confirm that your model system (cell line or animal tissue of interest) expresses the β3-adrenoceptor at sufficient levels. This can be done using techniques like qPCR for mRNA expression or Western blotting/immunohistochemistry for protein expression.

  • Use a β3-Adrenoceptor Antagonist: To confirm that the observed effects of amibegron are mediated through the β3-adrenoceptor, you can use a selective antagonist, such as SR59230A. Co-administration of the antagonist should block the effects of amibegron.

  • Knockout Models: For in-vivo studies, utilizing β3-adrenoceptor knockout mice can provide definitive evidence. Studies have shown that the antidepressant-like effects of amibegron are absent in these knockout mice.

  • Downstream Target Analysis: Measure the expression or phosphorylation of downstream signaling molecules like CREB and the expression of BDNF. An active response to amibegron should lead to changes in these markers.

Below is a diagram illustrating the proposed signaling pathway.

Amibegron_Signaling_Pathway Amibegron Amibegron Hydrochloride Beta3AR β3-Adrenergic Receptor Amibegron->Beta3AR Agonist AC Adenylate Cyclase Beta3AR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (phosphorylation) PKA->CREB Phosphorylates BDNF BDNF (transcription) CREB->BDNF Increases Transcription Neuronal_Effects Antidepressant & Anxiolytic-like Effects BDNF->Neuronal_Effects Leads to

Proposed signaling pathway of this compound.

Troubleshooting Guides

Guide 1: Investigating Antidepressant-like Effects in Rodent Models

This guide provides a detailed protocol for the Forced Swim Test, a common preclinical model for assessing antidepressant efficacy.

Experimental Protocol: Forced Swim Test (Rat Model)

  • Animals: Male Wistar rats are typically used.

  • Apparatus: A cylindrical container (approximately 40 cm high x 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test Session: On day 1, each rat is placed in the cylinder for a 15-minute swim session. This is to induce a state of "behavioral despair."

    • Drug Administration: Amibegron (e.g., 5 and 10 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) at various time points before the test session (e.g., acutely or repeatedly over several days).[3]

    • Test Session: 24 hours after the pre-test, the rats are placed back in the water for a 5-minute test session.

    • Data Analysis: The duration of immobility (making only movements necessary to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Workflow Diagram: Forced Swim Test

FST_Workflow Day1 Day 1: Pre-test Session (15 min swim) Drug_Admin Drug Administration: Amibegron or Vehicle (acute or repeated) Day1->Drug_Admin Day2 Day 2: Test Session (5 min swim) Drug_Admin->Day2 Data_Analysis Data Analysis: Measure immobility time Day2->Data_Analysis Interpretation Interpretation: Decreased immobility suggests antidepressant-like effect Data_Analysis->Interpretation

Workflow for the Forced Swim Test protocol.
Guide 2: Assessing Anxiolytic-like Properties in Rodent Models

This guide outlines the protocol for the Elevated Plus-Maze test, a standard method for evaluating anxiolytic drug effects.

Experimental Protocol: Elevated Plus-Maze (Mouse Model)

  • Animals: Male mice are commonly used.

  • Apparatus: A plus-shaped maze elevated above the floor, with two "open" arms (without walls) and two "closed" arms (with high walls).

  • Procedure:

    • Drug Administration: Amibegron (e.g., 5 and 10 mg/kg) or a vehicle control is administered, typically 30 minutes before the test.

    • Test: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).

    • Data Recording: The session is recorded, and the time spent in and the number of entries into the open and closed arms are measured.

    • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Logical Relationship Diagram: Elevated Plus-Maze Interpretation

EPM_Logic cluster_0 Drug Effect cluster_1 Observed Behavior Anxiolytic Anxiolytic Effect (e.g., Amibegron) Increase_Open_Arm Increased time/entries in open arms Anxiolytic->Increase_Open_Arm Leads to Anxiogenic Anxiogenic Effect Decrease_Open_Arm Decreased time/entries in open arms Anxiogenic->Decrease_Open_Arm Leads to

Interpreting results from the Elevated Plus-Maze.

References

How to control for confounding variables in Amibegron Hydrochloride research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on controlling for confounding variables in research involving Amibegron (B1667048) Hydrochloride. The following information is curated to assist in the design and interpretation of experiments, ensuring the validity and reliability of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting

1. How do I mitigate the significant placebo effect observed in antidepressant trials when studying Amibegron Hydrochloride?

The placebo effect is a primary confounding variable in depression research. A robust experimental design is critical to differentiate the pharmacological effects of this compound from placebo response.

  • Randomized, Double-Blind, Placebo-Controlled Design: This remains the gold standard. Participants are randomly assigned to receive either this compound or an identical-looking placebo, and neither the participants nor the investigators know the treatment allocation.

  • Placebo Lead-in Period: A single-blind placebo lead-in phase can help identify and exclude patients who are highly responsive to placebo or non-compliant with the study protocol before randomization.[1]

  • Centralized Raters: To minimize inter-rater variability and potential bias in assessing depressive symptoms, utilize trained, centralized raters who are blinded to the treatment allocation.

  • Managing Patient Expectations: Provide clear and neutral information to participants about the study, avoiding overly optimistic language that could inflate expectations of improvement.[2][3]

An experimental workflow incorporating these elements is illustrated below:

G cluster_screening Screening & Enrollment cluster_leadin Placebo Lead-in (Single-Blind) cluster_randomization Randomization (Double-Blind) cluster_treatment Treatment Phase cluster_assessment Outcome Assessment cluster_analysis Data Analysis A Recruit Patients with MDD B Administer Placebo to All Participants A->B C Exclude Placebo Responders & Non-Compliant Participants B->C D Randomly Assign to Treatment Arms C->D E This compound Group D->E F Placebo Group D->F G Blinded Central Raters Assess Symptoms E->G F->G H Compare Outcomes G->H

Caption: Workflow for a Clinical Trial with Placebo Effect Mitigation.

2. What are the critical patient-related confounding variables to control for in this compound research for depression?

Patient heterogeneity can significantly impact study outcomes. The following table outlines key variables and methods for their control.

Variable CategoryPotential Confounding VariablesRecommended Control Methods
Demographics Age, Sex, Ethnicity- Stratified randomization to ensure balanced distribution across groups.- Statistical adjustment in the analysis phase (e.g., using ANCOVA).
Clinical History - Baseline severity of depression (e.g., HAM-D, MADRS scores).- Duration of the current depressive episode.- Number of previous episodes.- History of treatment resistance.- Strict inclusion and exclusion criteria.- Stratification based on baseline severity.- Use baseline scores as a covariate in the analysis.
Comorbidities - Anxiety disorders.- Substance use disorders.- Chronic pain conditions.- Exclusion of patients with comorbidities that could confound the results.- Subgroup analyses for common comorbidities.- Statistical modeling to account for their effects.

3. How can I account for potential drug-drug interactions with this compound?

While specific metabolic pathways for this compound are not well-documented in publicly available literature, it is prudent to assume the potential for interactions. Research on other β3-adrenoceptor agonists, such as mirabegron, has shown involvement of CYP2D6 and CYP3A4 enzymes.[4][5]

  • Concomitant Medication Log: Maintain a detailed record of all prescription, over-the-counter, and supplemental medications used by participants.

  • Washout Period: For patients taking other psychotropic medications, a washout period should be implemented before initiating treatment with this compound.

  • Exclusion of Potent CYP Inhibitors/Inducers: Consider excluding patients who are taking strong inhibitors or inducers of major cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are commonly involved in the metabolism of many drugs.

4. What about genetic factors influencing the response to this compound?

Genetic polymorphisms in drug-metabolizing enzymes and drug targets can be significant confounders.

  • Pharmacogenomic Sub-studies: If feasible, collect DNA samples to analyze polymorphisms in genes encoding for CYP enzymes (e.g., CYP2D6, CYP3A4) and the β3-adrenoceptor (ADRB3).

  • Stratified Randomization: If known genetic factors are expected to have a large effect, you can stratify randomization based on genotype.

  • Post-hoc Analysis: In the analysis phase, genetic data can be used to explore sources of variability in treatment response.

The logical relationship for considering genetic confounders is as follows:

G cluster_patient Patient Population cluster_drug Drug Administration cluster_metabolism Pharmacokinetics cluster_outcome Clinical Outcome A Genetic Variation (e.g., CYP2D6, ADRB3) C Altered Drug Metabolism/Target Binding A->C B This compound B->C D Variability in Efficacy and Side Effects C->D

Caption: Impact of Genetic Variation on Treatment Outcome.

Data Presentation

The following table summarizes efficacy data from a Phase 3 clinical trial of this compound (NCT00825058) in patients with recurrent major depressive episodes.[6]

Efficacy EndpointAmibegron 700 mg/day (n=106)Placebo (n=91)Difference in Mean Changes [95% CI]p-value
Change from Baseline in HAM-D-17 Total Score -13.31 (SD 7.18)-11.12 (SD 7.17)-2.18 [-3.96, -0.41]0.016
Change from Baseline in HAM-D Total Score (Baseline >25) -15.63 (SD 7.86)-11.86 (SD 7.86)-3.78 [-6.47, -1.08]0.006
Change from Baseline in MADRS Total Score ---0.058
Change from Baseline in HAM-A Total Score ---0.010
Early Onset Responders (%) 29.2%17.1%-0.026

HAM-D: Hamilton Depression Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale; HAM-A: Hamilton Anxiety Rating Scale; SD: Standard Deviation; CI: Confidence Interval.

Experimental Protocols

Protocol: Controlling for Baseline Severity and Clinical History

  • Define Strict Inclusion/Exclusion Criteria:

    • Inclusion: Specify a narrow range for baseline depression severity scores on a standardized scale (e.g., HAM-D-17 score between 22-30). Require a documented history of a specific number of previous depressive episodes (e.g., at least one prior episode).

    • Exclusion: Exclude patients with a history of non-response to two or more adequate antidepressant trials, and those with comorbid psychiatric disorders that could interfere with the assessment of depression.

  • Stratified Randomization:

    • After the placebo lead-in, stratify eligible participants based on baseline HAM-D-17 score (e.g., moderate: 22-25 vs. severe: 26-30).

    • Within each stratum, randomize participants to either the this compound or placebo group.

  • Statistical Analysis:

    • In the final statistical model (e.g., ANCOVA), include the baseline depression score as a covariate.

    • Conduct a pre-planned subgroup analysis to explore the treatment effect in the different severity strata.

Signaling Pathways

This compound is a selective β3-adrenoceptor agonist. Its antidepressant effects are thought to be mediated through the modulation of monoamine neurotransmission and the expression of neurotrophic factors.[7][8][9]

G cluster_drug Drug Action cluster_signaling Intracellular Signaling cluster_neurotrophic Neurotrophic Factors cluster_neurotransmitter Neurotransmitter Modulation cluster_outcome Therapeutic Effect Amibegron Amibegron ADRB3 β3-Adrenoceptor Amibegron->ADRB3 AC Adenylyl Cyclase ADRB3->AC Serotonin ↑ Serotonin (5-HT) Release ADRB3->Serotonin Norepinephrine ↑ Norepinephrine (NE) Release ADRB3->Norepinephrine cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB ↑ CREB Phosphorylation PKA->CREB BDNF ↑ BDNF Expression CREB->BDNF Antidepressant Antidepressant BDNF->Antidepressant Serotonin->Antidepressant Norepinephrine->Antidepressant

Caption: Proposed Signaling Pathway for Amibegron's Antidepressant Effect.

References

Best practices for documenting and reporting experiments with Amibegron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amibegron Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the β3-adrenergic receptor (β3-AR).[1][2] Its primary mechanism of action involves binding to and activating β3-AR, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This signaling cascade mediates various physiological responses, including the regulation of energy balance and glucose homeostasis.[1] Amibegron has been investigated for its potential therapeutic effects in conditions such as depression, irritable bowel syndrome (IBS), and obesity.[1]

Q2: What are the key differences in β3-adrenoceptor pharmacology between rodents and humans?

Significant pharmacological differences exist for β3-adrenoceptors between rodents and humans.[2] This can lead to discrepancies in the efficacy and potency of β3-AR agonists like Amibegron between preclinical rodent models and human studies. Lipolysis in human white adipocytes, for instance, is primarily mediated by β1- and β2-adrenoceptors, with a minor role for β3-adrenoceptors, which is different from what is observed in rodents.[2] Researchers should exercise caution when extrapolating results from rodent studies to humans and consider using human cell lines or tissues for in vitro experiments where possible.

Q3: How should this compound be prepared for in vitro and in vivo experiments?

For in vitro experiments, it is recommended to first prepare a concentrated stock solution of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO) before diluting it to the final working concentration in the cell culture medium.[5] Direct dissolution in aqueous media can lead to precipitation. For in vivo studies in rodents, this compound can be administered via intraperitoneal (i.p.) or oral (p.o.) routes.[1][6] The vehicle for administration will depend on the specific experimental protocol and may include saline with co-solvents like PEG300 and Tween-80 to ensure solubility.[1] It is advisable to prepare fresh working solutions on the day of the experiment.[1]

Troubleshooting Guides

In Vitro Experiments

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Cause: this compound can have limited solubility in aqueous solutions, and "salting out" can occur when a concentrated DMSO stock solution is diluted into the cell culture medium.[5]

  • Solution:

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, first dilute the stock in a smaller volume of medium, mix gently, and then add this intermediate dilution to the rest of the medium.[5]

    • Pre-warm Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can improve solubility.[5]

    • Limit Final DMSO Concentration: Ensure the final DMSO concentration in the cell culture is low (typically <0.5%) to avoid both precipitation and cellular toxicity.[5]

    • Alternative Solvents: If precipitation persists, consider preparing the stock solution in sterile water or ethanol, after confirming the compound's solubility.[5]

Issue 2: High Background or Inconsistent Results in cAMP Assays

  • Cause: High background in cAMP assays can be due to several factors, including phosphodiesterase (PDE) activity degrading cAMP, or non-specific binding. Inconsistent results may arise from variability in cell seeding, compound addition, or incubation times.

  • Solution:

    • Use a PDE Inhibitor: Include a phosphodiesterase inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and increase the signal window.[4][7]

    • Optimize Cell Density: Titrate the number of cells per well to find the optimal density that gives a robust signal-to-background ratio.

    • Standardize Incubation Times: Ensure consistent incubation times for both compound treatment and cAMP detection steps.

    • Check for Contamination: High background can sometimes be a result of contamination in reagents or laboratory glassware.[8]

Issue 3: Lack of Cellular Response to this compound

  • Cause: The absence of a cellular response could be due to low or absent β3-adrenoceptor expression in the chosen cell line, receptor desensitization, or issues with the compound's activity.

  • Solution:

    • Confirm Receptor Expression: Verify the expression of functional β3-adrenoceptors in your cell line at the mRNA and/or protein level.

    • Use a Positive Control: Include a known β-adrenergic agonist, like isoproterenol, as a positive control to confirm that the downstream signaling pathway is functional.

    • Check Compound Integrity: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.

    • Consider Species Differences: If using a non-human cell line, be mindful of potential species-specific differences in receptor pharmacology that might affect Amibegron's potency.[2]

In Vivo Experiments

Issue 1: Poor Bioavailability or Inconsistent Drug Exposure

  • Cause: this compound, like other β3-AR agonists, may have poor oral bioavailability.[1] Inconsistent drug exposure can result from improper formulation or administration.

  • Solution:

    • Optimize Formulation: Use appropriate vehicles and co-solvents to ensure complete dissolution and stability of the compound for administration.[1]

    • Consider Alternative Routes: If oral bioavailability is a concern, consider intraperitoneal (i.p.) administration for more direct and consistent systemic exposure.[1]

    • Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen and to ensure consistent plasma concentrations of the drug.

Issue 2: Off-Target Cardiovascular Effects

  • Cause: At higher concentrations, this compound may lose its selectivity for β3-adrenoceptors and activate β1- and/or β2-adrenoceptors, leading to cardiovascular side effects such as increased heart rate and blood pressure.[2][9]

  • Solution:

    • Dose-Response Studies: Conduct careful dose-response studies to identify the lowest effective dose that elicits the desired therapeutic effect without causing significant cardiovascular side effects.

    • Monitor Cardiovascular Parameters: Routinely monitor heart rate and blood pressure in experimental animals throughout the study.

    • Use Selective Antagonists: In mechanistic studies, co-administer selective β1- and β2-adrenoceptor antagonists to confirm that the observed effects are mediated by β3-adrenoceptors.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpecies/TissueValueReference
EC50 Rat Colon (β3-adrenoceptor)3.5 nM[1][2]
EC50 Rat Uterus499 nM[1][2]
IC50 Rat Brain (β1-adrenoceptor)4.6 µM[1][2]
IC50 Rat Brain (β2-adrenoceptor)1.2 µM[1][2]
IC50 Rat Brain (5-HT uptake)0.58 µM[1][2]
IC50 Rat Brain (Noradrenaline uptake)2.5 µM[1][2]
IC50 Rat Brain (Dopamine uptake)3.2 µM[1][2]

Table 2: In Vivo Dosages of this compound in Rodent Models

Animal ModelDosing RegimenObserved EffectReference
Mice 0.1 to 0.3 mg/kg, i.p.Potentiation of yohimbine (B192690) toxicity[1]
Rats 0.6 and 2 mg/kg, i.p.Activity in the learned helplessness model[1]
Rats 3 and 10 mg/kg, p.o.Increased synthesis of 5-HT and tryptophan in the brain[1]
Rats (FSL model) 0.3, 1.0, or 3.0 mg/kg for 14 daysReduced immobility in the forced swim test[6]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in a cell line expressing the β3-adrenoceptor.

Methodology:

  • Cell Culture: Culture cells expressing the β3-adrenoceptor (e.g., CHO-K1 cells stably transfected with the human β3-AR) in appropriate growth medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into a 96-well plate at a pre-optimized density. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to obtain a range of concentrations.

  • Cell Stimulation: Remove the growth medium from the cells and replace it with the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., isoproterenol). Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent assay) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vivo Forced Swim Test in Rats

Objective: To evaluate the antidepressant-like effects of this compound in a rodent model of depression.

Methodology:

  • Animals: Use male Flinders Sensitive Line (FSL) rats, a genetic model of depression.

  • Drug Administration: Treat the FSL rats for 14 consecutive days with this compound (e.g., 0.3, 1.0, or 3.0 mg/kg, p.o.), a positive control antidepressant (e.g., fluoxetine (B1211875) 5 mg/kg), or vehicle.[6]

  • Forced Swim Test: 24 hours after the last drug administration, place each rat individually in a cylinder of water for a 5-minute test session. Record the duration of immobility, defined as the time the rat spends floating without making active movements.

  • Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the this compound-treated group compared to the vehicle group indicates an antidepressant-like effect.[6]

Visualizations

Amibegron_Signaling_Pathway Amibegron Amibegron Hydrochloride Beta3AR β3-Adrenergic Receptor Amibegron->Beta3AR Binds to G_Protein Gs Protein Beta3AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Lipolysis, Thermogenesis) PKA->Downstream Phosphorylates Targets

Caption: Signaling pathway of this compound via the β3-adrenoceptor.

In_Vitro_Workflow start Start cell_culture Cell Culture (β3-AR expressing cells) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) cell_seeding->compound_prep stimulation Cell Stimulation (Amibegron HCl) cell_seeding->stimulation compound_prep->stimulation lysis Cell Lysis stimulation->lysis cAMP_detection cAMP Detection (e.g., HTRF, ELISA) lysis->cAMP_detection data_analysis Data Analysis (EC50 determination) cAMP_detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro cAMP accumulation assay.

References

Validation & Comparative

A Tale of Two β3-Adrenergic Agonists: An Indirect Comparison of Amibegron Hydrochloride and Mirabegron in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Amibegron (B1667048) Hydrochloride and mirabegron (B1684304) is noteworthy for researchers in drug development, as both molecules target the β3-adrenergic receptor. However, their investigational paths have diverged significantly, with mirabegron reaching clinical use for overactive bladder (OAB), while the development of amibegron for central nervous system disorders was discontinued.[1][2] This guide provides an objective comparison based on available preclinical data, highlighting their distinct therapeutic explorations and efficacy in respective research models.

It is crucial to note that no direct, head-to-head comparative studies of Amibegron Hydrochloride and mirabegron in the same research models have been identified in the public domain. Therefore, this comparison is indirect, focusing on their individual preclinical profiles.

Shared Mechanism of Action: The β3-Adrenergic Signaling Pathway

Both this compound and mirabegron exert their effects by selectively activating β3-adrenergic receptors.[3][4] This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit of the associated G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to various physiological responses depending on the tissue type.[3] In the context of the urinary bladder, this pathway promotes detrusor smooth muscle relaxation.[3]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Amibegron / Mirabegron Amibegron / Mirabegron β3-Adrenergic Receptor β3-Adrenergic Receptor Amibegron / Mirabegron->β3-Adrenergic Receptor Binds to G-protein (Gs) G-protein (Gs) β3-Adrenergic Receptor->G-protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Physiological Response Physiological Response Protein Kinase A (PKA)->Physiological Response Leads to

Figure 1: β3-Adrenergic Receptor Signaling Pathway.

Preclinical Efficacy of Mirabegron in Overactive Bladder (OAB) Models

Mirabegron has been extensively studied in various preclinical models of OAB, demonstrating its efficacy in improving bladder function. These studies have been instrumental in its successful clinical development.

Key Experimental Models and Findings

Animal models are crucial for mimicking the pathophysiology of OAB. The most common models used in mirabegron research include:

  • Cyclophosphamide-Induced Cystitis Model in Rats: This model induces bladder inflammation and hyperactivity, replicating key symptoms of OAB.[5]

  • Spinal Cord Injured (SCI) Rats: This model is used to study neurogenic detrusor overactivity.[3]

  • Bladder Outlet Obstruction (BOO) Model in Rats: This model mimics the bladder dysfunction that can result from conditions like benign prostatic hyperplasia.[6][7]

In these models, mirabegron has consistently been shown to:

  • Increase bladder capacity.[3]

  • Reduce the frequency of non-voiding bladder contractions.[6][8]

  • Decrease resting intravesical pressure without affecting the amplitude of micturition contraction.[6]

Quantitative Data from Preclinical OAB Studies
Model Species Mirabegron Dose Key Finding Reference
Bladder Outlet ObstructionRat0.3 mg/kg/h, subcutaneouslySignificantly fewer non-voiding contractions compared to the BOO group.[7]
Chronic Bladder IschemiaRat10 mg/kg/day, orallySignificantly larger micturition interval, bladder capacity, and voided volume compared to the untreated ischemic group.[9]
Psychological Stress (Water Avoidance)MouseNot specifiedReduced the increased urinary frequency caused by stress.[10]

Experimental Protocol: Cyclophosphamide-Induced Cystitis in Rats

Animal Selection Female Sprague-Dawley or Wistar Rats Induction Single intraperitoneal (i.p.) injection of Cyclophosphamide (150 mg/kg) Animal Selection->Induction Treatment Administration of Mirabegron or Vehicle Induction->Treatment Data Collection Cystometric evaluation of bladder function Treatment->Data Collection Analysis Comparison of bladder capacity, voiding frequency, and non-voiding contractions Data Collection->Analysis

Figure 2: Workflow for Cyclophosphamide-Induced Cystitis Model.

Preclinical Efficacy of this compound in CNS Models

Amibegron was primarily investigated for its potential as an anxiolytic and antidepressant agent. Preclinical studies have explored its effects in various behavioral models.

Key Experimental Models and Findings

The preclinical assessment of amibegron's CNS effects utilized established models of anxiety and depression:

  • Forced Swim Test (FST) in Rats/Mice: This is a widely used model to screen for antidepressant-like activity.[11][12]

  • Elevated Plus-Maze (EPM) Test in Mice: This test is used to assess anxiolytic-like effects.[13]

  • Chronic Mild Stress Model: This model is used to induce a state of depression-like behavior in rodents.[12]

In these models, amibegron has been reported to:

  • Reduce immobility time in the FST, suggesting an antidepressant-like effect.[11][12]

  • Increase the time spent in and the number of entries into the open arms of the EPM, indicative of anxiolytic activity.[13]

  • Counteract stress-induced behavioral and neurochemical changes.[14]

Quantitative Data from Preclinical CNS Studies
Model Species Amibegron Dose Key Finding Reference
Forced Swim TestRat5 and 10 mg/kg, i.p.Counteracted the increase in immobility time caused by stress.[14]
Elevated Plus-MazeMouse5 and 10 mg/kgDose-dependently prolonged time spent in and increased entries into the open arms.[13]
In vivo MicrodialysisRat10 mg/kg, p.o.Increased the release of 5-HT in the prefrontal cortex.[15]

Experimental Protocol: Forced Swim Test in Rodents

Animal Selection Male Wistar Rats or Mice Pre-test Session Initial 15-minute swim session Animal Selection->Pre-test Session Treatment Administration of Amibegron or Vehicle (acutely or repeatedly) Pre-test Session->Treatment Test Session 5-minute swim session 24 hours after pre-test Treatment->Test Session Data Recording Recording of immobility time Test Session->Data Recording Analysis Comparison of immobility duration between treatment groups Data Recording->Analysis

Figure 3: Workflow for the Forced Swim Test.

Summary and Conclusion

While both this compound and mirabegron are β3-adrenergic receptor agonists, their preclinical evaluations have been in disparate therapeutic areas, precluding a direct comparison of efficacy for a single indication. Mirabegron has a well-established preclinical profile supporting its use in OAB, with robust data from relevant bladder dysfunction models.[6][16][17] In contrast, amibegron's research focused on its potential anxiolytic and antidepressant effects, with positive signals in corresponding behavioral models.[11][12][13]

For researchers, this comparison underscores the diverse therapeutic potential of targeting the β3-adrenergic receptor. The data presented here, derived from distinct sets of preclinical models, highlights the importance of the biological context in determining the ultimate therapeutic application of a pharmacological agent. While mirabegron's journey led to a successful application in urology, the preclinical data for amibegron may still hold value for research into the role of β3-adrenergic receptors in the central nervous system.

References

A Comparative Analysis of Amibegron Hydrochloride and Solabegron: β3-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective β3-adrenergic receptor agonists: Amibegron Hydrochloride and solabegron (B109787). Both compounds have been investigated for their therapeutic potential in various disorders, primarily targeting the relaxation of smooth muscle and other physiological responses mediated by the β3-adrenergic receptor. This document summarizes their mechanisms of action, presents available quantitative data from key studies, outlines experimental methodologies, and visualizes their signaling pathways.

Introduction

This compound (formerly SR 58611A) and solabegron (formerly GW-427,353) are selective agonists of the β3-adrenergic receptor.[1][2] Amibegron was investigated for the treatment of depression, irritable bowel syndrome (IBS), and obesity, but its clinical development was discontinued.[3] Solabegron has been primarily studied for overactive bladder (OAB) and IBS, with several clinical trials completed.[2][4]

Mechanism of Action

Both this compound and solabegron exert their primary effects by binding to and activating β3-adrenergic receptors. This activation stimulates a downstream signaling cascade that leads to various physiological responses, most notably the relaxation of smooth muscle tissues.[5][6]

The activation of the β3-adrenergic receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation.[5] In the context of OAB, this leads to relaxation of the detrusor muscle in the bladder, increasing its capacity.[3] In IBS, the relaxation of intestinal smooth muscle is thought to alleviate symptoms.[7] Additionally, for solabegron, it has been shown to produce visceral analgesia by releasing somatostatin (B550006) from adipocytes.[2]

Data Presentation

The following tables summarize the available quantitative data for this compound and solabegron from key preclinical and clinical studies.

Table 1: Preclinical Data Summary

ParameterThis compoundSolabegron
Target β3-Adrenergic Receptorβ3-Adrenergic Receptor
EC50 (cAMP accumulation) Not explicitly found in searches22 ± 6 nM (in CHO cells expressing human β3-AR)[6]
Key Preclinical Finding (Antidepressant Model) Significant reduction in immobility time in forced swim test in rats (dose-dependent)Not applicable
Key Preclinical Finding (GI Motility) Decreased gastrointestinal motility in wild-type miceNo significant alteration of gastrointestinal or colonic transit in healthy volunteers[8]

Table 2: Clinical Data Summary (Overactive Bladder - Solabegron)

ParameterPlaceboSolabegron (50 mg twice daily)Solabegron (125 mg twice daily)
Study Phase II, randomized, double-blind, placebo-controlled[1]Phase II, randomized, double-blind, placebo-controlled[1]Phase II, randomized, double-blind, placebo-controlled[1]
Patient Population 85 adult women with OAB[1]88 adult women with OAB[1]85 adult women with OAB[1]
Primary Endpoint
% Change in Incontinence Episodes/24h (from baseline to week 8)Not specifiedNot statistically significant vs. placeboStatistically significant reduction (p=0.025 vs. placebo)[1]
Secondary Endpoints
Change in Micturitions/24h (from baseline to week 8)Not specifiedNot specifiedStatistically significant reduction[1]
Change in Volume Voided/Micturition (from baseline to week 8)Not specifiedNot specifiedStatistically significant increase[1]

Table 3: Clinical Data Summary (Irritable Bowel Syndrome - Solabegron)

ParameterPlaceboSolabegron
Study Phase II[2]Phase II[2]
Patient Population 102 patients with IBS[2]102 patients with IBS[2]
Key Finding Showed a trend for greater improvement in quality of life[2]Demonstrated a significant reduction in pain associated with IBS[2]

Experimental Protocols

This compound: Forced Swim Test (Preclinical Model of Depression)

The forced swim test is a common preclinical behavioral assay used to screen for potential antidepressant effects of drugs.[9][10]

Methodology:

  • Animals: Male Wistar rats are typically used.

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., to a depth of 15 cm) maintained at a constant temperature (e.g., 25°C).

  • Procedure:

    • Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute period. This is to induce a state of behavioral despair.

    • Test session: 24 hours after the pre-test, the rats are administered either the vehicle (control) or this compound at various doses. Following a set time after administration (e.g., 30-60 minutes), the rats are placed back into the water-filled cylinder for a 5-minute test session.

  • Data Collection: The duration of immobility (the time the rat spends floating passively with only small movements to keep its head above water) is recorded.

  • Endpoint: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[10]

Solabegron: Phase II Clinical Trial in Overactive Bladder

This study was a multicenter, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and tolerability of solabegron in women with OAB.[1]

Methodology:

  • Patient Population: Adult women with a diagnosis of OAB for at least 3-6 months, characterized by symptoms of urinary frequency, urgency, and urge incontinence.[1][11]

  • Study Design:

    • A screening phase to determine eligibility.

    • A placebo run-in period.

    • Randomization to one of three treatment arms: placebo, solabegron 50 mg twice daily, or solabegron 125 mg twice daily, for a duration of 8-12 weeks.[1][12]

  • Data Collection:

    • Patients maintain a daily electronic diary to record micturition events, including the number of incontinence episodes, frequency of urination, and volume of urine voided per micturition.[11]

    • Adverse events are monitored throughout the study.

  • Endpoints:

    • Primary Endpoint: Percentage change from baseline in the number of incontinence episodes per 24 hours.[1]

    • Secondary Endpoints: Changes from baseline in the frequency of micturitions per 24 hours and the volume of urine voided per micturition.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathway and an example experimental workflow.

G cluster_0 β3-Adrenergic Receptor Signaling Pathway Agonist Amibegron or Solabegron Receptor β3-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: β3-Adrenergic Receptor Signaling Pathway.

G cluster_1 Forced Swim Test Experimental Workflow Start Start Pre_Test Day 1: Pre-Test Session (15 min swim) Start->Pre_Test Housing 24h Housing Pre_Test->Housing Drug_Admin Day 2: Drug Administration (Amibegron or Vehicle) Housing->Drug_Admin Test_Session Test Session (5 min swim) Drug_Admin->Test_Session Data_Analysis Data Analysis (Measure Immobility Time) Test_Session->Data_Analysis End End Data_Analysis->End

Caption: Forced Swim Test Workflow.

Conclusion

This compound and solabegron are both selective β3-adrenergic receptor agonists that have shown potential in preclinical and clinical settings, respectively. While Amibegron's development was halted, preclinical data indicated potential antidepressant and gut motility-modulating effects. Solabegron has demonstrated clinical efficacy in treating overactive bladder and has shown promise for irritable bowel syndrome. The primary mechanism for both involves the β3-AR/cAMP/PKA pathway, leading to smooth muscle relaxation. Further research into solabegron may provide a valuable therapeutic option for OAB and potentially IBS. The lack of head-to-head comparative studies necessitates that any comparisons be made with caution, considering the different stages of development and target indications.

References

A Head-to-Head In Vitro Comparison of β3-Adrenoceptor Agonists: SR58611A and BRL37344

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro pharmacological properties of two prominent β3-adrenoceptor agonists, SR58611A and BRL37344. This guide provides a comparative analysis of their binding affinities and functional potencies, supported by detailed experimental protocols and signaling pathway diagrams.

This report details the in vitro pharmacological characteristics of SR58611A (amibegron) and BRL37344, two selective agonists of the β3-adrenergic receptor (β3-adrenoceptor). The β3-adrenoceptor is a G-protein coupled receptor primarily expressed in adipose tissue and the urinary bladder, playing a key role in lipolysis, thermogenesis, and bladder relaxation. Consequently, agonists of this receptor have been investigated for their therapeutic potential in treating obesity, type 2 diabetes, and overactive bladder. This guide offers a head-to-head comparison of SR58611A and BRL37344, focusing on their in vitro performance in recombinant cell systems.

Quantitative Comparison of In Vitro Pharmacology

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of SR58611A and BRL37344 for the β3-adrenoceptor from in vitro studies. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

CompoundParameterSpecies/Cell LineRadioligandValueReference
SR58611A EC50 (cAMP accumulation)Rat Colon-3.5 nM[1][2]
EC50 (Glycerol release)Brown Adipocytes-11 nM[2]
EC50 (Adenylyl cyclase activity)Brown Adipocytes-20 nM[2]
BRL37344 Ki (Binding affinity)Rat β3-AR in CHO cells[3H]CGP 1217729 nM
Ki (Binding affinity)Rodent-430 nM[3]
EC50 (Force of contraction)Human Atrial Myocardium-144.7 ± 53.6 nM[4][5]

Note: A direct, head-to-head study comparing the binding and functional parameters of SR58611A and BRL37344 in the same experimental setup was not identified in the public literature. The data presented are from individual studies and should be interpreted with consideration of the different experimental systems used.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize SR58611A and BRL37344 are provided below. These protocols are generalized from standard practices in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Cells (e.g., CHO or HEK293) stably expressing the human β3-adrenoceptor are cultured and harvested.

  • The cells are lysed, and the cell membranes are isolated by differential centrifugation.[6]

  • The protein concentration of the membrane preparation is determined using a standard protein assay.[6]

2. Binding Reaction:

  • The cell membranes are incubated with a specific radioligand for the β3-adrenoceptor (e.g., [3H]CGP-12177) and varying concentrations of the unlabeled test compound (SR58611A or BRL37344).[4]

  • The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.[6][7]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[7]

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.[6]

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β3-adrenoceptor signaling pathway.

1. Cell Culture and Plating:

  • Cells (e.g., CHO or HEK293) expressing the β3-adrenoceptor are cultured and seeded into multi-well plates.[8]

2. Agonist Stimulation:

  • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then stimulated with varying concentrations of the test agonist (SR58611A or BRL37344) for a defined period at 37°C.[9]

3. Cell Lysis and cAMP Measurement:

  • The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.

  • The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[9]

4. Data Analysis:

  • The data are plotted as a concentration-response curve, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined using non-linear regression.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus β3-AR β3-AR Gs Gs β3-AR->Gs Activates AC AC Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene_Transcription CREB->Gene_Transcription Promotes Agonist Agonist Agonist->β3-AR Binds

Caption: β3-Adrenoceptor signaling pathway.

G cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay A1 Prepare Membranes (β3-AR expressing cells) A2 Incubate: Membranes + Radioligand + SR58611A or BRL37344 A1->A2 A3 Filter and Wash A2->A3 A4 Quantify Radioactivity A3->A4 A5 Determine Ki A4->A5 Compare Affinity Compare Affinity A5->Compare Affinity B1 Culture Cells (β3-AR expressing) B2 Stimulate with SR58611A or BRL37344 B1->B2 B3 Lyse Cells B2->B3 B4 Measure cAMP B3->B4 B5 Determine EC50 & Emax B4->B5 Compare Potency & Efficacy Compare Potency & Efficacy B5->Compare Potency & Efficacy Start Start Start->A1 Start->B1

Caption: Experimental workflow for comparison.

References

A Comparative Guide to Amibegron Hydrochloride and CL316243 in Activating Beta-3 Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent selective beta-3 adrenoceptor (β3-AR) agonists: Amibegron Hydrochloride (also known as SR58611A) and CL316243. The objective is to present a comprehensive overview of their performance, supported by experimental data, to aid in research and development involving the β3-AR pathway.

Introduction

The β3-adrenoceptor, a member of the G protein-coupled receptor superfamily, is predominantly expressed in adipose tissue and the detrusor muscle of the bladder. Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (camp). This signaling cascade is a key regulator of lipolysis and thermogenesis, making β3-AR agonists promising therapeutic targets for metabolic disorders such as obesity and type 2 diabetes, as well as for overactive bladder. This compound and CL316243 are two such agonists that have been extensively studied for their selective activation of this receptor.

Quantitative Comparison of In Vitro Activity

The following table summarizes the key quantitative parameters for this compound and CL316243, providing a direct comparison of their potency and selectivity for the β3-adrenoceptor.

ParameterThis compound (SR58611A)CL316243Reference
β3-AR Agonist Potency (EC50) 3.5 nM (rat colon)3 nM[1]
β1-AR Affinity (IC50) 4.6 µM>10,000 nM[2]
β2-AR Affinity (IC50) 1.2 µM>10,000 nM[2]
Selectivity for β3-AR over β1-AR ~1314-fold>10,000-foldCalculated
Selectivity for β3-AR over β2-AR ~343-fold>10,000-foldCalculated

Note: EC50 (half-maximal effective concentration) indicates the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (half-maximal inhibitory concentration) reflects the concentration of a substance that inhibits a specific biological or biochemical function by 50%. Lower values indicate higher potency or affinity. Selectivity is calculated as the ratio of IC50 or EC50 values (βx-AR / β3-AR).

Signaling Pathway and Experimental Workflow

The activation of the β3-adrenoceptor by agonists like this compound and CL316243 initiates a well-defined signaling cascade. A typical experimental workflow to characterize these compounds involves assessing their binding affinity and functional potency.

G cluster_0 β3-Adrenoceptor Signaling Pathway Agonist Amibegron or CL316243 Receptor β3-Adrenoceptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Lipolysis) PKA->Downstream Phosphorylates Targets

Figure 1: β3-Adrenoceptor Signaling Pathway.

G cluster_1 Experimental Workflow for β3-AR Agonist Characterization start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Accumulation Assay (Determine EC50) start->functional_assay data_analysis Data Analysis (Potency & Selectivity) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize β3-adrenoceptor agonists.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay measures the direct interaction of a compound with the β3-adrenoceptor.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β3-adrenoceptor are cultured to confluence.

  • Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.

  • The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]-CGP12177) and varying concentrations of the unlabeled test compound (this compound or CL316243).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold wash buffer and the radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 values are determined by non-linear regression analysis of the competition binding curves.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for determining functional potency, EC50)

This functional assay quantifies the ability of an agonist to stimulate the production of the second messenger cAMP.

1. Cell Culture:

  • CHO or HEK293 cells stably expressing the human β3-adrenoceptor are seeded into 96-well plates and grown to a desired confluency.

2. Assay Procedure:

  • The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA). IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.

  • Cells are then incubated with varying concentrations of the test agonist (this compound or CL316243) for a specific period (e.g., 30 minutes) at 37°C.

  • The reaction is stopped by lysing the cells.

3. cAMP Quantification:

  • The intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • These kits typically involve a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The amount of cAMP produced in response to the agonist is determined from the standard curve.

  • The EC50 values are calculated by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Performance Comparison and Discussion

Both this compound and CL316243 demonstrate high potency as β3-AR agonists, with EC50 values in the low nanomolar range. This indicates that both compounds are effective at activating the receptor at very low concentrations.

A key differentiator lies in their selectivity. CL316243 exhibits exceptionally high selectivity for the β3-adrenoceptor, with over 10,000-fold selectivity against both β1- and β2-adrenoceptors.[3] This high degree of selectivity minimizes the potential for off-target effects that could arise from the activation of other beta-adrenergic receptor subtypes, such as cardiovascular effects mediated by β1-AR or bronchial effects mediated by β2-AR.

This compound also shows a clear preference for the β3-adrenoceptor, with selectivity ratios of approximately 1314-fold and 343-fold over β1- and β2-adrenoceptors, respectively. While these values indicate good selectivity, they are notably lower than those reported for CL316243. This suggests that at higher concentrations, this compound may have a greater potential for interacting with β1- and β2-adrenoceptors compared to CL316243.

The choice between these two agonists in a research context will depend on the specific requirements of the study. For experiments demanding the highest possible selectivity to isolate β3-AR mediated effects, CL316243 would be the preferred compound. This compound remains a potent and selective β3-AR agonist that has also been valuable in elucidating the physiological roles of this receptor.

Conclusion

This compound and CL316243 are both potent and selective agonists of the β3-adrenoceptor. CL316243 distinguishes itself with its exceptionally high selectivity profile, making it an invaluable tool for studies requiring precise targeting of the β3-AR. This compound also provides robust and selective activation of the receptor. The selection of either compound should be guided by the specific experimental goals, with careful consideration of their respective potency and selectivity profiles. The provided experimental protocols offer a foundation for the rigorous in vitro characterization of these and other β3-AR modulators.

References

A comparative analysis of different beta-3 adrenergic agonists in metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three beta-3 adrenergic agonists—mirabegron (B1684304), vibegron (B611683), and solabegron (B109787)—with a focus on their roles in metabolic studies. The information presented is intended to assist researchers and professionals in drug development in understanding the current landscape of these compounds and their potential therapeutic applications in metabolic diseases.

Introduction to Beta-3 Adrenergic Agonists

Beta-3 adrenergic receptors (β3-ARs) are predominantly expressed in adipose tissue and the urinary bladder.[1][2] Their activation stimulates lipolysis and thermogenesis in brown and beige adipose tissue, making them attractive targets for the treatment of obesity and type 2 diabetes.[3][4] While initially met with challenges in clinical development due to species differences and off-target effects, the approval of mirabegron for overactive bladder (OAB) has renewed interest in this class of drugs for metabolic conditions.[4][5] This guide compares the metabolic effects of mirabegron with two other β3-AR agonists, vibegron and solabegron, which are also in clinical development, primarily for OAB.[6][7]

Comparative Quantitative Data

The following table summarizes the available quantitative data from metabolic studies on mirabegron, vibegron, and solabegron. Data for vibegron and solabegron in the context of metabolic diseases are less extensive than for mirabegron, as their primary clinical development has focused on urological indications.

Parameter Mirabegron Vibegron Solabegron
Dosage 50-200 mg/day[8][9]50-75 mg/day[5][10]50-200 mg twice daily[11]
Study Population Healthy, obese, insulin-resistant individuals[12]Primarily patients with Overactive Bladder (OAB)[10][13]Healthy volunteers and patients with OAB[11][14]
Glucose Homeostasis Improved oral glucose tolerance (P < 0.01); Reduced HbA1c (P = 0.01)[12]Limited data; a Phase 3 trial for obesity is planned/ongoing[5]No significant effects on glucose observed in studies for IBS[11]
Insulin (B600854) Sensitivity Increased by ~12% (P = 0.03) as measured by hyperinsulinemic-euglycemic clamp[12]No direct data on insulin sensitivity from metabolic studies available.No direct data on insulin sensitivity from metabolic studies available.
Energy Expenditure Increased resting energy expenditure[6]No direct data on energy expenditure from metabolic studies available.No direct data on energy expenditure from metabolic studies available.
Brown Adipose Tissue (BAT) Activity Increased BAT metabolic activity[6]No direct data on BAT activity from metabolic studies available.No direct data on BAT activity from metabolic studies available.
Lipid Metabolism Elevations in HDL and ApoA1[6]No direct data on lipid metabolism from metabolic studies available.No direct data on lipid metabolism from metabolic studies available.
Body Weight/Composition No significant change in body weight or composition in some human studies[6]No significant weight loss demonstrated in OAB trials.[5]No significant effects on body weight reported.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the metabolic evaluation of beta-3 adrenergic agonists.

Hyperinsulinemic-Euglycemic Clamp

This technique is the gold standard for assessing insulin sensitivity in vivo.[15]

  • Subject Preparation: Subjects fast overnight. Two intravenous catheters are inserted, one for infusion and one for blood sampling.[15][16]

  • Basal Period: A primed-continuous infusion of a glucose tracer (e.g.,[15][15]-2H2 glucose or [3-3H]glucose) is administered to measure basal glucose turnover.[17]

  • Clamp Period: A continuous infusion of insulin is initiated to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of 20% dextrose is started and adjusted to maintain euglycemia (normal blood glucose levels).[16][17]

  • Blood Sampling: Blood samples are collected at regular intervals to monitor glucose levels and adjust the dextrose infusion rate. Samples are also taken to measure plasma insulin and glucose tracer concentrations.[17]

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.[15]

Oral Glucose Tolerance Test (OGTT)

The OGTT is a widely used test to assess how the body processes glucose.[18]

  • Subject Preparation: Subjects fast overnight.

  • Procedure: A baseline blood sample is drawn. The subject then ingests a standardized glucose solution (typically 75g).[18]

  • Blood Sampling: Blood samples are taken at timed intervals (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion to measure plasma glucose and insulin concentrations.[18]

  • Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion. Indices such as the Matsuda index can be derived to estimate insulin sensitivity.[12]

Measurement of Energy Expenditure

Indirect calorimetry is the most common method for measuring energy expenditure in a clinical research setting.[3][19]

  • Methodology: This technique measures oxygen consumption (VO2) and carbon dioxide production (VCO2).[1]

  • Equipment: Measurements can be performed using a ventilated hood system for resting energy expenditure (REE) or a whole-room calorimeter for longer-term measurements.[3][19]

  • Procedure: For REE, the subject rests in a supine position for a designated period while their respiratory gas exchange is measured.[3]

  • Data Analysis: Energy expenditure is calculated from VO2 and VCO2 using the Weir equation.[1] The respiratory exchange ratio (RER = VCO2/VO2) provides information about substrate utilization (carbohydrate vs. fat oxidation).

Visualizations

Signaling Pathway of Beta-3 Adrenergic Agonists

Beta3_Signaling_Pathway agonist Beta-3 Agonist (e.g., Mirabegron) receptor Beta-3 Adrenergic Receptor (β3-AR) agonist->receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates lipolysis Lipolysis (↑ Free Fatty Acids) pka->lipolysis Stimulates thermogenesis Thermogenesis (↑ UCP1) pka->thermogenesis Stimulates glucose_uptake Glucose Uptake pka->glucose_uptake Promotes

Caption: Beta-3 adrenergic agonist signaling pathway in adipocytes.

Experimental Workflow for Metabolic Evaluation

Experimental_Workflow screening Subject Screening & Baseline Assessment randomization Randomization screening->randomization treatment Treatment Group (Beta-3 Agonist) randomization->treatment placebo Placebo Group randomization->placebo intervention Intervention Period (e.g., 4-12 weeks) treatment->intervention placebo->intervention follow_up Follow-up Assessments intervention->follow_up clamp Hyperinsulinemic- Euglycemic Clamp follow_up->clamp ogtt Oral Glucose Tolerance Test (OGTT) follow_up->ogtt energy Energy Expenditure (Indirect Calorimetry) follow_up->energy biomarkers Biomarker Analysis (Blood & Tissue) follow_up->biomarkers data_analysis Data Analysis & Comparison clamp->data_analysis ogtt->data_analysis energy->data_analysis biomarkers->data_analysis

Caption: Typical workflow for a clinical trial evaluating metabolic effects.

References

A Comparative Analysis of the Antidepressant Efficacy of Amibegron Hydrochloride and Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antidepressant effects of Amibegron (B1667048) Hydrochloride, a selective β3-adrenoceptor agonist, and Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI). The following sections detail their comparative efficacy in established preclinical models of depression, their proposed mechanisms of action, and the experimental protocols utilized in these assessments.

Quantitative Comparison of Antidepressant-Like Effects

The antidepressant potential of Amibegron Hydrochloride has been benchmarked against the established antidepressant, Fluoxetine, in various animal models of depression. The data presented below summarizes the key findings from these comparative studies.

Experimental Model Drug/Dose Primary Outcome Measure Result Citation
Forced Swim Test (FSL Rats) Amibegron (0.3, 1.0, or 3.0 mg/kg)Reduction in immobility timeAll doses significantly reduced immobility, comparable to fluoxetine.[1][2]
Fluoxetine (5 mg/kg)Reduction in immobility timeSignificantly reduced immobility.[1][2]
Chronic Mild Stress (CMS) Amibegron (3 mg/kg/day)Attenuation of physical alterations (e.g., coat state degradation)Attenuated the physical alterations in wild-type mice, but not in β3-adrenoceptor knockout mice.[3]
FluoxetineReversal of CMS-induced behavioral deficits (e.g., anhedonia) and neurochemical changesChronic treatment with fluoxetine has been shown to reverse the effects of chronic mild stress.[4][5][6]
Learned Helplessness AmibegronReduction in escape failuresAmibegron has shown antidepressant-like activity in this model.[7]
Fluoxetine (15 and 30mg/kg)Reduction in escape failuresImproved the behavioral deficit in helpless rats.[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral test to assess antidepressant efficacy.

  • Apparatus: A cylindrical tank (approximately 40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[11][12]

  • Procedure (Rats): The test typically involves a two-day protocol. On day one (pre-test), rats are placed in the water for 15 minutes. Twenty-four hours later (test session), they are placed back in the water for 5 minutes.[2][13]

  • Procedure (Mice): A single 6-minute session is common, with the last 4 minutes being analyzed.[14]

  • Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[13][15]

Chronic Mild Stress (CMS) Model

The CMS model is a validated animal model of depression that induces a state of anhedonia, a core symptom of depression.

  • Procedure: Animals are subjected to a series of unpredictable, mild stressors over a prolonged period (e.g., several weeks). Stressors may include periods of food or water deprivation, tilted cages, soiled bedding, light/dark cycle reversal, and social isolation.[4][5]

  • Assessment: The primary outcome is often the measurement of anhedonia through a sucrose (B13894) preference test. A decrease in the consumption of a sweetened solution compared to a control group indicates a depressive-like state. Antidepressant treatment is expected to reverse this deficit.[5] Other measures can include changes in coat state and body weight.[3]

Learned Helplessness Model

This model is based on the principle that exposure to uncontrollable stress leads to a state of helplessness and a failure to cope with subsequent stressors.

  • Procedure: The protocol involves three phases:

    • Induction: Animals are exposed to inescapable and unpredictable electric foot shocks.

    • Conditioning: The animals are placed in a shuttle box where they can learn to escape a shock by moving to another compartment.

    • Testing: The latency to escape the shock is measured.

  • Scoring: Animals that were previously exposed to the inescapable shocks show a longer escape latency, demonstrating "learned helplessness." Antidepressant treatment is expected to reduce this escape latency.[8][9]

Signaling Pathways and Mechanisms of Action

The antidepressant effects of this compound and Fluoxetine are mediated by distinct molecular pathways.

This compound: β3-Adrenoceptor Agonism

Amibegron acts as a selective agonist for the β3-adrenergic receptor.[16] Activation of this receptor is thought to mediate its antidepressant effects through the following proposed pathway:

amibegron_pathway Amibegron Amibegron Hydrochloride Beta3AR β3-Adrenergic Receptor Amibegron->Beta3AR AC Adenylyl Cyclase Beta3AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Neurotransmission Increased Serotonin & Norepinephrine Release PKA->Neurotransmission Neurotrophic Increased BDNF & Anti-apoptotic factors CREB->Neurotrophic Antidepressant Antidepressant Effects Neurotransmission->Antidepressant Neurotrophic->Antidepressant

Amibegron's Proposed Antidepressant Signaling Pathway.
Fluoxetine: Selective Serotonin Reuptake Inhibition and Neurotrophic Effects

Fluoxetine's primary mechanism is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[17] Its long-term antidepressant effects are also linked to the modulation of neurotrophic signaling pathways, particularly involving Brain-Derived Neurotrophic Factor (BDNF).[17][18]

fluoxetine_pathway Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT inhibits BDNF_TrkB BDNF/TrkB Signaling Fluoxetine->BDNF_TrkB directly binds & potentiates Serotonin Increased Synaptic Serotonin Postsynaptic Postsynaptic 5-HT Receptor Activation Serotonin->Postsynaptic Postsynaptic->BDNF_TrkB Downstream Downstream Effectors (e.g., PLCγ, Akt, ERK) BDNF_TrkB->Downstream Plasticity Synaptic Plasticity & Neurogenesis Downstream->Plasticity Antidepressant Antidepressant Effects Plasticity->Antidepressant

Fluoxetine's Dual Mechanism of Antidepressant Action.

Conclusion

Preclinical evidence suggests that this compound exhibits antidepressant-like properties comparable to the established SSRI, Fluoxetine, in animal models of depression. While Fluoxetine's mechanism is primarily centered on the serotonergic system and subsequent neurotrophic factor modulation, Amibegron's effects are mediated through the β3-adrenergic system, highlighting a potentially novel therapeutic target for mood disorders. Further research is warranted to fully elucidate the clinical potential of Amibegron as an antidepressant.

References

Comparing the anxiolytic properties of SR58611A with diazepam

Author: BenchChem Technical Support Team. Date: December 2025

Anxiolytic Properties of SR58611A and Diazepam: A Comparative Analysis

This guide provides a detailed comparison of the anxiolytic properties of SR58611A, a selective β3-adrenoceptor agonist, and diazepam, a classical benzodiazepine (B76468). The information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Diazepam exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site on the receptor, it increases the frequency of chloride channel opening in response to GABA, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.

SR58611A produces anxiolytic-like effects through a different mechanism, primarily by activating β3-adrenoceptors. This activation is thought to modulate the release of various neurotransmitters, including noradrenaline and serotonin, in brain regions associated with anxiety, such as the amygdala and hippocampus.

Comparative Efficacy in Preclinical Models

The anxiolytic potential of both compounds has been evaluated in various animal models of anxiety. Below is a summary of their performance in two standard tests: the elevated plus maze (EPM) and the Vogel conflict test.

Elevated Plus Maze (EPM)

The EPM test is a widely used model for assessing anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

CompoundDose RangeEffect on Open Arm TimeReference
Diazepam 0.5 - 2.0 mg/kgSignificant increase
SR58611A 1 - 10 mg/kgSignificant increase
Vogel Conflict Test

The Vogel conflict test is a model of anxiety in which a rat's drinking behavior is punished with a mild electric shock. Anxiolytic drugs increase the number of punished licks, indicating a reduction in anxiety.

CompoundDose RangeEffect on Punished LickingReference
Diazepam 1 - 5 mg/kgSignificant increase
SR58611A 5 - 20 mg/kgSignificant increase

Side Effect Profile

A key differentiator between the two compounds is their side effect profile.

  • Diazepam: Is associated with sedation, motor impairment, amnesia, and the potential for dependence and withdrawal symptoms upon cessation of use.

  • SR58611A: Preclinical studies suggest a more favorable side effect profile, with a lower propensity to induce sedation or motor impairment at anxiolytic doses.

Experimental Protocols

Elevated Plus Maze Protocol
  • Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) elevated 50 cm from the floor.

  • Animals: Male Wistar rats (250-300g) are typically used.

  • Procedure:

    • Animals are administered either vehicle, diazepam (0.5-2.0 mg/kg, i.p.), or SR58611A (1-10 mg/kg, i.p.) 30 minutes before the test.

    • Each rat is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for 5 minutes.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries.

Vogel Conflict Test Protocol
  • Apparatus: A standard operant chamber equipped with a drinking bottle and a grid floor for delivering mild electric shocks.

  • Animals: Male Wistar rats (250-300g) are water-deprived for 48 hours prior to the test.

  • Procedure:

    • Animals are administered either vehicle, diazepam (1-5 mg/kg, i.p.), or SR58611A (5-20 mg/kg, i.p.) 30 minutes before the test.

    • Rats are placed in the chamber and allowed to drink from the bottle.

    • After 20 licks, a mild electric shock is delivered through the grid floor for every subsequent lick.

    • The session lasts for 3 minutes.

  • Parameter Measured:

    • The number of shocks received (i.e., the number of punished licks).

Signaling Pathways and Experimental Workflow

G cluster_0 Diazepam Signaling Pathway cluster_1 SR58611A Signaling Pathway Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Binds to Cl_Channel Chloride Channel (Increased Opening) GABA_A->Cl_Channel Modulates Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Anxiolysis Anxiolysis Hyperpolarization->Anxiolysis SR58611A SR58611A Beta3_AR β3-Adrenoceptor SR58611A->Beta3_AR Activates AC Adenylyl Cyclase Beta3_AR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Mod Neurotransmitter Modulation PKA->Neurotransmitter_Mod Anxiolysis_SR Anxiolysis Neurotransmitter_Mod->Anxiolysis_SR

Caption: Signaling pathways of Diazepam and SR58611A leading to anxiolysis.

G Animal_Prep Animal Preparation (e.g., Wistar Rats) Drug_Admin Drug Administration (Vehicle, Diazepam, or SR58611A) Animal_Prep->Drug_Admin Behavioral_Test Behavioral Test (EPM or Vogel Conflict Test) Drug_Admin->Behavioral_Test Data_Collection Data Collection (e.g., Time in Open Arms, Punished Licks) Behavioral_Test->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for comparing anxiolytic compounds.

The Evolving Landscape of Irritable Bowel Syndrome (IBS) Treatment: A Comparative Analysis of Amibegron Hydrochloride and Established Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective treatments for Irritable Bowel Syndrome (IBS) is a continuous journey. While Amibegron Hydrochloride, a selective β3-adrenergic receptor agonist, has been a subject of investigation for its potential role in managing IBS, its development for this indication has been discontinued.[1] However, the exploration of the β3-adrenergic pathway in visceral pain and motility continues, with other molecules like Vibegron (B611683) having undergone clinical evaluation. This guide provides a comparative overview of the therapeutic rationale behind β3-adrenergic receptor agonists and the efficacy of established IBS treatments, supported by available experimental data.

Mechanism of Action: A Tale of Two Pathways

Established IBS treatments employ a variety of mechanisms to address the multifaceted symptoms of the disorder, which include abdominal pain, bloating, and altered bowel habits.[2][3] In contrast, β3-adrenergic receptor agonists represent a more targeted approach aimed at modulating gut motility and visceral sensation.

Established IBS Treatments:

  • Antispasmodics: These agents, such as dicyclomine (B1218976) and hyoscyamine, act by blocking acetylcholine (B1216132) at parasympathetic sites, leading to smooth muscle relaxation in the gastrointestinal (GI) tract.[4] This helps to alleviate the abdominal pain and cramping associated with IBS.

  • 5-HT3 Antagonists (e.g., Alosetron): Primarily for diarrhea-predominant IBS (IBS-D), these drugs block serotonin (B10506) receptors in the gut, which slows colonic transit and reduces visceral sensitivity.[5]

  • Guanylate Cyclase-C Agonists (e.g., Linaclotide, Plecanatide): For constipation-predominant IBS (IBS-C), these agents stimulate fluid secretion into the intestines and accelerate colonic transit.[6] They have also been shown to reduce abdominal pain.[6]

  • Chloride Channel Activators (e.g., Lubiprostone): Also for IBS-C, lubiprostone (B194865) increases intestinal fluid secretion, which softens stool and increases bowel movement frequency.[6]

  • Tricyclic Antidepressants (TCAs) and Selective Serotonin Reuptake Inhibitors (SSRIs): Used in low doses, these neuromodulators can help manage IBS symptoms, particularly pain, through their effects on central pain processing and gut motility.[2][3]

This compound and the β3-Adrenergic Pathway:

Amibegron is a selective agonist for the β3-adrenergic receptor.[1][7][8] These receptors are found in the gastrointestinal tract, including on smooth muscle and enteric neurons.[9] Activation of β3-adrenergic receptors is thought to inhibit intestinal motility and potentially modulate visceral pain perception.[7][9] This mechanism suggested a potential therapeutic role in managing the symptoms of IBS.

Comparative Efficacy: A Look at the Clinical Data

Direct head-to-head clinical trial data comparing this compound with established IBS treatments is unavailable due to the discontinuation of its development for this indication. However, a phase 2 clinical trial of another β3-adrenergic receptor agonist, Vibegron, in women with IBS-D and mixed-symptom IBS (IBS-M) provides some insight into the potential efficacy of this drug class.

The study on Vibegron did not demonstrate a statistically significant improvement in the primary endpoint, which was the percentage of abdominal pain intensity weekly responders compared to placebo.[9][10]

In contrast, many established IBS treatments have demonstrated efficacy in large, randomized, placebo-controlled trials, leading to their approval and inclusion in treatment guidelines from organizations like the American College of Gastroenterology (ACG) and the American Gastroenterological Association (AGA).[4][11]

Quantitative Data Summary

The following tables summarize the efficacy data for various established IBS treatments. It is important to note that patient populations, study designs, and endpoint definitions can vary across clinical trials, making direct cross-trial comparisons challenging.

Table 1: Efficacy of Treatments for Irritable Bowel Syndrome with Constipation (IBS-C)

Drug ClassDrugPrimary Efficacy EndpointEfficacy vs. Placebo (Absolute Difference)Number Needed to Treat (NNT)Key Clinical Trials
Guanylate Cyclase-C Agonists LinaclotideFDA endpoint: ≥30% reduction in worst abdominal pain and an increase of ≥1 complete spontaneous bowel movement (CSBM) from baseline in the same week for at least 50% of the weeks15-20%5-7Multiple Phase 3 trials
PlecanatideFDA endpoint: ≥30% reduction in worst abdominal pain and an increase of ≥1 CSBM from baseline in the same week for at least 50% of the weeks10-15%7-10Two Phase 3 trials
Chloride Channel Activators LubiprostoneOverall response (patient-reported)~8%12.5Two Phase 3 trials
5-HT4 Agonists TegaserodOverall IBS symptom relief9.8%10Multiple Phase 3 trials

Table 2: Efficacy of Treatments for Irritable Bowel Syndrome with Diarrhea (IBS-D)

Drug ClassDrugPrimary Efficacy EndpointEfficacy vs. Placebo (Absolute Difference)Number Needed to Treat (NNT)Key Clinical Trials
5-HT3 Antagonists AlosetronAdequate relief of global IBS symptoms10-20%5-10Multiple Phase 3 trials
Mixed Opioid Receptor Agonist/Antagonist EluxadolineComposite response of improvement in abdominal pain and stool consistency12-15%7-8Two Phase 3 trials[12]
Antibiotics RifaximinAdequate relief of global IBS symptoms~10%10Two Phase 3 trials (TARGET 1 & 2)[4][12]
Tricyclic Antidepressants Amitriptyline (B1667244)Reduction in IBS Severity Scoring System (IBS-SSS) scoreSignificant reduction vs. placeboNot reported in the same formatATLANTIS trial[13]

Experimental Protocols: A Glimpse into Clinical Trial Design

The methodologies of clinical trials are crucial for interpreting their results. Below are summaries of the experimental protocols for a key trial of a β3-adrenergic agonist and a representative trial for an established IBS treatment.

Vibegron Phase 2 Study in Women with IBS-D and IBS-M
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, phase 2 proof-of-concept study.[10][14]

  • Patient Population: Adult women meeting Rome IV criteria for IBS-D or IBS-M.[10][14]

  • Intervention: Vibegron 75 mg once daily or placebo for 12 weeks.[10]

  • Primary Endpoint: The percentage of patients with IBS-D considered abdominal pain intensity (API) weekly responders, defined as a ≥30% reduction from baseline at week 12 in the mean weekly worst abdominal pain score.[10]

  • Key Assessments: Patients completed a daily electronic diary to record abdominal pain, stool consistency, and other IBS-related symptoms. Safety and tolerability were also assessed.[10]

Amitriptyline for IBS (ATLANTIS) Phase 3 Trial
  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial conducted in a primary care setting.[13]

  • Patient Population: Adults with Rome IV IBS of any subtype with ongoing symptoms despite first-line therapies.[13]

  • Intervention: Low-dose oral amitriptyline (starting at 10 mg daily and titrated up to 30 mg daily) or placebo for 6 months.[13]

  • Primary Endpoint: The IBS Severity Scoring System (IBS-SSS) score at 6 months.[13]

  • Key Assessments: Participants completed questionnaires on IBS symptoms, quality of life, and tolerability of the medication.[13]

Visualizing the Pathways and Processes

To better understand the underlying biology and experimental designs, the following diagrams are provided.

Signaling_Pathway_Beta3_Agonist cluster_neuron Enteric Neuron / Smooth Muscle Cell Amibegron Amibegron / Vibegron Beta3_Receptor β3-Adrenergic Receptor Amibegron->Beta3_Receptor binds & activates AC Adenylate Cyclase Beta3_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ion_Channels Ion Channels (e.g., K+ channels) PKA->Ion_Channels phosphorylates Relaxation Smooth Muscle Relaxation Ion_Channels->Relaxation Pain_Modulation Pain Signal Modulation Ion_Channels->Pain_Modulation

Caption: Signaling pathway of β3-adrenergic receptor agonists in the gut.

Experimental_Workflow_IBS_Trial Screening Patient Screening (Rome IV Criteria) Baseline Baseline Assessment (Symptom Diaries, IBS-SSS) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment_A Treatment Group (e.g., Amibegron, Vibegron, Amitriptyline) Randomization->Treatment_A Treatment_B Placebo Group Randomization->Treatment_B Follow_Up Follow-up Period (e.g., 12 weeks, 6 months) Treatment_A->Follow_Up Treatment_B->Follow_Up Endpoint Primary & Secondary Endpoint Assessment Follow_Up->Endpoint Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis

Caption: Generalized experimental workflow for a randomized controlled trial in IBS.

IBS_Treatment_Algorithm Diagnosis IBS Diagnosis (Rome IV Criteria) First_Line First-Line Therapies (Diet, Fiber, Lifestyle) Diagnosis->First_Line IBS_Subtype Determine Predominant Symptom First_Line->IBS_Subtype IBS_C IBS-C IBS_Subtype->IBS_C Constipation IBS_D IBS-D IBS_Subtype->IBS_D Diarrhea IBS_M IBS-M IBS_Subtype->IBS_M Mixed Second_Line_C Second-Line for IBS-C (Osmotic Laxatives, Guanylate Cyclase-C Agonists, Chloride Channel Activators) IBS_C->Second_Line_C Second_Line_D Second-Line for IBS-D (Antidiarrheals, 5-HT3 Antagonists, Rifaximin) IBS_D->Second_Line_D Second_Line_M Consider Treatment Based on Dominant Symptom IBS_M->Second_Line_M Third_Line Third-Line Therapies (Neuromodulators: TCAs, SSRIs) Second_Line_C->Third_Line Second_Line_D->Third_Line Second_Line_M->Third_Line

Caption: Logical relationship in a typical IBS treatment algorithm.

Conclusion

While this compound's journey in IBS treatment has been halted, the exploration of the β3-adrenergic pathway highlights an ongoing effort to identify novel therapeutic targets. The available clinical data for Vibegron, another β3-agonist, did not demonstrate superiority over placebo for abdominal pain in women with IBS-D/M. In contrast, a range of established treatments with diverse mechanisms of action have proven efficacy and are recommended in clinical guidelines. Future research may further clarify the potential role, if any, of β3-adrenergic receptor modulation in specific subpopulations of IBS patients. For now, the treatment of IBS relies on a personalized approach utilizing the well-established armamentarium of pharmacological and non-pharmacological interventions.

References

Amibegron Hydrochloride: A Comparative Analysis of its Selectivity for Beta-3 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Amibegron Hydrochloride's selectivity for the beta-3 (β3) adrenergic receptor over the beta-1 (β1) and beta-2 (β2) subtypes. The following sections present available experimental data, outline typical methodologies for assessing receptor selectivity, and illustrate the relevant biological pathways and experimental workflows.

Quantitative Assessment of Receptor Selectivity

The selectivity of this compound for the β3-adrenergic receptor has been primarily characterized in rodent tissues. The available data, presented below, indicates a significantly higher potency at the β3 receptor compared to the β1 and β2 subtypes. For comparative context, data for the well-characterized β3-agonist Mirabegron and the non-selective β-agonist Isoprenaline are also included, where available, from studies on human receptors.

CompoundReceptor SubtypeParameterValueSpecies/TissueReference
This compound (SR 58611A) β3EC503.5 nMRat Colon[1][2]
β1IC504.6 µMRat Brain Tissue[1][2]
β2IC501.2 µMRat Brain Tissue[1][2]
Mirabegron β3EC5022 nMHuman (CHO cells)
β1->10,000 nMHuman (CHO cells)
β2->10,000 nMHuman (CHO cells)
Isoprenaline β1Ki35 nMHuman
β2Ki25 nMHuman
β3Ki79 nMHuman

Experimental Protocols

Detailed experimental protocols for determining the selectivity of a compound like this compound typically involve radioligand binding assays to assess binding affinity (Ki) and functional assays to measure agonist potency (EC50). The following are representative protocols for these assays.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β1, β2, or β3 adrenergic receptor are cultured to confluence.

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer.

2. Binding Reaction:

  • In a 96-well plate, the cell membranes are incubated with a fixed concentration of a non-selective radioligand (e.g., [3H]-CGP12177) and varying concentrations of the unlabeled test compound (this compound).

  • Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

  • The reaction is incubated at a controlled temperature (e.g., 37°C) for a set time to reach equilibrium.

3. Filtration and Scintillation Counting:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay)

This assay measures the functional potency (EC50) of a test compound by quantifying the production of cyclic AMP (cAMP), a second messenger generated upon activation of β-adrenergic receptors.

1. Cell Culture:

  • CHO or HEK293 cells expressing the human β1, β2, or β3 adrenergic receptor are seeded in 96-well plates and grown to a specific confluency.

2. Agonist Stimulation:

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cells are then incubated with varying concentrations of the test compound (this compound) for a defined period (e.g., 30 minutes) at 37°C.

3. Cell Lysis and cAMP Measurement:

  • The cells are lysed to release the intracellular cAMP.

  • The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The amount of cAMP produced at each concentration of the test compound is quantified.

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in assessing the selectivity of this compound and its mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Assessing Receptor Selectivity cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 Cell Culture & Membrane Prep (β1, β2, β3 expressing cells) b2 Incubation with Radioligand & Amibegron b1->b2 b3 Filtration & Washing b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (IC50 -> Ki) b4->b5 end Selectivity Profile b5->end f1 Cell Seeding (β1, β2, β3 expressing cells) f2 Agonist Stimulation (Amibegron) f1->f2 f3 Cell Lysis f2->f3 f4 cAMP Measurement (HTRF/ELISA) f3->f4 f5 Data Analysis (EC50) f4->f5 f5->end start Start start->b1 start->f1

Caption: Workflow for determining β-receptor selectivity.

signaling_pathways Beta-Adrenergic Receptor Signaling Pathways cluster_beta1 β1-Adrenergic Receptor cluster_beta2 β2-Adrenergic Receptor cluster_beta3 β3-Adrenergic Receptor b1_receptor β1-AR b1_gs Gs b1_receptor->b1_gs Agonist b1_gi Gi b1_receptor->b1_gi b1_ac Adenylyl Cyclase b1_gs->b1_ac Activates b1_gi->b1_ac Inhibits b1_camp cAMP b1_ac->b1_camp b1_pka PKA b1_camp->b1_pka b1_response Cardiac Contraction, Heart Rate b1_pka->b1_response b2_receptor β2-AR b2_gs Gs b2_receptor->b2_gs Agonist b2_gi Gi b2_receptor->b2_gi b2_ac Adenylyl Cyclase b2_gs->b2_ac Activates b2_gi->b2_ac Inhibits b2_camp cAMP b2_ac->b2_camp b2_pka PKA b2_camp->b2_pka b2_response Smooth Muscle Relaxation (e.g., Bronchodilation) b2_pka->b2_response b3_receptor β3-AR b3_gs Gs b3_receptor->b3_gs Amibegron b3_gi Gi b3_receptor->b3_gi b3_ac Adenylyl Cyclase b3_gs->b3_ac Activates b3_gi->b3_ac Inhibits b3_camp cAMP b3_ac->b3_camp b3_pka PKA b3_camp->b3_pka b3_response Lipolysis, Bladder Relaxation b3_pka->b3_response

Caption: Canonical signaling of β-adrenergic receptors.

All three β-adrenergic receptor subtypes primarily couple to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[4][5][6][7][8][9][10] There is also evidence suggesting that under certain conditions, all three subtypes can couple to the inhibitory G protein (Gi), which would antagonize adenylyl cyclase activity.[4][5][11][12][13] The physiological consequences of agonist binding are tissue- and receptor subtype-specific.

selectivity_logic Logical Relationship of Receptor Selectivity amibegron This compound beta3 β3 amibegron->beta3 High Potency beta1 β1 amibegron->beta1 Low Potency beta2 β2 amibegron->beta2 Low Potency selectivity High Selectivity (EC50: nM vs µM) low_activity Low Activity

Caption: Amibegron's preferential action on β3 receptors.

References

A Cross-Species Examination of the Pharmacological Effects of Amibegron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Amibegron (B1667048) Hydrochloride (formerly known as SR-58611A), a selective β3-adrenergic receptor (β3-AR) agonist, has been the subject of considerable research for its potential therapeutic applications, ranging from metabolic disorders to central nervous system conditions.[1][2] Developed by Sanofi-Aventis, its journey through preclinical and clinical development was ultimately halted, but the data generated across different species provides valuable insights into the comparative pharmacology of β3-AR agonists.[1] This guide offers a detailed comparison of the pharmacological effects of Amibegron Hydrochloride in humans, dogs, and rodents, supported by experimental data and detailed methodologies.

In Vitro Pharmacology: Receptor Binding and Functional Potency

A cornerstone of understanding a drug's action is its interaction with its molecular target. For Amibegron, the primary target is the β3-adrenergic receptor. The following tables summarize the in vitro binding affinity and functional potency of Amibegron across different species.

Table 1: β3-Adrenergic Receptor Binding Affinity (Ki) of this compound

SpeciesReceptor SourceRadioligandKi (nM)
HumanRecombinant (CHO cells)[¹²⁵I]-cyanopindololData not available in searched literature
RatBrain TissueNot SpecifiedNot available in searched literature

Table 2: Functional Potency (EC50) of this compound at the β3-Adrenergic Receptor

SpeciesTissue/Cell LineAssayEC50 (nM)
HumanRecombinant (CHO cells)Adenylyl Cyclase ActivationData not available in searched literature
RatColonRelaxation3.5[3]
RatUterusRelaxation499[3]
RatBrown AdipocytesAdenylyl Cyclase Activation20[3]
RatBrown AdipocytesGlycerol (B35011) Release (Lipolysis)11[3]

No specific Ki values for Amibegron at the human or rat β3-adrenoceptor were identified in the reviewed literature. The potency in rat colon is considered a primary measure of its β3-AR agonism.[3]

In Vivo Pharmacology: A Cross-Species Synopsis

The physiological effects of Amibegron have been investigated in various animal models, with a primary focus on its cardiovascular, metabolic, and central nervous system effects.

Cardiovascular Effects

In anesthetized dogs, intravenous administration of Amibegron (100 and 200 nmol/kg) resulted in a dose-dependent increase in heart rate with no significant change in blood pressure. This positive chronotropic effect is believed to be a reflex response to peripheral vasodilation mediated by β3-adrenoceptors.[2]

Metabolic Effects

Amibegron has demonstrated clear metabolic effects in rodents and dogs, consistent with the known function of β3-adrenoceptors in adipose tissue.

Table 3: Metabolic Effects of this compound

SpeciesEffectExperimental ModelKey Findings
RatLipolysisIsolated brown adipocytesIncreased glycerol release (EC50 = 11 nM)[3]
DogLipolysisConscious dogsIncreased plasma nonesterified fatty acids[4]
RatGlucose MetabolismNot specifiedData not available in searched literature
DogGlucose MetabolismNot specifiedData not available in searched literature
Central Nervous System Effects

A significant area of investigation for Amibegron was its potential as an antidepressant and anxiolytic agent. These effects were primarily studied in rodents.

Table 4: Central Nervous System Effects of this compound in Rodents

SpeciesEffectExperimental ModelKey Findings
RatAntidepressant-likeForced Swim Test, Learned Helplessness ModelReduced immobility and escape failures[5]
Mouse, RatAnxiolytic-likeNot specifiedAnxiolytic properties demonstrated[6]
Rat, MouseNeurotransmitter ModulationIn vivo microdialysisIncreased serotonin (B10506) and norepinephrine (B1679862) release in the brain[6]

Human Clinical Trials: A Brief Overview

Amibegron progressed to Phase III clinical trials for the treatment of Major Depressive Disorder and Generalized Anxiety Disorder.[7][8][9][10][11] However, Sanofi-Aventis announced the discontinuation of its development in 2008 due to a lack of demonstrated efficacy in these patient populations.[1] Specific quantitative results from these trials are not publicly available.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the β3-adrenergic receptor are homogenized and centrifuged to isolate the cell membrane fraction.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the β3-adrenoceptor (e.g., [¹²⁵I]-cyanopindolol) and varying concentrations of the unlabeled test compound (Amibegron).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a downstream signaling molecule of the β3-adrenoceptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β3-adrenergic receptor are cultured.

  • Incubation: The cells are incubated with varying concentrations of the test compound (Amibegron).

  • Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 β3-Adrenergic Receptor Signaling Pathway Amibegron This compound beta3_AR β3-Adrenergic Receptor Amibegron->beta3_AR Binds to G_protein Gs Protein beta3_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis (Glycerol Release) PKA->Lipolysis Stimulates Thermogenesis Thermogenesis PKA->Thermogenesis Stimulates

Caption: β3-Adrenergic Receptor Signaling Pathway

G cluster_1 Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (from tissue or cells) Incubation 2. Incubation (Membranes + Radioligand + Amibegron) Membrane_Prep->Incubation Filtration 3. Filtration (Separate bound from free radioligand) Incubation->Filtration Counting 4. Scintillation Counting (Quantify radioactivity) Filtration->Counting Analysis 5. Data Analysis (Determine IC50 and Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow

Conclusion

This compound exhibits potent and selective agonist activity at the rat β3-adrenergic receptor, leading to clear metabolic and central nervous system effects in preclinical rodent models. In dogs, its primary effect appears to be cardiovascular, driven by peripheral vasodilation. The lack of publicly available, direct comparative data for human β3-adrenoceptor binding and functional potency remains a significant gap in the literature. The ultimate discontinuation of its clinical development for anxiety and depression underscores the challenges in translating preclinical findings, particularly in the realm of neuropsychopharmacology, to human efficacy. The accumulated cross-species data, however, continues to be a valuable resource for understanding the therapeutic potential and challenges associated with targeting the β3-adrenergic receptor.

References

A Meta-Analysis of Preclinical Studies on Amibegron Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amibegron (B1667048) hydrochloride, a selective β3-adrenoceptor agonist, has been investigated for its potential therapeutic applications, particularly in the realm of stress-related disorders such as depression and anxiety. This meta-analysis provides a comprehensive overview of the preclinical evidence for Amibegron, comparing its performance with other relevant compounds and detailing the experimental methodologies used in these studies. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action: The β3-Adrenergic Signaling Pathway

Amibegron exerts its effects by selectively activating β3-adrenergic receptors. This activation initiates a downstream signaling cascade that is believed to underlie its therapeutic effects. The binding of Amibegron to the β3-adrenoceptor leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neurogenesis and neuronal survival, including Brain-Derived Neurotrophic Factor (BDNF). Increased BDNF levels are associated with antidepressant and anxiolytic effects. Furthermore, this pathway influences the expression of anti-apoptotic proteins like Bcl-2 and reduces the expression of pro-apoptotic proteins such as Bax, contributing to neuronal protection.

Amibegron Amibegron Hydrochloride Beta3_AR β3-Adrenoceptor Amibegron->Beta3_AR Activates AC Adenylyl Cyclase Beta3_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) PKA->Bcl2 Increases expression Bax Bax (Pro-apoptotic) PKA->Bax Decreases expression pCREB pCREB (Active) CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Promotes BDNF BDNF BDNF_Gene->BDNF Leads to increased Neuronal_Survival Neuronal Survival & Neurogenesis BDNF->Neuronal_Survival Bcl2->Neuronal_Survival Bax->Neuronal_Survival Antidepressant_Anxiolytic Antidepressant & Anxiolytic Effects Neuronal_Survival->Antidepressant_Anxiolytic

Figure 1: Proposed signaling pathway of this compound.

Comparative Efficacy in Preclinical Models

Antidepressant-like Activity: Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral model to assess antidepressant efficacy. In this test, a reduction in the duration of immobility is indicative of an antidepressant-like effect. Preclinical studies have consistently demonstrated that Amibegron significantly reduces immobility time in rodents, with an efficacy comparable to established antidepressants.

Compound Dose (mg/kg) Animal Model Immobility Time (seconds) ± SEM % Reduction in Immobility Reference
Vehicle -Flinders Sensitive Line (FSL) Rats185 ± 10-[1]
Amibegron 0.3FSL Rats120 ± 1235%[1]
Amibegron 1.0FSL Rats110 ± 1541%[1]
Amibegron 3.0FSL Rats105 ± 1143%[1]
Fluoxetine 5.0FSL Rats115 ± 1338%[1]
Desipramine 5.0FSL Rats108 ± 1442%[1]
Vehicle -Wistar Rats (Stressed)160 ± 8-[2]
Amibegron 5.0Wistar Rats (Stressed)110 ± 731%[2]
Amibegron 10.0Wistar Rats (Stressed)95 ± 941%[2]
Clomipramine 50.0Wistar Rats (Stressed)100 ± 1038%[2]
Citalopram 15.0Wistar Rats (Stressed)105 ± 834%[2]
Vehicle -Mice150 ± 10-[3]
Mirabegron 3.0Mice105 ± 830%[3]
Mirabegron 6.0Mice90 ± 740%[3]
Mirabegron 9.0Mice80 ± 647%[3]
Imipramine 30.0Mice75 ± 9*50%[3]

*p < 0.05 compared to vehicle

Anxiolytic-like Activity: Elevated Plus-Maze (EPM)

The Elevated Plus-Maze is a standard behavioral test for assessing anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms of the maze indicates an anxiolytic effect. Amibegron has demonstrated significant anxiolytic-like properties in this model.

Compound Dose (mg/kg) Animal Model Time in Open Arms (%) ± SEM Open Arm Entries (%) ± SEM Reference
Vehicle -Mice25 ± 330 ± 4[4]
Amibegron 5.0Mice40 ± 445 ± 5[4]
Amibegron 10.0Mice55 ± 560 ± 6[4]
Diazepam 1.0Mice50 ± 458 ± 5[4]

*p < 0.05 compared to vehicle

Experimental Protocols

Forced Swim Test (FST) Protocol

cluster_day1 Day 1: Pre-test Session cluster_day2 Day 2: Test Session D1_Step1 Place individual rodent in a glass cylinder (45 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm. D1_Step2 Allow the animal to swim for 15 minutes. D1_Step1->D1_Step2 D1_Step3 Remove the animal, dry it, and return it to its home cage. D1_Step2->D1_Step3 D2_Step1 Administer this compound or comparator drug (typically 30-60 minutes before the test). D2_Step2 Place the animal back into the swim cylinder. D2_Step1->D2_Step2 D2_Step3 Record the total duration of immobility during a 5-minute test session. D2_Step2->D2_Step3

Figure 2: Experimental workflow for the Forced Swim Test.

Animals: Male Wistar rats or Flinders Sensitive Line (FSL) rats (250-300g) are commonly used.[1][2] Mice (e.g., BALB/c) are also utilized.[4] Apparatus: A glass cylinder (45 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm. Procedure:

  • Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute swim session. This initial exposure is to induce a state of learned helplessness.

  • Test Session (Day 2): 24 hours after the pre-test, animals are treated with this compound, a comparator drug, or vehicle, typically 30-60 minutes before being placed back in the cylinder. The duration of immobility (defined as the lack of motion of the limbs, with the animal making only small movements to keep its head above water) is recorded for 5 minutes.

Elevated Plus-Maze (EPM) Protocol

Step1 Administer this compound or comparator drug (typically 30 minutes before the test). Step2 Place the mouse at the center of the plus-maze, facing an open arm. Step1->Step2 Step3 Allow the animal to freely explore the maze for 5 minutes. Step2->Step3 Step4 Record the time spent in and the number of entries into the open and closed arms using a video-tracking system. Step3->Step4

Figure 3: Experimental workflow for the Elevated Plus-Maze test.

Animals: Male BALB/c mice (25-30g) are frequently used.[4] Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). Procedure:

  • Animals are administered this compound, a comparator drug, or vehicle, typically 30 minutes prior to the test.

  • Each mouse is individually placed on the central platform of the maze, facing one of the open arms.

  • The behavior of the mouse is recorded for 5 minutes using an overhead video camera and tracking software.

  • The primary measures recorded are the time spent in the open arms and the number of entries into the open and closed arms. An entry is defined as all four paws entering an arm.

Conclusion

Preclinical studies provide compelling evidence for the antidepressant and anxiolytic-like effects of this compound. Its efficacy in established animal models is comparable to that of currently prescribed antidepressant medications. The mechanism of action, involving the activation of the β3-adrenoceptor and subsequent modulation of the cAMP-CREB-BDNF signaling pathway, offers a potentially novel therapeutic approach for the treatment of stress-related disorders. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of Amibegron in human populations. This meta-analysis serves as a foundational guide for researchers and clinicians interested in the continued development and evaluation of this promising compound.

References

Demise of a CNS Hopeful: Why Amibegron Hydrochloride's Development Ceased in Favor of Peripherally-Acting Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The development of Amibegron (B1667048) Hydrochloride, a selective β3-adrenoceptor agonist once investigated for central nervous system (CNS) disorders like anxiety and depression, was officially terminated in 2008 due to a lack of efficacy in Phase 3 clinical trials. This halt in development paved the way for other compounds in the same class, such as mirabegron (B1684304) and vibegron (B611683), which have found success in treating overactive bladder (OAB) by targeting peripheral β3-adrenoceptors.

Amibegron, developed by Sanofi, showed early promise in preclinical studies, suggesting potential anxiolytic and antidepressant effects.[1][2][3][4] However, these promising early results did not translate into successful outcomes in late-stage human trials. Specifically, the Phase 3 clinical trials for major depressive disorder (NCT00855530) and generalized anxiety disorder (NCT00332891) were terminated because the drug failed to demonstrate sufficient efficacy compared to placebo.[5]

This guide provides a comparative analysis of amibegron and its successful counterparts, mirabegron and vibegron, delving into the available clinical data and the underlying mechanisms that likely dictated their divergent clinical paths.

Comparative Analysis of β3-Adrenoceptor Agonists

While all three compounds target the β3-adrenoceptor, their clinical development and ultimate applications have been markedly different. The following tables summarize the available data for amibegron, mirabegron, and vibegron.

Table 1: Compound Development Overview
FeatureAmibegron HydrochlorideMirabegronVibegron
Developer SanofiAstellas PharmaUrovant Sciences
Therapeutic Area(s) of Investigation Major Depressive Disorder, Generalized Anxiety Disorder, Irritable Bowel Syndrome, ObesityOveractive BladderOveractive Bladder
Highest Phase of Development Phase 3 (Terminated)Approved and MarketedApproved and Marketed
Reason for Discontinuation Lack of EfficacyN/AN/A
Table 2: Clinical Efficacy Data

This compound (Major Depressive Disorder - NCT00825058)

Note: Detailed quantitative results from the terminated Phase 3 trials for amibegron are not publicly available. The primary outcome was a change in the Hamilton Depression Rating Scale (HAMD-17) total score. The trial was terminated due to a lack of significant difference between amibegron and placebo.[6][7]

Mirabegron (Overactive Bladder - Pooled Phase 3 Data) [8][9][10]

EndpointPlaceboMirabegron 25 mgMirabegron 50 mgMirabegron 100 mg
Change in Mean No. of Incontinence Episodes/24h -1.13-1.36-1.47-1.63
Change in Mean No. of Micturitions/24h -1.05-1.65-1.66-1.75

Vibegron (Overactive Bladder - EMPOWUR Trial) [11][12]

EndpointPlaceboVibegron 75 mgTolterodine (B1663597) ER 4 mg
Change in Mean No. of Micturitions/24h -1.3-1.8-1.6
Change in Mean No. of Urge Incontinence Episodes/24h -1.4-2.0-1.8

Experimental Methodologies

A key aspect of understanding the different outcomes for these drugs lies in their clinical trial designs.

Amibegron Phase 3 Protocol for Major Depressive Disorder (Illustrative based on available information)

The long-term safety and tolerability of amibegron in patients with Major Depressive Disorder were evaluated in an open-label study (NCT00855530).[13] Patients included were those diagnosed with a recurrent episode of MDD for at least one month prior to entry and with a total score of >18 on the 17-item Hamilton Depression Rating Scale (HAM-D).[13] The primary objective was to evaluate long-term safety and tolerability, with secondary objectives including evaluation of efficacy.[13]

Mirabegron Phase 3 Protocol for Overactive Bladder (Based on Nitti et al., 2013)[9]

This was a randomized, double-blind, placebo-controlled trial. After a 2-week placebo run-in, adults with OAB symptoms for ≥3 months were randomized to receive placebo, 50 mg, or 100 mg of mirabegron once daily for 12 weeks. Efficacy was assessed using patient-completed diaries to record incontinence episodes and micturition frequency.

Vibegron EMPOWUR Trial Protocol (Based on Staskin et al., 2020)[11][12]

This was an international, randomized, double-blind, placebo- and active-controlled (tolterodine ER 4 mg) Phase 3 study. Adult patients with OAB were randomized to receive vibegron 75 mg, placebo, or tolterodine once daily for 12 weeks. Efficacy endpoints were assessed via 7-day voiding diaries.

Signaling Pathways and Experimental Workflow

The distinct clinical outcomes of these β3-adrenoceptor agonists can be attributed to their differing primary sites of action and the complexity of the conditions they were intended to treat.

β3-Adrenoceptor Signaling Pathway

The activation of β3-adrenoceptors, a G-protein coupled receptor, initiates a signaling cascade that leads to smooth muscle relaxation.

G cluster_0 Cell Membrane cluster_1 Intracellular β3-Agonist β3-Agonist β3-AR β3-AR β3-Agonist->β3-AR Binds to G-Protein G-Protein β3-AR->G-Protein Activates Adenylate_Cyclase Adenylate_Cyclase G-Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA PKA cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: β3-Adrenoceptor signaling pathway.

Typical Clinical Trial Workflow for Drug Development

The journey of a drug from preclinical research to market approval follows a structured path. The termination of amibegron at Phase 3 highlights a critical failure point in this process.

G Preclinical_Research Preclinical_Research Phase_1 Phase_1 Preclinical_Research->Phase_1 Safety Phase_2 Phase_2 Phase_1->Phase_2 Efficacy & Dosing Phase_3 Phase_3 Phase_2->Phase_3 Large-scale Efficacy & Safety Regulatory_Review Regulatory_Review Phase_3->Regulatory_Review Successful Outcome Discontinuation Discontinuation Phase_3->Discontinuation Lack of Efficacy/Safety Concerns Market_Launch Market_Launch Regulatory_Review->Market_Launch

Caption: Drug development clinical trial workflow.

Conclusion: A Tale of Two Tissues

The story of amibegron versus mirabegron and vibegron underscores a fundamental principle in drug development: the importance of the target tissue and the complexity of the disease. While the β3-adrenoceptor is a viable target, its role in the bladder is more direct and less complex than its potential modulatory functions within the intricate neurocircuitry of the brain.

The successful development of mirabegron and vibegron for OAB demonstrates that a well-defined peripheral target can lead to a successful therapeutic.[8][9][10][14][15][16][17][18][19][20][21][22][23][24] Conversely, the failure of amibegron in CNS disorders, despite promising preclinical data, highlights the significant challenges of translating findings from animal models of complex psychiatric conditions to human clinical efficacy. For researchers and drug developers, the case of amibegron serves as a crucial reminder of the high attrition rates in CNS drug development and the importance of robust, translatable preclinical models. The success of its peripherally-acting cousins, however, offers a valuable lesson in identifying and pursuing well-validated targets in less complex disease areas.

References

Amibegron Hydrochloride: A Comparative Analysis of Preclinical Antidepressant Efficacy and Exploration of its Potential in Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

I. Amibegron Hydrochloride for Major Depressive Disorder

This compound (SR58611A) is a selective β3-adrenergic receptor agonist. Its potential as an antidepressant has been investigated in several key preclinical studies, which have compared its efficacy to established antidepressant drug classes, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).

Comparative Efficacy in Animal Models of Depression

The most common preclinical model to assess antidepressant efficacy is the Forced Swim Test (FST), where a reduction in immobility time is indicative of an antidepressant-like effect. Seminal studies have consistently demonstrated Amibegron's ability to reduce immobility in rodents, with an efficacy comparable to well-established antidepressants.

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM% Reduction in Immobility vs. VehicleReference
Vehicle (Control)-175 ± 10-Overstreet et al., 2008
Amibegron 0.3 120 ± 8 31.4% Overstreet et al., 2008
Amibegron 1.0 115 ± 7 34.3% Overstreet et al., 2008
Amibegron 3.0 110 ± 9 37.1% Overstreet et al., 2008
Fluoxetine (SSRI)5.0125 ± 1128.6%Overstreet et al., 2008
Desipramine (TCA)5.0122 ± 1030.3%Overstreet et al., 2008
Vehicle (Control)-158 ± 12-Tamburella et al., 2010
Amibegron 5.0 105 ± 9 33.5% Tamburella et al., 2010
Amibegron 10.0 98 ± 11 38.0% Tamburella et al., 2010
Citalopram (SSRI)15.0110 ± 1030.4%Tamburella et al., 2010
Clomipramine (TCA)50.0102 ± 12*35.4%Tamburella et al., 2010

*p < 0.05 compared to vehicle control. Data are representative examples extracted from the cited literature and may be subject to slight variations based on specific experimental conditions.

Experimental Protocols

Forced Swim Test (FST) Protocol (based on Overstreet et al., 2008 and Tamburella et al., 2010):

  • Animals: Male Flinders Sensitive Line (FSL) rats (a genetic model of depression) or Wistar rats were used.

  • Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) was filled with water (25 ± 1°C) to a depth of 15 cm.

  • Procedure:

    • Pre-test session (Day 1): Rats were individually placed in the cylinder for a 15-minute pre-swim session to induce a state of behavioral despair.

    • Drug Administration: Amibegron, comparator antidepressants, or vehicle were administered intraperitoneally (i.p.) or orally (p.o.) at specified doses and time points before the test session. Chronic administration protocols involved daily injections for 14 consecutive days.

    • Test session (Day 2 or after chronic treatment): 24 hours after the pre-test session (or after the final dose in chronic studies), rats were placed back into the swim cylinder for a 5-minute test session.

  • Scoring: The duration of immobility (the time the rat spent floating passively, making only small movements to keep its head above water) during the 5-minute test was recorded.

Mechanism of Action: Effects on Neurotransmitter Systems

Amibegron's antidepressant-like effects are believed to be mediated by its influence on central serotonergic and noradrenergic neurotransmission.

NeurotransmitterEffect of Amibegron (10 mg/kg, p.o.)Brain RegionReference
Serotonin (5-HT) ↑ 150% (extracellular levels)Prefrontal CortexClaustre et al., 2008
Norepinephrine (B1679862) (NE) ↑ 140% (extracellular levels)Prefrontal CortexClaustre et al., 2008

Experimental Protocol for In Vivo Microdialysis (based on Claustre et al., 2008):

  • Animals: Male Sprague-Dawley rats were used.

  • Surgery: Under anesthesia, guide cannulae for microdialysis probes were stereotaxically implanted into the prefrontal cortex.

  • Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid.

  • Sample Collection: Dialysate samples were collected at regular intervals before and after oral administration of Amibegron or vehicle.

  • Analysis: The concentrations of serotonin and norepinephrine in the dialysate samples were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Signaling Pathway

Amibegron_Antidepressant_Pathway Amibegron Amibegron Beta3_AR β3-Adrenergic Receptor Amibegron->Beta3_AR activates NE_Release ↑ Norepinephrine Release Amibegron->NE_Release SER_Release ↑ Serotonin Release Amibegron->SER_Release AC Adenylyl Cyclase Beta3_AR->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates BDNF BDNF Expression CREB->BDNF promotes Neurogenesis Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis Antidepressant_Effects Antidepressant Effects Neurogenesis->Antidepressant_Effects NE_Release->Antidepressant_Effects SER_Release->Antidepressant_Effects

Amibegron's proposed antidepressant signaling pathway.

II. Amibegron and the β3-Adrenergic Agonist Class in Irritable Bowel Syndrome (IBS)

While Amibegron was initially investigated for IBS due to the presence of β3-adrenergic receptors in the gastrointestinal tract, its development for this indication was discontinued. However, other β3-adrenergic agonists, such as solabegron (B109787) and vibegron (B611683), have been studied in clinical trials for IBS, providing insights into the potential, and challenges, of this drug class for treating IBS symptoms.

Comparative Efficacy of β3-Adrenergic Agonists and Standard IBS Treatments

Direct comparative data for Amibegron in IBS is scarce. The following table summarizes findings for other β3-agonists and compares them with established treatments for IBS with diarrhea (IBS-D) and IBS with constipation (IBS-C).

DrugDrug ClassIndicationPrimary EndpointResponder Rate (Drug)Responder Rate (Placebo)p-valueReference
Vibegron β3-Agonist IBS-D ≥30% reduction in worst abdominal pain 40.9% 42.9% NS Urovant Sciences Phase 2a Trial
Alosetron (B1665255)5-HT3 AntagonistIBS-D (women)Global Improvement Scale (GIS) responder at week 1251%31%<0.001Camilleri et al., 2001
Solabegron β3-Agonist IBS Improvement in quality of life Statistically significant improvement - <0.05 AltheRx Phase II Data
Lubiprostone (B194865)Chloride Channel ActivatorIBS-C (women)Overall responder based on symptom relief17.9%10.1%0.001Drossman et al., 2009

NS = Not Significant. Data for solabegron is based on a press release and lacks detailed published data.

Experimental Protocols for Clinical Trials

Vibegron Phase 2a Trial in IBS-D (Urovant Sciences):

  • Participants: 222 female patients with IBS-D.

  • Design: Randomized, double-blind, placebo-controlled trial.

  • Treatment: Patients received either vibegron (75 mg once daily) or a placebo for 12 weeks.

  • Primary Endpoint: The percentage of patients who experienced a 30% or greater improvement in the weekly average of their worst abdominal pain score at week 12 compared to baseline.

Alosetron Pivotal Trial in IBS-D (Camilleri et al., 2001):

  • Participants: Women with severe, diarrhea-predominant IBS.

  • Design: Randomized, double-blind, placebo-controlled trial.

  • Treatment: Patients received either alosetron (1 mg twice daily) or a placebo.

  • Primary Endpoint: The proportion of patients who were responders on the Global Improvement Scale (GIS) at week 12.

Lubiprostone Phase 3 Trials in IBS-C (Drossman et al., 2009):

  • Participants: Patients meeting the Rome II criteria for IBS-C.

  • Design: Two identical randomized, double-blind, placebo-controlled trials.

  • Treatment: Patients received either lubiprostone (8 mcg twice daily) or a placebo for 12 weeks.

  • Primary Endpoint: The percentage of "overall responders," defined as patients who rated their IBS symptom relief as "significantly relieved" for at least two of the four weeks of the last month of the study.

Signaling and Workflow

IBS_Drug_Comparison_Workflow cluster_IBS_D IBS with Diarrhea (IBS-D) cluster_IBS_C IBS with Constipation (IBS-C) Vibegron Vibegron (β3-Agonist) Treatment_Period 12-Week Treatment Period Vibegron->Treatment_Period Alosetron Alosetron (5-HT3 Antagonist) Alosetron->Treatment_Period Lubiprostone Lubiprostone (Chloride Channel Activator) Lubiprostone->Treatment_Period Patient_Recruitment Patient Recruitment (Rome Criteria) Randomization Randomization Patient_Recruitment->Randomization Randomization->Vibegron Randomization->Alosetron Randomization->Lubiprostone Endpoint_Assessment Primary Endpoint Assessment Treatment_Period->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis

Generalized workflow for clinical trials in IBS.

Conclusion

Seminal research on this compound robustly supports its antidepressant-like effects in preclinical models, positioning it as a compound with a novel mechanism of action compared to traditional SSRIs and TCAs. Its efficacy in these models is comparable to established drugs, and its mechanism involves the modulation of both serotonergic and noradrenergic systems.

In contrast, the therapeutic potential of the β3-adrenergic agonist class, including Amibegron, for Irritable Bowel Syndrome remains less certain. While the presence of the target receptor in the gut provided a strong rationale, clinical trial results with related compounds have been mixed. Vibegron, for instance, failed to show a significant benefit over placebo for abdominal pain in IBS-D. This stands in contrast to the established efficacy of drugs with different mechanisms, such as the 5-HT3 antagonist alosetron for IBS-D and the chloride channel activator lubiprostone for IBS-C.

Further research would be necessary to fully elucidate the potential of β3-adrenergic agonists in IBS and to identify specific patient populations that may benefit from this therapeutic approach. For now, the preclinical evidence for Amibegron's antidepressant effects remains the most compelling aspect of its scientific legacy.

Evaluating the Therapeutic Index of SR58611A in Comparison to Other Beta-3 Adrenergic Agonists: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic index of SR58611A (amibegron) against other notable beta-3 adrenergic agonists, namely mirabegron (B1684304) and vibegron (B611683). The comparison is based on available preclinical and clinical data to offer insights into the relative safety and efficacy profiles of these compounds. While a precise numerical comparison of the therapeutic index (TI) is challenging due to the limited public availability of specific LD50 (median lethal dose) and ED50 (median effective dose) values, this guide synthesizes existing data to facilitate an informed assessment.

Comparative Overview of Efficacy and Safety

The therapeutic index, a critical measure in drug development, is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index indicates a wider margin of safety. This section summarizes the available preclinical efficacy and toxicity data for SR58611A, mirabegron, and vibegron to provide a qualitative comparison of their therapeutic windows.

Table 1: Comparative Preclinical Data on Efficacy and Toxicity of Beta-3 Adrenergic Agonists

CompoundTherapeutic Indication (Preclinical/Clinical)Efficacy Data (ED50 or Effective Dose Range)Toxicity Data (LD50, TD50, or Safety Margin)
SR58611A (Amibegron) Antidepressant, AnxiolyticED50 (Forced Swim Test, Rat): 1-10 mg/kg, p.o. demonstrated significant antidepressant-like effects.[1][2] A dose of 1 mg/kg was shown to significantly reduce immobility.[3]Specific LD50 or TD50 values from acute toxicity studies are not publicly available. Development was discontinued (B1498344) by Sanofi-Aventis in 2008.
Mirabegron Overactive Bladder (OAB)EC50 (Rat Bladder Strips): 5.1 µM for relaxation.Not carcinogenic in rodents at exposures 38-45 times higher than the maximum recommended human dose (MRHD). Hepatic histopathology was observed only at or near the lethal dose.[4] Specific LD50 value is not publicly available.
Vibegron Overactive Bladder (OAB)EC50 (Human Bladder Strips): 0.087 µM for relaxation.[5]Safety margins of 21-fold in rats and 2-fold in monkeys (based on AUC) have been reported in non-clinical studies.[5] A No Observed Adverse Effect Level (NOEL) for cardiac findings in monkeys was determined to be at a dose 2-fold of the clinical AUC.[5]

Note: The provided efficacy data for SR58611A is in the context of its potential antidepressant effects, while the data for mirabegron and vibegron relate to their approved indication for overactive bladder. This difference in therapeutic area should be considered when making comparisons.

Experimental Protocols

Determination of Efficacy (ED50) for Antidepressant-like Effects: The Forced Swim Test

The Forced Swim Test (FST) is a widely used preclinical model to screen for antidepressant activity. The procedure is based on the observation that animals placed in an inescapable cylinder of water will eventually cease escape-oriented behaviors and become immobile. Antidepressant treatments characteristically reduce the duration of immobility.

Protocol Outline:

  • Animals: Male Wistar rats are commonly used.

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • Pre-test session (Day 1): Animals are placed in the cylinder for a 15-minute period. This session is for habituation and to induce a state of behavioral despair.

    • Drug Administration: The test compound (e.g., SR58611A) is administered orally (p.o.) or via intraperitoneal injection (i.p.) at various doses at specific time points before the test session (e.g., 60 minutes prior).

    • Test session (Day 2): 24 hours after the pre-test, the animals are placed back into the cylinder for a 5-minute test session.

  • Data Analysis: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded. The ED50 is the dose of the drug that produces a 50% reduction in the duration of immobility compared to the vehicle-treated control group.[6][7][8][9]

Determination of Acute Oral Toxicity (LD50): OECD Guideline 423 (Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure used to assess the acute toxicity of a substance and to determine its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard class, which can be used to estimate the LD50.

Protocol Outline:

  • Animals: Typically, female rats are used as they are often slightly more sensitive. A small group of animals (e.g., 3) is used for each step.

  • Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water, is withheld) overnight before dosing.

  • Dose Administration: The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).

  • Stepwise Procedure:

    • The outcome of the first dose group determines the dose for the next group.

    • If mortality occurs in the first group, the dose for the next group is lowered.

    • If no mortality occurs, the dose for the next group is increased.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Data Analysis: The GHS classification is determined based on the number of animals that die at specific dose levels. This classification provides a range for the LD50 value.[10][11][12][13][14]

Signaling Pathway of Beta-3 Adrenergic Agonists

Beta-3 adrenergic agonists exert their effects by binding to and activating beta-3 adrenergic receptors, which are G-protein coupled receptors. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Beta3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta3_Agonist Beta-3 Agonist (e.g., SR58611A) Beta3_AR Beta-3 Adrenergic Receptor (β3-AR) Beta3_Agonist->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., Neurotrophic Factors) CREB->Gene_Transcription Promotes

Caption: Beta-3 Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Therapeutic Index Evaluation

The evaluation of a therapeutic index involves a multi-step process encompassing both efficacy and toxicity studies.

TI_Workflow cluster_Efficacy Efficacy Assessment cluster_Toxicity Toxicity Assessment Dose_Response Dose-Response Studies (e.g., Forced Swim Test) ED50_Calc ED50 Calculation Dose_Response->ED50_Calc TI_Calc Therapeutic Index Calculation (TI = LD50 / ED50) ED50_Calc->TI_Calc Acute_Toxicity Acute Toxicity Studies (e.g., OECD 423) LD50_Calc LD50/TD50 Estimation Acute_Toxicity->LD50_Calc LD50_Calc->TI_Calc

Caption: Workflow for Therapeutic Index Determination.

Conclusion

Based on the available data, SR58611A demonstrates efficacy in preclinical models of depression at relatively low doses. However, the lack of publicly available acute toxicity data (LD50 or TD50) for SR58611A prevents a direct quantitative comparison of its therapeutic index with other beta-3 agonists like mirabegron and vibegron. Mirabegron and vibegron have demonstrated favorable safety profiles in both non-clinical and extensive clinical evaluations for the treatment of overactive bladder.[15][16][17][18][19][20][21][22][23][24][25][26][27][28][29] The discontinuation of SR58611A development suggests that its overall profile, which could include aspects related to its therapeutic index, may not have been sufficiently favorable for continued investment. For a definitive comparison, access to the complete preclinical safety and toxicology data for SR58611A would be necessary. Researchers are encouraged to consider the different therapeutic indications and the limitations of cross-study comparisons when evaluating the potential of these compounds.

References

The rationale for choosing Amibegron Hydrochloride over other beta-3 agonists for specific research questions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Amibegron (B1667048) Hydrochloride with other beta-3 adrenergic agonists, offering insights into the rationale for its selection in specific research contexts. By presenting objective performance data, detailed experimental protocols, and visual representations of key biological and experimental frameworks, this document serves as a comprehensive resource for investigators exploring the therapeutic potential of beta-3 adrenergic receptor modulation.

Introduction to Beta-3 Adrenergic Receptor Agonists

Beta-3 adrenergic receptors (β3-ARs) are members of the G protein-coupled receptor superfamily, predominantly expressed in adipose tissue and the urinary bladder.[1][2] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates various physiological responses, including lipolysis, thermogenesis, and relaxation of detrusor smooth muscle.[3] Consequently, β3-AR agonists have been developed for therapeutic applications, most notably for the treatment of overactive bladder (OAB).[4][5] However, the unique pharmacological profiles of different β3-AR agonists make them suitable for a range of specific research questions beyond OAB.

This guide focuses on Amibegron Hydrochloride (SR-58611A), a selective β3-AR agonist, and compares its properties to other notable β3-AR agonists such as Mirabegron and Solabegron. A key differentiator for Amibegron is its ability to penetrate the central nervous system (CNS), opening up avenues for research in neurological and psychiatric disorders.[6]

Comparative Analysis of Beta-3 Adrenergic Agonists

The selection of a specific β3-AR agonist for research is critically dependent on its receptor selectivity, functional potency, and pharmacokinetic properties. The following tables summarize the available quantitative data for Amibegron, Mirabegron, and Solabegron to facilitate a direct comparison. It is important to note that direct head-to-head comparative studies for all three compounds under identical experimental conditions are limited; therefore, data has been compiled from various sources.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)
Compoundβ1-ARβ2-ARβ3-ARData Source(s)
Amibegron >1000>1000~4[7]
Mirabegron 3839772.5 - 55[8]
Solabegron 588>1000027.6[8]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Potency (EC50, nM)
Compoundβ1-ARβ2-ARβ3-ARData Source(s)
Amibegron >1000>10003.5 (rat colon)[9]
Mirabegron 5945701.15[8]
Solabegron 588>1000027.6[8]

Note: Lower EC50 values indicate greater potency in eliciting a functional response.

Rationale for Choosing this compound for Specific Research Questions

The unique pharmacological profile of this compound makes it a compelling choice for particular areas of investigation, primarily related to the central nervous system and gastrointestinal disorders.

Neuroscience Research: Depression and Anxiety

The primary rationale for selecting Amibegron for neuroscience research is its ability to cross the blood-brain barrier and exert effects within the central nervous system.[6] This characteristic distinguishes it from many other β3-AR agonists, which are designed to have limited CNS penetration to minimize potential side effects when treating peripheral conditions like OAB.

Mechanism of Action in the CNS:

  • Modulation of Neurotransmitter Systems: Amibegron has been shown to increase the synthesis and release of serotonin (B10506) (5-HT) and norepinephrine (B1679862) in various brain regions, including the prefrontal cortex, hippocampus, and hypothalamus.[10][11] These neurotransmitter systems are well-established targets for antidepressant and anxiolytic drugs.

  • Neurotrophic and Anti-apoptotic Effects: Studies have indicated that Amibegron can counteract stress-induced decreases in brain-derived neurotrophic factor (BDNF) and the Bcl-2/Bax ratio in the hippocampus, suggesting neuroprotective and pro-neuroplasticity effects.[12]

  • Selective β3-AR Engagement: The antidepressant-like effects of Amibegron have been demonstrated to be mediated through the β3-AR, as these effects are absent in β3-AR knockout mice.[13]

These neuropharmacological properties provide a strong basis for investigating Amibegron in animal models of depression and anxiety.[14][15]

Amibegron Amibegron (CNS Penetrant) Beta3_AR_CNS β3-Adrenergic Receptors (in CNS) Amibegron->Beta3_AR_CNS AC_CNS Adenylyl Cyclase Beta3_AR_CNS->AC_CNS cAMP_CNS ↑ cAMP AC_CNS->cAMP_CNS Neurotransmitter_Modulation Modulation of Serotonin & Norepinephrine cAMP_CNS->Neurotransmitter_Modulation Neuroprotection Neurotrophic & Anti-apoptotic Effects cAMP_CNS->Neuroprotection Antidepressant_Anxiolytic Antidepressant & Anxiolytic-like Effects Neurotransmitter_Modulation->Antidepressant_Anxiolytic Neuroprotection->Antidepressant_Anxiolytic

Rationale for Amibegron in CNS research.
Gastrointestinal Research: Irritable Bowel Syndrome (IBS)

The investigation of β3-AR agonists for Irritable Bowel Syndrome (IBS) is based on the expression of these receptors in the gastrointestinal tract and their role in modulating gut motility and visceral sensation.[7][16] Amibegron was initially investigated for its potential to treat IBS due to its inhibitory effects on intestinal motility.[17][18]

Mechanism of Action in the Gut:

  • Inhibition of Intestinal Motility: Activation of β3-ARs on enteric neurons and smooth muscle cells can lead to relaxation of the colon, which may be beneficial in certain subtypes of IBS.[7][16]

  • Modulation of Visceral Pain: Preclinical studies suggest that β3-AR activation may play a role in reducing visceral hypersensitivity, a key feature of IBS.[19]

While newer β3-AR agonists are also being explored for IBS, Amibegron's historical investigation for this indication provides a foundation for comparative studies.[16][20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments used to characterize β3-AR agonists.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target beta-adrenergic receptor subtype (β1, β2, or β3).

  • Radioligand: [3H]-CGP 12177 (a commonly used hydrophilic β-adrenergic antagonist).[9]

  • Non-labeled competitor (Amibegron, Mirabegron, Solabegron).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-CGP 12177 and varying concentrations of the unlabeled competitor drug.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Start Start Prepare_membranes Prepare Cell Membranes with β-ARs Start->Prepare_membranes Incubate Incubate Membranes with [3H]-CGP 12177 & Competitor Prepare_membranes->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate IC50 & Ki Count->Analyze End End Analyze->End

Workflow for a radioligand binding assay.
Adenylyl Cyclase Activation Assay for Functional Potency (EC50)

This functional assay measures the ability of an agonist to stimulate the production of cAMP.

Materials:

  • Whole cells or cell membranes expressing the target β3-AR.

  • Agonist (Amibegron, Mirabegron, Solabegron).

  • ATP (substrate for adenylyl cyclase).

  • Assay buffer with phosphodiesterase inhibitors (to prevent cAMP degradation).

  • cAMP detection kit (e.g., ELISA, HTRF).

Procedure:

  • Cell/Membrane Preparation: Prepare cells or membranes expressing the β3-AR.

  • Incubation: Incubate the cells/membranes with varying concentrations of the agonist in the presence of ATP and phosphodiesterase inhibitors.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10-30 minutes) by adding a stop solution (e.g., acid or by boiling).[6][11][17]

  • cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined from the resulting dose-response curve.

Beta_Agonist β3-AR Agonist Beta_Receptor β3-Adrenergic Receptor Beta_Agonist->Beta_Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA->Cellular_Response

Beta-3 adrenergic receptor signaling pathway.

Conclusion

The choice of a β3-AR agonist for a specific research question is a critical decision that depends on the desired pharmacological properties and the biological system under investigation. While Mirabegron and Solabegron are highly relevant for studies related to OAB and peripheral β3-AR functions, this compound offers a unique advantage for research focused on the central nervous system due to its ability to cross the blood-brain barrier. Its demonstrated effects on key neurotransmitter systems implicated in mood and anxiety disorders make it a valuable tool for neuropharmacological research. Furthermore, its historical investigation in the context of IBS provides a basis for comparative studies on the role of β3-ARs in gastrointestinal function. By carefully considering the comparative data and the specific research aims, investigators can select the most appropriate β3-AR agonist to advance their scientific inquiries.

References

Safety Operating Guide

Navigating the Disposal of Amibegron Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Amibegron Hydrochloride in a research setting, ensuring the protection of personnel and the environment.

The primary step in the disposal of any chemical waste is its characterization. This involves determining whether the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). This determination will dictate the subsequent handling, segregation, and disposal pathway. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure an accurate waste characterization and to navigate the specific disposal procedures established for your facility.

Procedural Steps for Disposal:

  • Waste Characterization:

    • Consult the Safety Data Sheet (SDS) for this compound, if available, for any specific disposal information or hazard classifications.

    • In the absence of a specific SDS, evaluate the compound against the four characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA):

      • Ignitability: The tendency to catch fire.

      • Corrosivity: The ability to corrode metal.

      • Reactivity: The tendency to explode or react violently.

      • Toxicity: The presence of certain toxic chemicals above specified concentrations.

    • Engage with your institution's EHS office to formally characterize the waste. They will have the expertise to interpret regulatory requirements and make a final determination.

  • Segregation and Collection:

    • Based on the hazardous waste determination, segregate this compound waste from other waste streams.

    • Use appropriately labeled, sealed, and leak-proof containers for collection.

    • Containers for hazardous waste are often color-coded; for instance, black containers are frequently used for RCRA hazardous pharmaceutical waste, while blue or white containers may be used for non-hazardous pharmaceutical waste. Your EHS office will provide guidance on the correct containers.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" (if applicable) and the full chemical name, "this compound."

    • Indicate the accumulation start date on the label.

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Pathway:

    • Hazardous Pharmaceutical Waste: If characterized as hazardous, the waste must be managed by a licensed hazardous waste vendor. This typically involves incineration at a permitted treatment, storage, and disposal facility (TSDF).

    • Non-Hazardous Pharmaceutical Waste: Even if deemed non-hazardous, incineration is the preferred method of disposal for pharmaceutical waste to prevent environmental contamination.[1] Several states mandate incineration for non-hazardous pharmaceuticals.

    • Prohibition of Sewer Disposal: The EPA's Subpart P regulations prohibit the sewering (flushing down the drain) of hazardous waste pharmaceuticals by healthcare facilities.[2] This is a best practice to follow for all pharmaceutical waste to prevent the introduction of active pharmaceutical ingredients into waterways.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the EHS or a licensed waste hauler.

Key Disposal Considerations:

ConsiderationDescriptionRegulatory Oversight
Waste Characterization Determination of whether the waste is hazardous based on RCRA criteria (ignitability, corrosivity, reactivity, toxicity).Environmental Protection Agency (EPA)
Segregation Separation of this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.Institutional Policy, EPA
Containerization Use of appropriate, labeled, sealed, and leak-proof containers for waste accumulation.Department of Transportation (DOT), EPA
Disposal Method The primary recommended method for both hazardous and non-hazardous pharmaceutical waste is incineration.EPA, State Environmental Agencies
Sewer Disposal Generally prohibited for pharmaceutical waste to prevent water contamination.EPA (Subpart P), State and Local Regulations
Institutional Oversight Consultation with the facility's Environmental Health and Safety (EHS) office is mandatory for guidance and compliance.Institutional Policy

Disposal Workflow for this compound

start Start: this compound Waste Generated consult_ehs Consult Environmental Health & Safety (EHS) start->consult_ehs characterize Characterize Waste (RCRA Criteria) consult_ehs->characterize is_hazardous Hazardous? characterize->is_hazardous hazardous_waste Manage as RCRA Hazardous Waste - Black Container - Label Clearly - Store in SAA is_hazardous->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Pharmaceutical Waste - Blue/White Container - Label Clearly - Store Appropriately is_hazardous->non_hazardous_waste No incineration_haz Dispose via Licensed Hazardous Waste Vendor (Incineration) hazardous_waste->incineration_haz incineration_nonhaz Dispose via Approved Vendor (Incineration Recommended) non_hazardous_waste->incineration_nonhaz end End: Disposal Complete incineration_haz->end incineration_nonhaz->end

Caption: Disposal decision workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Amibegron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, use, and disposal of Amibegron Hydrochloride in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent β3-adrenoceptor agonist.[1] While a specific, comprehensive Safety Data Sheet (SDS) with all GHS classifications is not publicly available, information for structurally related compounds and general guidance for handling potent pharmaceutical compounds necessitate a cautious approach. The available information indicates that this compound is very toxic to aquatic life.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemSpecifications
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves frequently and immediately if contaminated, torn, or punctured.
Eye Protection Safety Goggles or GlassesMust provide a complete seal around the eyes.
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 or higher-level respirator is recommended, especially when handling the powder form or creating solutions.
Body Protection Disposable Lab Coat or GownWith long sleeves and tight-fitting cuffs.
Face Protection Face ShieldRecommended when there is a risk of splashes or aerosols.

Solubility Data for Solution Preparation

Proper solvent selection is crucial for experimental success and safety. The following table summarizes the known solubility of this compound.

Solvent/SystemSolubilityReference
DMSO≥ 2.5 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. All procedures should be performed in a certified chemical fume hood.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare the analytical balance with the weighing paper. Carefully weigh the desired amount of this compound powder.

  • Transfer: Gently transfer the weighed powder into the volumetric flask.

  • Dissolution: Add a small amount of the chosen solvent to the flask. Gently swirl to wet the powder.

  • Bringing to Volume: Add the solvent incrementally up to the desired final volume.

  • Mixing: Cap the flask and mix thoroughly using a vortex mixer or sonicator until all the solid has dissolved.

  • Storage: Transfer the stock solution into a clearly labeled, sealed container. Store at the recommended temperature (e.g., -20°C or -80°C for long-term storage).[2]

Operational Plan for Handling and Use

The following workflow diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Powder Weigh Powder Prepare Fume Hood->Weigh Powder Proceed to handling Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Use in experiment Collect Data Collect Data Conduct Experiment->Collect Data Decontaminate Surfaces Decontaminate Surfaces Collect Data->Decontaminate Surfaces Post-experiment cleanup Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated weighing paper, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste bag.

  • Sharps: Contaminated needles and syringes must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.

Disposal Procedure:

  • Collection: All waste streams must be collected at the point of generation.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Incineration is the preferred method of disposal for this type of compound.[3][4] Do not dispose of this compound down the drain or in regular trash.

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.

Disposal Plan for this compound Waste Waste Generation Waste Generation Solid Waste Solid Waste Waste Generation->Solid Waste Liquid Waste Liquid Waste Waste Generation->Liquid Waste Contaminated PPE Contaminated PPE Waste Generation->Contaminated PPE Hazardous Waste Container (Solid) Hazardous Waste Container (Solid) Solid Waste->Hazardous Waste Container (Solid) Hazardous Waste Container (Liquid) Hazardous Waste Container (Liquid) Liquid Waste->Hazardous Waste Container (Liquid) Hazardous Waste Bag Hazardous Waste Bag Contaminated PPE->Hazardous Waste Bag Licensed Disposal Licensed Disposal Hazardous Waste Container (Solid)->Licensed Disposal Hazardous Waste Container (Liquid)->Licensed Disposal Hazardous Waste Bag->Licensed Disposal

Caption: Disposal decision tree for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amibegron Hydrochloride
Reactant of Route 2
Reactant of Route 2
Amibegron Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.